4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRMQRYMWJWCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592393 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166438-80-8 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a key intermediate in contemporary drug discovery. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic strategies, including the Buchwald-Hartwig amination and a plausible reductive amination approach. Each methodology is presented with a thorough discussion of the underlying mechanistic principles, step-by-step experimental protocols, and essential characterization data. The guide is designed to be a self-validating resource, grounded in established chemical literature and augmented with practical insights to facilitate successful laboratory synthesis.
Introduction: The Significance of the 4-(Diazepan-1-yl)benzonitrile Scaffold
The this compound moiety is an emerging pharmacophore in medicinal chemistry. The diazepine ring system is a privileged scaffold, appearing in a multitude of biologically active compounds, including central nervous system agents and anticancer therapeutics.[1] The fusion of this heterocyclic system with a benzonitrile unit introduces a versatile chemical handle for further molecular elaboration and can contribute to favorable pharmacokinetic properties. The nitrile group, in particular, is a known bioisostere for various functional groups and can participate in key binding interactions with biological targets.[2] This guide focuses on the practical synthesis of this important building block, providing the necessary detail to empower researchers in their drug discovery endeavors.
Strategic Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable approaches involve the formation of the aryl-nitrogen bond as the key step. This guide will focus on two primary strategies: the palladium-catalyzed Buchwald-Hartwig amination and a reductive amination pathway.
Strategy A: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the coupling of aryl halides with amines.[3][4][5] This reaction is often the method of choice due to its high functional group tolerance and broad substrate scope.
Two plausible pathways exist within this strategy:
-
Pathway A1: Direct coupling of an aryl halide with pre-synthesized 1-methyl-1,4-diazepane.
-
Pathway A2: Coupling of an aryl halide with 1,4-diazepane, followed by N-methylation of the resulting secondary amine.
The choice between these pathways may depend on the availability and stability of the starting materials, as well as the desired purification strategy.
Strategy B: Reductive Amination
While less common for the direct arylation of amines, a reductive amination approach could be envisaged, particularly for the synthesis of the 1-methyl-1,4-diazepane precursor. This reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[2][6]
Detailed Experimental Protocols
The following protocols are presented as robust and reproducible methods for the synthesis of this compound, based on established literature precedents.
Synthesis of Starting Material: 1-Methyl-1,4-diazepane
A reliable synthesis of 1-methyl-1,4-diazepane is a prerequisite for the Buchwald-Hartwig amination (Pathway A1). A common method involves the reductive amination of a suitable precursor.
Protocol 1: Synthesis of 1-Methyl-1,4-diazepane
| Step | Procedure | Reagents and Materials | Rationale |
| 1 | To a solution of 1,4-diazepane (1.0 eq) in methanol is added formaldehyde (37% in water, 1.1 eq) at 0 °C. | 1,4-diazepane, Formaldehyde, Methanol | Formation of the intermediate iminium ion. |
| 2 | The reaction mixture is stirred at room temperature for 2 hours. | - | Completion of iminium ion formation. |
| 3 | Sodium borohydride (1.5 eq) is added portion-wise at 0 °C. | Sodium borohydride | In situ reduction of the iminium ion to the N-methylated product. |
| 4 | The reaction is stirred at room temperature overnight. | - | Ensure complete reduction. |
| 5 | The solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with brine. | Dichloromethane, Brine | Work-up to remove inorganic salts. |
| 6 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-methyl-1,4-diazepane. | Anhydrous sodium sulfate | Isolation of the product. |
Pathway A1: Buchwald-Hartwig Amination of 4-Bromobenzonitrile with 1-Methyl-1,4-diazepane
This is the most direct route to the target compound.
Protocol 2: Synthesis of this compound
| Step | Procedure | Reagents and Materials | Rationale |
| 1 | A flame-dried Schlenk flask is charged with Pd(OAc)2 (2 mol%), X-Phos (4 mol%), and cesium carbonate (1.4 eq). | Pd(OAc)2, X-Phos, Cs2CO3 | Assembly of the catalytic system under inert conditions. |
| 2 | The flask is evacuated and backfilled with argon three times. | Argon | To ensure an oxygen-free atmosphere. |
| 3 | 4-Bromobenzonitrile (1.0 eq) and 1-methyl-1,4-diazepane (1.2 eq) are added, followed by anhydrous toluene. | 4-Bromobenzonitrile, 1-Methyl-1,4-diazepane, Toluene | Addition of reactants and solvent. |
| 4 | The reaction mixture is heated to 110 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS. | - | Thermal activation of the catalytic cycle. |
| 5 | The reaction is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. | Celite, Ethyl acetate | Removal of the catalyst and inorganic salts. |
| 6 | The filtrate is concentrated, and the residue is purified by column chromatography on silica gel. | Silica gel, appropriate eluent | Purification of the final product. |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of Pd(OAc)2 as the palladium source and X-Phos as a bulky, electron-rich phosphine ligand is based on their proven efficacy in C-N cross-coupling reactions, particularly with challenging substrates.[7]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.
-
Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of reaction.
Pathway A2: Two-Step Synthesis via 4-(1,4-Diazepan-1-yl)benzonitrile
This pathway may be advantageous if 1,4-diazepane is more readily available than its N-methylated counterpart.
Protocol 3: Synthesis of 4-(1,4-Diazepan-1-yl)benzonitrile
This step is analogous to Protocol 2, using 1,4-diazepane instead of 1-methyl-1,4-diazepane.
Protocol 4: N-Methylation of 4-(1,4-Diazepan-1-yl)benzonitrile
| Step | Procedure | Reagents and Materials | Rationale |
| 1 | To a solution of 4-(1,4-diazepan-1-yl)benzonitrile (1.0 eq) in anhydrous acetonitrile is added potassium carbonate (2.0 eq). | 4-(1,4-Diazepan-1-yl)benzonitrile, K2CO3, Acetonitrile | Setting up the reaction with a base. |
| 2 | Methyl iodide (1.2 eq) is added dropwise at room temperature. | Methyl iodide | The methylating agent. |
| 3 | The reaction is stirred at room temperature for 12 hours. | - | To ensure complete methylation. |
| 4 | The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. | Water, Dichloromethane | Work-up to remove inorganic salts. |
| 5 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. | Anhydrous sodium sulfate | Isolation of the product. |
| 6 | The crude product is purified by column chromatography. | Silica gel, appropriate eluent | Purification of the final product. |
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic strategies discussed.
Caption: Synthetic strategies for this compound.
Characterization Data
Accurate characterization of the final product is crucial for its use in research and development. The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Data |
| Molecular Formula | C13H17N3 |
| Molecular Weight | 215.29 g/mol |
| Appearance | Solid[8] |
| ¹H NMR (400 MHz, CDCl₃, predicted) | δ 7.50-7.45 (m, 2H, Ar-H), 6.80-6.75 (m, 2H, Ar-H), 3.50-3.45 (t, 2H), 2.80-2.75 (t, 2H), 2.65-2.60 (m, 4H), 2.35 (s, 3H, N-CH₃), 2.00-1.90 (m, 2H). |
| ¹³C NMR (100 MHz, CDCl₃, predicted) | δ 152.0 (C-Ar), 133.5 (CH-Ar), 120.0 (C-CN), 115.0 (CH-Ar), 105.0 (C-Ar), 58.0 (N-CH₂), 55.0 (N-CH₂), 48.0 (N-CH₂), 46.0 (N-CH₃), 28.0 (CH₂). |
| Mass Spectrometry (ESI+) | m/z = 216.1495 [M+H]⁺ |
Note: Predicted NMR data is based on analogous structures and chemical shift databases. Actual experimental data may vary.[9][10][11][12]
Conclusion
This technical guide has outlined robust and scientifically sound methodologies for the synthesis of this compound. The presented Buchwald-Hartwig amination protocols offer a reliable and scalable route to this important medicinal chemistry building block. By providing detailed experimental procedures, a rationale for the chosen conditions, and expected characterization data, this document serves as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of N-aryl heterocyclic compounds.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 9, 2024, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 9, 2024, from [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 9, 2024, from [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 9, 2024, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 9, 2024, from [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
- Preparation of benzonitrile. (n.d.). Google Patents.
-
13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). (n.d.). Human Metabolome Database. Retrieved January 9, 2024, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 9, 2024, from [Link]
- Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. (n.d.). Google Patents.
- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. (n.d.). Google Patents.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). Semantic Scholar. Retrieved January 9, 2024, from [Link]
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.). Google Patents.
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley-VCH. Retrieved January 9, 2024, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2024, from [Link]
-
Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
Sources
- 1. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. rsc.org [rsc.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and potential applications of the novel compound 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science.
Introduction
This compound is a heterocyclic compound featuring a benzonitrile moiety attached to a 1-methyl-1,4-diazepane ring. The presence of the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry, suggests potential biological activity.[1][2] The nitrile group, a versatile functional group, can participate in various chemical transformations and may contribute to the molecule's overall pharmacological profile. This guide synthesizes available data and provides expert insights into the characteristics and potential of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃ | [3] |
| Molecular Weight | 215.29 g/mol | [3] |
| CAS Number | 166438-80-8 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 92.5-94.5 °C | [4] |
| Boiling Point | 371.5 °C at 760 mmHg | [4] |
| Solubility | No data available. Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | |
| InChI Key | LWRMQRYMWJWCLS-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
Proposed Synthesis Workflow
Figure 1: Proposed synthesis of this compound.
Step-by-Step Methodology (Proposed)
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 1-methyl-1,4-diazepane (1.1 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a base, for instance, potassium carbonate (2.0 equivalents).
-
Add 4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like DMSO is chosen to facilitate the nucleophilic aromatic substitution by effectively solvating the potassium carbonate and increasing the nucleophilicity of the diazepine.
-
Base: Potassium carbonate is a common and effective base for this type of reaction, deprotonating the secondary amine of the diazepine to enhance its nucleophilicity.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on an electron-deficient aromatic ring.
Reactivity
The benzonitrile moiety offers a reactive handle for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for the synthesis of a diverse library of derivatives. The tertiary amines within the diazepine ring can be quaternized.
Analytical Characterization
Detailed experimental spectral data for this compound is not publicly available. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below.[5][6][7]
Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons of the benzonitrile ring (likely two doublets in the range of 6.8-7.6 ppm). Methylene protons of the diazepine ring (complex multiplets between 2.5-4.0 ppm). A singlet for the N-methyl group (around 2.3-2.5 ppm). |
| ¹³C NMR | Aromatic carbons of the benzonitrile ring (signals between 110-155 ppm, including the nitrile carbon around 118-120 ppm). Methylene carbons of the diazepine ring (signals in the aliphatic region, 40-60 ppm). A signal for the N-methyl carbon (around 45 ppm). |
| FT-IR (cm⁻¹) | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups (2800-3100 cm⁻¹). C=C stretching vibrations of the aromatic ring (1500-1600 cm⁻¹). C-N stretching vibrations (1100-1300 cm⁻¹). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z 216.1495. |
Analytical Workflow
Figure 2: A typical workflow for the analytical characterization of the synthesized compound.
Potential Applications and Future Directions
The 1,4-diazepane nucleus is a core component of many biologically active compounds, including those with anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] The structural similarity of the 1,4-diazepane moiety to the benzodiazepine class of drugs suggests that this compound could be investigated for its activity on the central nervous system.[8][9][10][11]
Potential Research Areas:
-
CNS Activity: Screening for anxiolytic, sedative, and anticonvulsant properties is a logical starting point, given the prevalence of these activities in related structures.
-
Receptor Binding Assays: Investigating the binding affinity of the compound to various CNS receptors, such as GABA-A receptors, would provide insight into its mechanism of action.
-
Derivative Synthesis: The reactivity of the nitrile group can be exploited to synthesize a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.
Safety and Toxicology
No specific toxicological data for this compound is available. As a novel chemical entity, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.
For related N-aryl-1,4-diazepane compounds, potential toxicological concerns may be associated with their effects on the central nervous system, including sedation and motor impairment at high doses.
Conclusion
This compound is a compound of interest for further investigation, primarily due to the presence of the biologically relevant 1,4-diazepane scaffold. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. The potential for CNS activity warrants further pharmacological evaluation to unlock the therapeutic promise of this and related molecules.
References
-
Benzonitrile, 4-methyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved January 12, 2026, from [Link]
-
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (2022). Retrieved January 12, 2026, from [Link]
-
Diazepam - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (n.d.). Retrieved January 12, 2026, from [Link]
-
Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. (n.d.). Retrieved January 12, 2026, from [Link]
-
4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
-
Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. (n.d.). Retrieved January 12, 2026, from [Link]
-
4-METHYL BENZONITRILE Exporter, Supplier from Palghar. (n.d.). Retrieved January 12, 2026, from [Link]
-
Experimental and theoretical investigation of spectroscopic properties of diazepam. (n.d.). Retrieved January 12, 2026, from [Link]
-
General formula of 1,4-benzodiazepines. Diazepam is the... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Retrieved January 12, 2026, from [Link]
-
Diazepam [USAN:USP:INN:BAN:JAN] - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Diazepam - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 1,4-diazepanes and benzo[b][3][12]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. | Semantic Scholar. (2020). Retrieved January 12, 2026, from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Benzonitrile, 4-methyl- [webbook.nist.gov]
- 6. Diazepam [webbook.nist.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, identified by the CAS number 166438-80-8 , is a heterocyclic compound featuring a benzonitrile moiety linked to a methyl-substituted diazepane ring.[1] This structure is of significant interest in medicinal chemistry and drug discovery. The diazepine core is a recognized "privileged structure," known for its ability to bind to a variety of biological targets, while the benzonitrile group can serve as a versatile chemical handle or a key pharmacophoric element.[2][3] This guide provides an in-depth overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.
Compound Profile & Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 166438-80-8 | [1] |
| Molecular Formula | C₁₃H₁₇N₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonyms | 4-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile, 4-(4-methylhomopiperazin-1-yl)benzonitrile | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a nucleophilic aromatic substitution or a cross-coupling reaction. A prevalent and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4][5] This reaction is widely employed in pharmaceutical research due to its broad substrate scope and functional group tolerance.[4]
The logical synthetic approach involves the coupling of 4-fluorobenzonitrile or 4-bromobenzonitrile with 1-methyl-1,4-diazepane. The choice of an appropriate palladium catalyst, a phosphine ligand (such as BINAP or X-Phos), and a base is critical for achieving high yields.[6][7][8]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the title compound via a Buchwald-Hartwig amination reaction.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
4-Fluorobenzonitrile
-
1-Methyl-1,4-diazepane
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (e.g., 2 mol%), X-Phos (e.g., 4 mol%), and potassium tert-butoxide (e.g., 1.4 equivalents).
-
Addition of Reactants: Add anhydrous toluene, followed by 4-fluorobenzonitrile (1.0 equivalent) and 1-methyl-1,4-diazepane (1.2 equivalents).
-
Reaction: Stir the mixture at a specified temperature (e.g., 100-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Discovery and Development
The 1,4-diazepane scaffold is a key component in a number of biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[2] The benzonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as a tetrazole or a carboxylic acid, which are important for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Derivatives of this compound could be investigated for their potential as:
-
CNS Agents: The diazepine structure is well-known for its activity in the central nervous system.
-
Kinase Inhibitors: The aminobenzonitrile core is a common feature in many kinase inhibitors, where the nitrogen atoms can form key interactions within the ATP-binding site of kinases.[3]
-
Receptor Antagonists: For example, related 1,4-benzodiazepin-2-one derivatives have been developed as potent and selective gastrin/cholecystokinin-B receptor antagonists.[9]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for laboratory research use only.[1] Researchers should consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, primarily through robust methods like the Buchwald-Hartwig amination, is well-established. The presence of the diazepine and benzonitrile moieties offers numerous possibilities for derivatization and the exploration of diverse biological activities. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in their scientific endeavors.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
- Google Patents.
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Wiley Online Library. Synthesis of 2-(4-substitutedbenzyl-[1][10]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][10][11]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. [Link]
-
ACS Publications. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. [Link]
-
Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
National Center for Biotechnology Information. New 1,4-benzodiazepin-2-one Derivatives as gastrin/cholecystokinin-B Antagonists. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benthamscience.com [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. New 1,4-benzodiazepin-2-one derivatives as gastrin/cholecystokinin-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1208476-35-0|4-(1,4-Diazepan-1-ylmethyl)benzonitrile dihydrochloride|BLD Pharm [bldpharm.com]
- 11. parchem.com [parchem.com]
An In-depth Technical Guide to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a molecule of interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, potential biological significance, and essential analytical and safety considerations.
Core Compound Identification and Physicochemical Properties
This compound is a substituted benzonitrile featuring a 1-methyl-1,4-diazepane moiety. Its unique structure, combining a rigid aromatic nitrile group with a flexible saturated heterocyclic system, makes it a subject of investigation in drug discovery.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 166438-80-8 | [1][2] |
| Molecular Formula | C₁₃H₁₇N₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Canonical SMILES | CN1CCCN(CC1)C2=CC=C(C=C2)C#N | [2] |
| InChI | InChI=1S/C13H17N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 | [1] |
| InChIKey | LWRMQRYMWJWCLS-UHFFFAOYSA-N | [1] |
| Appearance | Solid | [1] |
| Melting Point | 92.5-94.5 °C | [2] |
Synonyms: This compound is also known by several other names, including 4-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile, 4-(4-methylhomopiperazin-1-yl)benzonitrile, and Benzonitrile, 4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-.[1][2]
Synthesis and Chemical Logic
A likely synthetic approach involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with 1-methyl-1,4-diazepane.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Causality Behind Experimental Choices:
-
Starting Materials: 4-Fluorobenzonitrile is an ideal starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack. 1-Methyl-1,4-diazepane serves as the nucleophile.
-
Reaction Conditions: The reaction is typically performed in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and to allow for the higher temperatures often required for SNAr reactions.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrofluoric acid (HF) formed as a byproduct, thereby driving the reaction to completion.
-
Purification: The final product would likely be purified using column chromatography on silica gel to separate it from any unreacted starting materials and byproducts.
Detailed, Step-by-Step Hypothetical Protocol:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous DMSO (5-10 mL per mmol of limiting reagent) is added 1-methyl-1,4-diazepane (1.1-1.2 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
The reaction mixture is heated to 120-150 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford the pure this compound.
Biological Activity and Medicinal Chemistry Context
The structural motifs within this compound suggest potential interactions with biological targets, particularly within the central nervous system (CNS).
-
The 1,4-Diazepane Moiety: The 1,4-diazepane core is a key structural feature of many biologically active compounds, most notably the benzodiazepines.[3][4] Benzodiazepines, such as diazepam, are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] The presence of the 1,4-diazepane ring in the target molecule suggests that it could potentially bind to the benzodiazepine receptor or other related CNS targets.
-
The Benzonitrile Group: The benzonitrile group is a versatile pharmacophore in medicinal chemistry.[6] The nitrile functionality can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its inclusion in a molecule can influence metabolic stability and receptor binding affinity.
While direct biological activity data for this compound is not extensively documented in publicly accessible literature, its structural similarity to known CNS-active compounds makes it a candidate for investigation in neurological and psychiatric drug discovery programs.
Potential Signaling Pathway Involvement:
Caption: Hypothesized modulation of the GABA-A receptor signaling pathway.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzonitrile ring (likely two doublets in the range of 6.5-8.0 ppm). Protons on the diazepane ring (complex multiplets in the range of 2.5-4.0 ppm). A singlet for the N-methyl group (around 2.3-2.5 ppm). |
| ¹³C NMR | Aromatic carbons, including the quaternary carbon of the nitrile group (around 118-120 ppm) and the carbon attached to the diazepane nitrogen (around 150-155 ppm). Aliphatic carbons of the diazepane ring (in the range of 40-60 ppm). The N-methyl carbon (around 45 ppm). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z = 216.15. |
| Infrared (IR) Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups. C=C stretching vibrations for the aromatic ring. C-N stretching vibrations. |
Experimental Workflow for Characterization:
Caption: A typical analytical workflow for compound characterization.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
Potential Hazards:
-
Toxicity: Benzonitrile and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[7][8] The toxicity is often associated with the in vivo release of cyanide.
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[7][8]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7][8]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7][8]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][8]
Conclusion
This compound is a compound with significant potential for further investigation in the field of medicinal chemistry, particularly in the discovery of novel CNS-active agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, its potential biological relevance, and necessary analytical and safety considerations. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- The Royal Society of Chemistry. (2014).
- Fisher Scientific. (2009, September 22).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- Cayman Chemical. (2025, December 20).
-
PubChem. (n.d.). 3-(4-Methyl-3-oxo-1,4-diazepan-1-yl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylphenoxy)benzonitrile. Retrieved from [Link]
- ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed....
-
PubMed Central (PMC). (n.d.). Chemical structure and biological activity of the diazepines. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]
- Google Patents. (n.d.).
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES.
- ResearchGate. (n.d.). Experimental and theoretical investigation of spectroscopic properties of diazepam.
- IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
-
MDPI. (n.d.). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][6]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1][6]diazepine.
- ResearchG
-
NIST WebBook. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]
- ResearchGate. (n.d.). FT-IR spectra of diazepam (DZM) Fig. 5.
- SpectraBase. (n.d.). 4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts.
-
NIST WebBook. (n.d.). Diazepam. Retrieved from [Link]
-
NIST WebBook. (n.d.). Diazepam. Retrieved from [Link]
- Fisher Scientific. (n.d.). 4-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile, Thermo Scientific 5 g.
- Sigma-Aldrich. (n.d.). JRD1600.
- ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine(93-05-0) 1H NMR spectrum.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
The Benzonitrile Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzonitrile moiety, a simple aromatic ring appended with a nitrile group, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties have propelled compounds bearing this structure into a remarkable number of FDA-approved drugs and clinical candidates. The nitrile group is far more than a passive substituent; its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and role as a bioisostere for key functional groups allow it to modulate pharmacokinetics and drive potent interactions with a diverse array of biological targets.[1][2][3] This guide provides a comprehensive exploration of the multifaceted biological activities of benzonitrile compounds, delving into their mechanisms of action, therapeutic applications, and the critical experimental methodologies used for their evaluation. We will dissect the causal relationships that underpin their efficacy in oncology, virology, and microbiology, offering field-proven insights for professionals engaged in the discovery and development of next-generation therapeutics.
The Physicochemical Landscape of the Benzonitrile Moiety
The versatility of the benzonitrile scaffold in drug design is rooted in the distinct properties of the nitrile (-C≡N) functional group. Understanding these characteristics is fundamental to appreciating its role in molecular recognition and biological activity.
-
Polarity and Hydrogen Bonding: The nitrile group possesses a strong dipole moment, with the nitrogen atom being highly electronegative. This allows the nitrogen to act as an effective hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like the backbone amides or specific amino acid side chains (e.g., serine, arginine) within a protein's active site.[4]
-
Bioisosterism: The nitrile is widely regarded as a bioisostere for carbonyl, hydroxyl, and halogen groups.[2] This allows medicinal chemists to replace these functionalities to fine-tune a compound's properties, such as improving metabolic stability or altering its binding mode, without drastically changing its core structure and recognition potential.
-
Electronic Effects: As a potent electron-withdrawing group, the nitrile substituent significantly influences the electronic density of the attached benzene ring. This polarization can enhance π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a binding pocket, thereby increasing binding affinity.[2]
-
Metabolic Stability and Pharmacokinetics: The nitrile group is generally robust and resistant to metabolic degradation.[2] Its incorporation into a drug candidate can improve pharmacokinetic profiles by enhancing solubility, increasing systemic exposure, and prolonging half-life. While the potential for metabolic release of cyanide exists, it is typically a very minor pathway, particularly when the nitrile-bearing carbon is fully substituted to prevent oxidation.[4]
Core Mechanisms of Biological Action
Benzonitrile derivatives exert their biological effects through several well-defined mechanisms. Their ability to target a wide range of proteins underscores their importance in treating a spectrum of diseases.
Enzyme Inhibition
This is the most prominent mechanism through which benzonitrile compounds demonstrate therapeutic effects. The nitrile group is instrumental in anchoring the molecule within the enzyme's active site.[4][5]
-
Causality of Inhibition: The linear geometry and electronic properties of the nitrile group allow it to occupy specific pockets in an enzyme's active site. It can act as a surrogate for a carbonyl oxygen, accepting a hydrogen bond from a backbone N-H or a side chain donor. This interaction, often combined with other non-covalent forces from the benzonitrile ring and its substituents, leads to potent and often highly selective enzyme inhibition.[2][4]
-
Key Examples:
-
Aromatase Inhibitors: Drugs like Anastrozole and Letrozole are non-steroidal aromatase inhibitors used to treat estrogen-dependent breast cancer. The nitrile group coordinates with the heme iron of the cytochrome P450 component of the aromatase enzyme, effectively blocking its function.[4]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A class of drugs for type 2 diabetes, such as Saxagliptin, features an α-amino nitrile structure. The serine residue in the DPP-4 active site attacks the nitrile carbon, forming a stable, reversible covalent adduct that inhibits the enzyme.[4][6]
-
Kinase Inhibitors: Numerous benzonitrile derivatives have been developed to target kinases that are dysregulated in cancer, such as Tankyrase, mTOR, and TBK1/IKKε.[1] They function by competing with ATP for the binding site, with the nitrile group often forming key hydrogen bonds.
-
Caption: Benzonitrile inhibitor binding to an enzyme active site.
Disruption of Structural Proteins
Beyond enzymatic targets, benzonitrile compounds can interfere with the function of critical structural proteins, a mechanism powerfully exploited in cancer therapy.
-
Tubulin Polymerization Inhibition: Certain benzonitrile derivatives act as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Caption: Pathway of tubulin polymerization inhibitors.
Therapeutic Applications and Biological Data
The diverse mechanisms of action translate into a broad spectrum of therapeutic applications for benzonitrile-containing compounds.
Anticancer Activity
Benzonitrile derivatives are prominent in oncology, targeting various hallmarks of cancer.[7] Their activities range from inducing apoptosis to blocking immune evasion pathways.[1][8]
-
Targets: Tubulin, various kinases, and immune checkpoint proteins like PD-1/PD-L1.[1]
-
Examples: Biphenyl-1,2 benzonitrile derivatives have been developed as inhibitors of the PD-1/PD-L1 interaction, helping to restore the immune system's ability to recognize and attack tumor cells.[1] Other derivatives show potent cytotoxicity against a range of human cancer cell lines.[7][8][9]
Table 1: In Vitro Anticancer Activity of Representative Benzonitrile Derivatives
| Compound Class | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |
|---|---|---|---|---|
| 2-Phenylacrylonitrile | HCT116 (Colon) | Nanomolar range | Tubulin Polymerization Inhibition | [1] |
| 2-Phenylacrylonitrile | BEL-7402 (Liver) | Nanomolar range | Tubulin Polymerization Inhibition | [1] |
| Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.14 µM | VEGFR-2 Inhibition | [9] |
| Pyrimidine-5-carbonitrile | MCF-7 (Breast) | 1.54 µM | VEGFR-2 Inhibition | [9] |
| Indole-Acrylonitrile | HL-60(TB) (Leukemia) | 0.02 - 5.06 µM | Growth Inhibition |[8] |
Antiviral Activity
The antiviral potential of this scaffold has been demonstrated against several viruses, most notably the Hepatitis C Virus (HCV).
-
Mechanism: A key strategy involves blocking the early stages of the viral life cycle.[1] For HCV, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been shown to be potent inhibitors of viral entry into host cells.[1] Other benzotriazole-based derivatives have shown activity against Picornaviruses like Coxsackievirus B5 and Poliovirus.[10][11][12][13]
Table 2: In Vitro Antiviral Activity of Representative Benzonitrile Derivatives
| Compound Class | Virus | EC50 Value | Mechanism of Action | Reference |
|---|---|---|---|---|
| Arylpiperazinyl-benzonitrile | HCV | 0.022 µM | Viral Entry Inhibition | [1] |
| Benzotriazole-dicarboxamide | Coxsackievirus B5 | 5.5 - 6.9 µM | Viral Helicase Inhibition | [10][12] |
| Benzotriazole-dicarboxamide | Poliovirus-1 | 17.5 - 20.5 µM | Viral Helicase Inhibition | [10][12] |
| Benzotriazole Derivative | Coxsackievirus B5 | 6 - 18.5 µM | Inhibition of Early Infection Stage |[11] |
Antimicrobial Activity
Novel benzo- and naphthonitrile derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens.[14][15]
-
Mechanism: The proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs) and β-lactamases, which are critical for cell wall synthesis.[1]
-
Spectrum: Activity has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[15][16][17]
Table 3: In Vitro Antimicrobial Activity of Representative Benzonitrile Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive bacteria | Not specified (Significant) | [15] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-negative bacteria | Not specified (Significant) | [15] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (fungus) | 6.25 | [15] |
| Benzothiazole-isatin derivative | E. coli | 3.1 | [17] |
| Benzothiazole-isatin derivative | P. aeruginosa | 6.2 |[17] |
Key Experimental Protocols for Activity Assessment
The evaluation of benzonitrile compounds requires robust and validated experimental protocols. The choice of assay is dictated by the specific biological activity being investigated.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a cornerstone for assessing a compound's effect on cell viability and is a primary screening tool for anticancer agents.[1]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzonitrile test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for quantifying the inhibition of viral replication.[10][13]
-
Principle: The assay measures the ability of a compound to prevent a virus from forming plaques (zones of cell death) in a monolayer of host cells. A reduction in the number or size of plaques indicates antiviral activity.
-
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., Vero-76 cells) in 24-well plates.
-
Viral Infection: Infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 2 hours.
-
Compound Application: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., containing methyl-cellulose) that includes serial dilutions of the test compound. This restricts viral spread to adjacent cells, leading to localized plaque formation.
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 3-5 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The stain is taken up only by living cells, leaving the plaques visible as clear zones.
-
Quantification: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).
-
Considerations in Drug Development
While biologically active, the journey of a benzonitrile compound from hit to drug requires careful consideration of its broader properties.
-
Structure-Activity Relationship (SAR): Systematic modification of the benzonitrile scaffold is crucial for optimizing potency and selectivity. Studies have shown that the type and position of substituents dramatically affect activity. For instance, adding halogens can enhance antibacterial effects, whereas electron-donating groups may reduce them.[14]
-
Toxicity and Safety: A critical aspect is evaluating the compound's safety profile. Some benzonitrile-based herbicides (e.g., bromoxynil, ioxynil) have demonstrated significant cytotoxicity in human cell lines, highlighting the need for careful screening.[18][19][20] Furthermore, some derivatives have shown potential for aneugenic effects (disruption of chromosome segregation), which must be assessed during preclinical development.[21]
Conclusion
The benzonitrile scaffold is a powerful and enduring tool in the arsenal of the medicinal chemist. Its unique combination of electronic and steric properties enables potent and specific interactions with a vast range of biological targets, leading to profound activities across oncology, virology, and microbiology. The continued exploration of this versatile core, guided by a deep understanding of its mechanisms of action and structure-activity relationships, promises to yield novel therapeutics that can address significant unmet medical needs. This guide serves as a foundational resource, providing both the theoretical underpinnings and practical methodologies required to harness the full potential of benzonitrile compounds in modern drug discovery.
References
-
The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
- Bergeron, R. J., & Wiegand, J. (2005). Synthesis of benzonitriles from substituted benzoic acid. U.S. Patent No. 6,875,882 B2.
-
Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438–1454. Available at: [Link]
-
Ghufran, S. A., Hanan, K., & Maher, A. D. (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AND REMOVING SOME HEAVY METALS IN ENVIRONMENTAL SYSTEMS. Anbar Journal of Agricultural Sciences, 22(2). Retrieved from [Link]
- Application of benzonitrile compound in preparation of antitumor drugs. (2012). Google Patents.
-
Benzonitrile. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
-
The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2024, from [Link]
-
Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5347. Available at: [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 58, 431–437. Available at: [Link]
-
Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264. Available at: [Link]
-
Mubeen, S., et al. (2021). Synthesis and Biological Evaluation of Malononitrile-Based Sulfonamide Analogs. ResearchGate. Retrieved from [Link]
-
Biotransformation by enzymes of the nitrile metabolism. (n.d.). Institute of Microbiology of the Czech Academy of Sciences. Retrieved January 9, 2024, from [Link]
-
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
Sanna, V., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 666870. Available at: [Link]
-
Zhang, Q., et al. (2023). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200845. Available at: [Link]
-
1.12 Clinical applications of enzyme inhibition. (2019, December 18). YouTube. Retrieved from [Link]
-
Ibba, R., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(21), 6690. Available at: [Link]
-
Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135081. Available at: [Link]
-
Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate. Retrieved from [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved from [Link]
-
Sanna, V., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. ResearchGate. Retrieved from [Link]
-
Vilím, J., Knaus, T., & Mutti, F. G. (2018). Promiscuous enzyme enables efficient and benign synthesis of nitriles. HIMS - University of Amsterdam. Retrieved from [Link]
-
Yufita, E., et al. (2023). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Pharmaceutical and Biomedical Sciences, 4(1), 1-10. Available at: [Link]
-
Zaher, D. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 13(1), 12519. Available at: [Link]
-
Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. Semantic Scholar. Retrieved from [Link]
-
Stopper, H., et al. (1999). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Toxicology Letters, 106(2-3), 161–169. Available at: [Link]
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. Available at: [Link]
-
Kamińska, K., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(16), 4983. Available at: [Link]
-
Yellu, M. R., et al. (2020). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. PLoS ONE, 15(10), e0240993. Available at: [Link]
-
Sanna, V., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 66-77. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 9, 2024, from [Link]
-
Benzonitrile (T3D1691). (2009). T3DB. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]
- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Study of Cytotoxic Effects of Benzonitrile Pesticides | Semantic Scholar [semanticscholar.org]
- 21. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,4-Diazepane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Seven-Membered Ring
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling interactions with a wide array of biological targets. This unique characteristic has led to the development of a diverse range of therapeutic agents targeting the central nervous system (CNS), cancer, viral infections, and cardiovascular diseases. When fused with a benzene ring, it forms the well-known 1,4-benzodiazepine core, the foundation for a highly successful class of drugs. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,4-diazepane derivatives, offering insights for the design and development of novel therapeutics.
Conformational Analysis: The Key to Versatility
The therapeutic versatility of 1,4-diazepane derivatives is intrinsically linked to the conformational dynamics of the seven-membered ring. Unlike rigid aromatic systems, the 1,4-diazepane core can exist in multiple conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted is influenced by the nature and position of substituents on the ring. This conformational flexibility allows for the precise spatial orientation of pharmacophoric groups, enabling optimal interactions with the binding sites of various biological targets. X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the solid-state and solution-phase conformations of these derivatives, providing crucial insights for rational drug design.[1][2][3][4]
Synthetic Strategies: Building the 1,4-Diazepane Core
The construction of the 1,4-diazepane and its benzofused analogues can be achieved through various synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Palladium-Catalyzed Cyclization
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,4-benzodiazepines. These methods often involve the intramolecular cyclization of appropriately substituted precursors, offering high efficiency and functional group tolerance.[5][6][7][8]
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi four-component reaction is a versatile multicomponent reaction that allows for the rapid assembly of complex molecules, including 1,4-benzodiazepine scaffolds. This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate a diverse range of derivatives.[9][10][11][12][13]
Heteropolyacid-Catalyzed Condensation
An efficient method for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) as catalysts. This approach offers high yields and short reaction times.[14]
Therapeutic Applications of 1,4-Diazepane Derivatives
The unique structural features of the 1,4-diazepane core have been exploited to develop a wide range of therapeutic agents with diverse pharmacological activities.
Central Nervous System (CNS) Agents
The most well-known application of 1,4-diazepane derivatives is in the field of CNS disorders, primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.
1,4-Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel in the CNS. By binding to a site distinct from the GABA binding site, they enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
Caption: Allosteric modulation of the GABA-A receptor by 1,4-benzodiazepines.
The biological activity of 1,4-benzodiazepines is highly dependent on their substitution pattern. Key SAR observations include:
-
Position 7: An electron-withdrawing group (e.g., chloro, nitro) is crucial for anxiolytic activity.
-
Position 5: A phenyl group is generally preferred for activity.
-
Position 1: Alkyl substitution can influence the duration of action.
-
Positions 2 and 3: Modifications at these positions can modulate the pharmacological profile, leading to compounds with hypnotic or anticonvulsant properties.
| Compound | Target | IC50 / Ki | Reference |
| Diazepam | GABA-A Receptor (α1β2γ2) | Ki: 6.5 nM | [15] |
| Flumazenil | GABA-A Receptor (α1β2γ2) | Ki: 0.2 nM | [15] |
| Bretazenil | GABA-A Receptor (α1β2γ2) | Ki: 0.4 nM | [15] |
| Compound 5 | GABA-A Receptor (α2β3γ2) | IC50: 1.5 µM | [16][17] |
| Compound 5 | GABA-A Receptor (α3β3γ2) | IC50: 1.1 µM | [16][17] |
Anticancer Agents
Recent research has highlighted the potential of 1,4-benzodiazepine derivatives as anticancer agents, with mechanisms of action distinct from their CNS effects.
Several novel 1,4-benzodiazepine derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[18][19][20]
Caption: Anticancer mechanism via inhibition of tubulin polymerization.
Compound 9a , a novel benzodiazepine derivative, has demonstrated potent antiproliferative activity against a panel of cancer cell lines with IC50 values in the nanomolar range. It effectively inhibits tubulin polymerization with an IC50 of 1.65 µM.[21]
Antiviral Agents
The 1,4-diazepane scaffold has also shown promise in the development of antiviral agents, particularly against flaviviruses.
Certain 1,4-benzodiazepine derivatives have been identified as inhibitors of flavivirus replication by targeting the non-structural protein 4B (NS4B). NS4B is a key viral protein involved in the formation of the viral replication complex and in counteracting the host's innate immune response. By binding to NS4B, these compounds disrupt its function, thereby inhibiting viral replication.[22][23][24][25][26]
Caption: Antiviral mechanism via inhibition of the flavivirus NS4B protein.
Anticoagulant Agents
The 1,4-diazepane core has been utilized to design potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.
Factor Xa (FXa) is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin. 1,4-Diazepane derivatives have been designed to bind to the active site of FXa, particularly interacting with the S4 aryl-binding domain, thereby inhibiting its enzymatic activity and preventing blood clot formation.[27][28][29][30]
Caption: Anticoagulant mechanism via inhibition of Factor Xa.
Sigma Receptor Ligands
1,4-Diazepane derivatives have also been explored as ligands for sigma receptors, which are involved in various neurological and psychiatric disorders.
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It interacts with proteins like BiP and the IP3 receptor to regulate calcium signaling and cellular stress responses. 1,4-Diazepane-based ligands can modulate the activity of the sigma-1 receptor, offering therapeutic potential for neurodegenerative diseases and other conditions.[31][32][33][34][35]
Caption: Modulation of Sigma-1 receptor signaling by 1,4-diazepane ligands.
Experimental Protocols
General Procedure for the Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation
This protocol describes a two-step synthesis of 1,4-benzodiazepine-2,5-diones based on the Ugi four-component condensation followed by reductive cyclization.[12]
Step 1: Ugi Four-Component Condensation
-
To a solution of 4-chloro-2-nitrobenzoic acid (1.0 mmol) in methanol (10 mL), add an aldehyde (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and an α-amino ester (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Ugi product.
Step 2: Reductive Cyclization
-
Dissolve the Ugi product (1.0 mmol) in a mixture of ethanol and water.
-
Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,4-benzodiazepine-2,5-dione.
General Procedure for the Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines
This protocol outlines a general procedure for the synthesis of substituted 1,4-benzodiazepines via palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[5]
-
To a solution of N-tosyl-disubstituted 2-aminobenzylamine (0.1 mmol) in anhydrous THF (1.0 mL) in a sealed tube, add the propargylic carbonate (0.12 mmol), Pd2(dba)3 (0.0025 mmol), and P(OPh)3 (0.02 mmol).
-
Degas the reaction mixture with argon for 10 minutes.
-
Heat the mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepine.
ADMET Properties of 1,4-Benzodiazepines
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 1,4-benzodiazepines are crucial for their therapeutic efficacy and safety.
| Parameter | Description |
| Absorption | Generally well-absorbed after oral administration, with bioavailability often exceeding 80%. |
| Distribution | Highly protein-bound and lipophilic, leading to extensive distribution into tissues, including the CNS. |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19) through oxidation and conjugation.[36] |
| Excretion | Metabolites are primarily excreted in the urine. |
| Toxicity | The main toxicities are related to their CNS depressant effects, including sedation, ataxia, and cognitive impairment. |
Conclusion and Future Perspectives
The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its conformational flexibility and synthetic tractability allow for the generation of diverse chemical libraries with a wide range of pharmacological activities. Future research in this area will likely focus on the development of subtype-selective ligands to minimize side effects, the exploration of novel therapeutic applications, and the use of computational methods to guide the rational design of new derivatives with improved potency and pharmacokinetic properties. The versatility of the 1,4-diazepane core ensures its continued importance in the field of medicinal chemistry for years to come.
References
-
Arakawa, M., et al. (2022). Flavivirus NS4B protein: structure, function, and antiviral discovery. Journal of Biomedical Science, 29(1), 1-15. [Link]
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610. [Link]
-
Li, Y., et al. (2022). Dengue virus NS4B protein as a target for developing antivirals. Frontiers in Microbiology, 13, 988395. [Link]
-
Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in the living system. Trends in pharmacological sciences, 37(4), 262-278. [Link]
-
Tanimoto, H., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(5), 1083. [Link]
-
Elguero, J., et al. (2015). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. Magnetic Resonance in Chemistry, 53(12), 1034-1041. [Link]
-
Ma, X., et al. (2023). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 19, 1378-1386. [Link]
-
Muñoz-Jordán, J. L., et al. (2007). Inhibition of alpha/beta interferon signaling by the NS4B protein of flaviviruses. Journal of virology, 81(15), 8004-8013. [Link]
-
Rana, V. S., et al. (2014). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1040. [Link]
-
Srivats, S., et al. (2016). IP3R at ER-Mitochondrial Contact Sites: Beyond the IP3R-GRP75-VDAC1 Ca2+ Funnel. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1863(10), 2514-2525. [Link]
-
Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 12. [Link]
-
Wang, S., et al. (2022). Dengue virus NS4B protein as a target for developing antivirals. Frontiers in Microbiology, 13, 988395. [Link]
-
Dömling, A., et al. (2012). Multicomponent synthesis of diverse 1, 4-benzodiazepine scaffolds. ACS combinatorial science, 14(1), 43-49. [Link]
-
Prasanth, M. I., et al. (2021). Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8865. [Link]
-
Shaabani, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC advances, 10(70), 42892-42937. [Link]
-
Rezaie, A. R. (2011). Determinants of the Specificity of Protease-Activated Receptors 1 and 2 Signaling by Factor Xa and Thrombin. Journal of cellular physiology, 226(1), 137-145. [Link]
-
Marcaccini, S., et al. (2002). Studies on Isocyanides and Related Compounds; Synthesis of 1, 4‐Benzodiazepine‐2, 5‐diones via Ugi Four‐Component Condensation. Journal of Heterocyclic Chemistry, 39(6), 1213-1215. [Link]
-
Ruf, W., et al. (2011). Coagulation factor Xa cleaves PAR1 and mediates signaling dependent on binding to the endothelial protein C receptor. Journal of thrombosis and haemostasis, 9(7), 1376-1384. [Link]
-
Briel, D., et al. (2010). Synthesis of disubstituted 1, 4-diazepines with affinity to GABAA-receptor subtypes. Pharmazie, 65(9), 641-644. [Link]
-
Christodoulou, M. S., et al. (2020). Palladium-catalyzed benzodiazepines synthesis. Catalysts, 10(6), 634. [Link]
-
Ma, X., et al. (2023). Synthesis of triazolo- and tetrazolo-fused 1, 4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Archives. [Link]
-
Heravi, M. M., et al. (2012). Synthesis of Substituted 1, 4-Diazepines and 1, 5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6883-6897. [Link]
-
Xie, X., et al. (2015). Dimerization of Flavivirus NS4B Protein. Journal of virology, 89(19), 10144-10158. [Link]
-
Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo. Journal of medicinal chemistry, 62(23), 10836-10852. [Link]
-
Zhu, J., et al. (2004). Palladium-and Copper-Catalyzed Synthesis of Medium-and Large-Sized Ring-Fused Dihydroazaphenanthrenes and 1, 4-Benzodiazepine-2, 5-diones. Control of Reaction Pathway by Metal-Switching. Journal of the American Chemical Society, 126(38), 11951-11959. [Link]
-
Trejo, J. (2014). Cofactoring and Dimerization of Proteinase-Activated Receptors. Molecular pharmacology, 86(4), 365-372. [Link]
-
Senden, N. H., et al. (2006). Protease-activated receptors-1 and-2 can mediate endothelial barrier protection: role in factor Xa signaling. Journal of thrombosis and haemostasis, 4(9), 1998-2006. [Link]
-
Kollarova, B., et al. (2023). Abstract 3957: Anticancer effect of novel 1, 4-benzodiazepine derivatives through tubulin polymerization inhibition. Cancer Research, 83(7_Supplement), 3957-3957. [Link]
-
Briel, D., et al. (2010). Synthesis of disubstituted 1, 4-diazepines with affinity to GABAA-receptor subtypes. Pharmazie, 65(9), 641-644. [Link]
-
Christodoulou, M. S., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]
-
Islam, M. S., et al. (2021). Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1145-1158. [Link]
-
Samanidou, V. F., et al. (2003). Benzodiazepine metabolism: an analytical perspective. Current drug metabolism, 4(3), 229-251. [Link]
-
Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2, 7-bis (4-chlorophenyl)-3, 3-dimethyl-1, 4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1144-1152. [Link]
-
Geisler, C., et al. (2023). Coagulation Factor Xa Has No Effects on the Expression of PAR1, PAR2, and PAR4 and No Proinflammatory Effects on HL-1 Cells. International Journal of Molecular Sciences, 24(24), 17466. [Link]
-
Rhodium. (2003). Diazepam (Valium) Synthesis. Erowid. [Link]
-
de Freitas, M. A., et al. (2018). Synthesis of 1, 5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysts, 8(11), 543. [Link]
-
Christodoulou, M. S., et al. (2020). Palladium-catalyzed benzodiazepines synthesis. Catalysts, 10(6), 634. [Link]
-
Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N, N-disubstituted 1, 4-diazepanes as potent orexin receptor antagonists. Bioorganic & medicinal chemistry letters, 20(7), 2311-2315. [Link]
-
Elguero, J., et al. (2016). Homopiperazine (Hexahydro-1, 4-diazepine). Molbank, 2016(4), M910. [Link]
-
Thompson, M. A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 899778. [Link]
-
Rivas, C. M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS chemical neuroscience, 9(6), 1335-1345. [Link]
-
Chen, J., et al. (2020). A Novel Series of Benzothiazepine Derivatives as Tubulin Polymerization Inhibitors with Anti-tumor Potency. Letters in Drug Design & Discovery, 17(1), 108-118. [Link]
-
El-Sayed, M. A. A., et al. (2021). Novel Pyrazolines and Benzothiazepines as Tubulin Polymerization Inhibitors: Synthesis, Biological Evaluation, and Molecular Docking. Molecules, 26(16), 4991. [Link]
-
Wang, H., et al. (2014). Synthesis of 1, 4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(12), 20140-20159. [Link]
-
Korsgaard, M. P., et al. (2012). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Sophion Bioscience A/S. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed benzodiazepines synthesis [air.unimi.it]
- 9. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flavivirus NS4B protein: structure, function, and antiviral discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of Alpha/Beta Interferon Signaling by the NS4B Protein of Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]
- 26. journals.asm.org [journals.asm.org]
- 27. Determinants of the specificity of protease-activated receptors 1 and 2 signaling by factor Xa and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Coagulation factor Xa cleaves PAR1 and mediates signaling dependent on binding to the endothelial protein C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protease-activated receptors-1 and -2 can mediate endothelial barrier protection: role in factor Xa signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 33. IP3R at ER-Mitochondrial Contact Sites: Beyond the IP3R-GRP75-VDAC1 Ca2+ Funnel - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. sophion.com [sophion.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. In the absence of extensive published experimental data for this specific molecule, this whitepaper leverages established principles of organic spectroscopy and data from analogous structures to predict and interpret its spectral features. We present a plausible synthetic route to contextualize potential impurities and provide detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds within a drug discovery and development framework.
Introduction: The Rationale for Spectroscopic Scrutiny
The compound this compound, with Chemical Abstracts Service (CAS) number 166438-80-8, embodies a molecular scaffold of significant interest in medicinal chemistry. The fusion of a benzonitrile moiety, a known pharmacophore, with a substituted 1,4-diazepane ring system suggests potential applications in the modulation of various biological targets. As with any compound destined for preclinical or clinical investigation, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this analytical imperative, providing a detailed fingerprint of the molecule's constitution and integrity.
This guide is structured to provide not just the "what" but the "why" behind the spectroscopic characterization of this molecule. We will begin by proposing a logical synthetic pathway, as the impurities inherent in the synthesis are often the first analytical challenge. Subsequently, we will delve into the predicted spectroscopic data across four key techniques, explaining the rationale behind the expected signals. Finally, we will provide robust, step-by-step protocols for acquiring this data, ensuring that the described methodologies are self-validating and grounded in established best practices.
Proposed Synthesis of this compound
A logical and efficient approach to the synthesis of the target compound is a nucleophilic aromatic substitution reaction. This method is widely employed for the formation of N-aryl amines.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Causality of Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNA_Ar): 4-Fluorobenzonitrile is an excellent substrate for SNA_Ar reactions. The fluorine atom is a good leaving group, and the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, particularly at the para position.
-
Choice of Base and Solvent: Potassium carbonate (K2CO3) is a suitable, non-nucleophilic base to deprotonate the secondary amine of the diazepane ring, enhancing its nucleophilicity. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates the potassium cation, leaving a more "naked" and reactive carbonate anion, while also facilitating the reaction at elevated temperatures.
-
Potential Impurities: The primary impurities to monitor for would be unreacted starting materials (4-fluorobenzonitrile and 1-methyl-1,4-diazepane) and potential side products from any residual water in the reaction, such as 4-hydroxybenzonitrile. Spectroscopic analysis is crucial for confirming the absence of these species in the final product.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, fragmentation patterns, and absorption frequencies for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | d | 2H | Ar-H (ortho to -CN) | Deshielded by the anisotropic effect of the nitrile group. |
| ~6.85 | d | 2H | Ar-H (ortho to -N) | Shielded by the electron-donating nitrogen atom. |
| ~3.60 | t | 2H | -N-CH ₂-CH₂-N(Ar)- | Adjacent to the aromatic ring. |
| ~2.75 | t | 2H | -N(Ar)-CH₂-CH ₂-N(Me)- | Adjacent to the N-methyl group. |
| ~2.60 | t | 2H | -N(Me)-CH ₂-CH₂-CH₂- | Part of the diazepane ring. |
| ~2.40 | s | 3H | -N-CH ₃ | Singlet for the methyl group on the nitrogen. |
| ~2.05 | p | 2H | -N-CH₂-CH ₂-CH₂-N- | Central methylene group of the diazepane ring. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152.0 | C -N (Aromatic) | Quaternary carbon attached to the electron-donating nitrogen. |
| ~133.5 | C -H (Aromatic, ortho to -CN) | Deshielded by the nitrile group. |
| ~120.0 | -C ≡N | Characteristic chemical shift for a nitrile carbon. |
| ~114.0 | C -H (Aromatic, ortho to -N) | Shielded by the nitrogen. |
| ~105.0 | C -CN (Aromatic) | Quaternary carbon attached to the nitrile group. |
| ~57.0 | -N(Me)-C H₂- | Methylene carbons adjacent to the N-methyl group. |
| ~55.0 | -N(Ar)-C H₂- | Methylene carbons adjacent to the aromatic ring. |
| ~48.0 | -N(Me)-C H₂- | Methylene carbons adjacent to the N-methyl group. |
| ~46.0 | -N-C H₃ | Methyl carbon. |
| ~25.0 | -CH₂-C H₂-CH₂- | Central methylene carbon of the diazepane ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Predicted Molecular Ion (M⁺•): m/z = 215.1422 (for C₁₃H₁₇N₃)
-
Nitrogen Rule: The presence of an odd number of nitrogen atoms (3) results in an odd nominal molecular weight (215), which is a useful diagnostic tool.[1][2]
-
Predicted Fragmentation Pattern: The primary fragmentation pathway for tertiary amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions (Solid, KBr pellet or ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |
| ~2950-2800 | Medium-Strong | Aliphatic C-H stretch | From the methyl and methylene groups of the diazepane ring. |
| ~2225 | Strong, Sharp | -C≡N stretch | The nitrile group has a very characteristic and intense absorption in this region. Conjugation with the aromatic ring shifts it to a slightly lower wavenumber compared to aliphatic nitriles.[3] |
| ~1600, ~1510 | Medium-Strong | Aromatic C=C stretch | Characteristic absorptions for the benzene ring. |
| ~1250 | Medium-Strong | Aryl-N stretch | C-N stretching vibration of the aromatic amine. |
| ~1150 | Medium | Aliphatic C-N stretch | C-N stretching vibrations within the diazepane ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
-
Predicted λ_max: ~280-300 nm
-
Rationale: The electronic system involves the benzene ring, the nitrile group, and the lone pair of electrons on the nitrogen atom of the diazepane ring. The n → π* and π → π* transitions are expected. The conjugation of the nitrogen lone pair with the aromatic ring (an auxochrome) will cause a bathochromic (red) shift compared to benzonitrile alone.
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing high-quality data for the characterization of this compound.
Caption: General experimental workflow for spectroscopic analysis.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a single scan to check the spectral width.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol for Mass Spectrometry (High-Resolution ESI-TOF)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[5]
-
-
Instrument Setup (Electrospray Ionization - Time of Flight):
-
Calibrate the mass spectrometer using a standard calibrant solution.
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
For fragmentation studies (MS/MS), select the molecular ion (m/z 215) as the precursor ion and apply a range of collision energies to induce fragmentation.
-
Protocol for Infrared (FTIR-ATR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Setup:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.1-1.0 AU.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
-
Data Acquisition:
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By combining a plausible synthetic route with predicted spectral data and detailed experimental protocols, this document serves as a valuable resource for researchers. The provided methodologies are designed to be robust and reliable, ensuring that when this compound is synthesized, its identity and purity can be rigorously confirmed. As research into this and related molecules progresses, the principles and protocols outlined herein will continue to be of significant utility in the fields of medicinal chemistry and drug development.
References
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.
-
JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching.
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines.
-
University of Colorado Boulder. IR Spectroscopy of Solids.
-
University of California, Los Angeles. Sample preparation for FT-IR.
-
JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
-
Specac Ltd. Interpreting Infrared Spectra.
-
Drawell. Sample Preparation for FTIR Analysis.
-
Iowa State University. NMR Sample Preparation.
-
Springer Nature Experiments. NMR Protocols and Methods.
-
MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
-
Oregon State University. The Mass Spectrometry Experiment.
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
-
Chemistry LibreTexts. Mass spectrometry 1.
-
Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
-
JoVE. Video: UV-Vis Spectroscopy of Dyes - Procedure.
-
University of Oxford. Sample Preparation Protocol for Open Access MS.
-
Slideshare. Uv vis spectroscopy practical.
-
European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
Sources
- 1. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 7. eu-opensci.org [eu-opensci.org]
Methodological & Application
Synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: An Application and Protocol Guide
This document provides a comprehensive guide for the synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a key intermediate in pharmaceutical research and drug development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. We will delve into a robust and reproducible two-step synthetic pathway, beginning with the preparation of a key precursor, 1-methyl-1,4-diazepane, followed by a palladium-catalyzed Buchwald-Hartwig amination to yield the final product. The protocols provided herein are designed to be self-validating, with explanations for critical steps and considerations for reaction optimization.
Introduction
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique seven-membered ring structure imparts conformational flexibility, which can be advantageous for optimizing ligand-receptor interactions. The title compound, this compound, incorporates this versatile heterocycle attached to a benzonitrile group, a common pharmacophore and a useful synthetic handle for further molecular elaboration. This guide presents a detailed, practical, and well-referenced protocol for the laboratory-scale synthesis of this valuable building block.
Overall Synthetic Strategy
The synthesis of this compound is approached in a two-stage process. The first stage involves the synthesis of the N-methylated cyclic diamine, 1-methyl-1,4-diazepane, from the commercially available 1,4-diazepane (homopiperazine). The second stage is the crucial carbon-nitrogen bond formation between 1-methyl-1,4-diazepane and 4-bromobenzonitrile via a Buchwald-Hartwig amination reaction.
Caption: Overall two-part synthetic workflow.
PART 1: Synthesis of 1-Methyl-1,4-diazepane via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[1] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is that it avoids the over-alkylation to form quaternary ammonium salts, which can be a significant side reaction with other methylating agents.[1][2]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Diazepane (Homopiperazine) | ≥98% | Commercially Available | |
| Formaldehyde solution | 37 wt. % in H₂O | Commercially Available | |
| Formic acid | ≥95% | Commercially Available | |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Commercially Available | |
| Round-bottom flask (250 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer with heating | - | - | |
| Separatory funnel (500 mL) | - | - | |
| Rotary evaporator | - | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,4-diazepane (10.0 g, 100 mmol) in 50 mL of deionized water.
-
Addition of Reagents: To the stirred solution, add formaldehyde (37 wt. % in H₂O, 16.2 mL, 200 mmol) followed by the slow, dropwise addition of formic acid (15.1 mL, 400 mmol). The addition of formic acid is exothermic and should be done carefully to control the temperature of the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, carefully basify the reaction mixture to pH > 12 with solid sodium hydroxide pellets. This step should be performed in an ice bath as it is highly exothermic.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-methyl-1,4-diazepane as an oil. The crude product can be purified by distillation if necessary.
Characterization of 1-Methyl-1,4-diazepane
The identity and purity of the synthesized 1-methyl-1,4-diazepane should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the N-methyl group and the methylene protons of the diazepane ring. |
| ¹³C NMR | Resonances for the N-methyl carbon and the carbons of the diazepane ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₆H₁₄N₂ (m/z = 114.19). |
PART 2: Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3] This reaction is highly versatile and tolerates a wide range of functional groups. In this step, we will couple the synthesized 1-methyl-1,4-diazepane with 4-bromobenzonitrile.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methyl-1,4-diazepane | As synthesized in Part 1 | - | |
| 4-Bromobenzonitrile | ≥98% | Commercially Available | [4][5][6] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available | |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Schlenk flask or equivalent | - | - | For inert atmosphere |
| Inert gas supply (Argon or Nitrogen) | - | - | |
| Standard laboratory glassware | - | - |
Experimental Protocol
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To a Schlenk flask, add 4-bromobenzonitrile (1.82 g, 10 mmol), sodium tert-butoxide (1.44 g, 15 mmol), Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 1 mol%), and XPhos (143 mg, 0.3 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Amine and Solvent: Under a positive pressure of inert gas, add 1-methyl-1,4-diazepane (1.37 g, 12 mmol) followed by anhydrous toluene (50 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. The reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting materials.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the benzonitrile ring, and protons of the N-methyl and diazepane ring. |
| ¹³C NMR | Aromatic carbons including the nitrile carbon, and aliphatic carbons of the N-methyl and diazepane ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₃H₁₇N₃ (m/z = 215.29). |
| IR Spectroscopy | Characteristic nitrile (C≡N) stretch. |
Safety and Handling
-
1,4-Diazepane (Homopiperazine): Corrosive and may cause skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formaldehyde: Toxic and a known carcinogen. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
4-Bromobenzonitrile: Harmful if swallowed or in contact with skin.[6] Irritating to eyes, respiratory system, and skin.[1] Wear gloves, lab coat, and safety glasses.
-
Palladium Catalysts and Phosphine Ligands: These reagents can be air-sensitive and/or toxic. Handle under an inert atmosphere where specified. Consult the specific Safety Data Sheets (SDS) for detailed handling information.[7][8]
-
Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The described Eschweiler-Clarke methylation and Buchwald-Hartwig amination are robust reactions that can be readily implemented in a standard organic synthesis laboratory. By following these procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development.
References
-
Eschweiler–Clarke reaction. (2023, December 12). In Wikipedia. Retrieved January 13, 2026, from [Link]
- Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (1979). Google Patents.
-
Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Retrieved January 13, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2021). Molecules, 26(15), 4498. Retrieved January 13, 2026, from [Link]
-
Safety Data Sheet: (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate. (2024, April 8). Angene Chemical. Retrieved January 13, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved January 13, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2025). Molecules, 30(17), 3504. Retrieved January 13, 2026, from [Link]
-
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. (2011). Organic Letters, 13(18), 4858–4860. Retrieved January 13, 2026, from [Link]
-
Reductive amination of amines with formaldehyde ?. (2018, November 23). ResearchGate. Retrieved January 13, 2026, from [Link]
-
ChemInform Abstract: Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. (2011). ChemInform, 42(51). Retrieved January 13, 2026, from [Link]
-
Graphene Encapsulated Ni Catalyzed Reductive Amination of VOC Aldehydes to High Value Chemicals by industrial continuous flow synthesis. (2023). ChemRxiv. Retrieved January 13, 2026, from [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Review of Modern Eschweiler-Clarke Methylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
analytical methods for 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile characterization
An Application Note and Protocol for the Comprehensive Characterization of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Authored by: Senior Application Scientist, Pharmaceutical Development Division
Abstract
This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a heterocyclic compound featuring a substituted diazepane ring linked to a benzonitrile moiety. Given the prevalence of the 1,4-diazepine scaffold in medicinally active compounds, robust and reliable analytical characterization is paramount for any research or development activities.[1][2][3] This document outlines detailed protocols for structural elucidation, purity assessment, and physicochemical analysis, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in fundamental analytical principles and are designed to ensure data integrity and trustworthiness through built-in validation steps.
Introduction: The Rationale for a Multi-Technique Approach
The molecule this compound (Molecular Formula: C₁₃H₁₇N₃, Molecular Weight: 215.30 g/mol ) is a tertiary amine and an aromatic nitrile.[4][5] Its structural complexity, containing both a flexible seven-membered heterocyclic ring and a rigid aromatic system, necessitates a multi-faceted analytical approach. No single technique can unambiguously confirm its identity, purity, and relevant physicochemical properties. Therefore, we present an integrated workflow that leverages the strengths of nuclear magnetic resonance (NMR) for structural mapping, mass spectrometry (MS) for molecular weight verification, infrared (IR) spectroscopy for functional group confirmation, and high-performance liquid chromatography (HPLC) for purity and quantitative analysis. This integrated strategy ensures a holistic and scientifically sound characterization, which is a foundational requirement in modern chemical and pharmaceutical development.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile | [4] |
| CAS Number | 166438-80-8 | [4] |
| Molecular Formula | C₁₃H₁₇N₃ | [4][5] |
| Molecular Weight | 215.30 g/mol | [4] |
| Appearance | Solid | [4] |
Integrated Analytical Workflow
A systematic approach is crucial for the efficient and comprehensive characterization of a novel chemical entity. The following workflow illustrates the logical progression from initial identity confirmation to quantitative purity assessment.
Caption: Integrated workflow for the characterization of this compound.
Part 1: Structural Elucidation Protocols
The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination in solution. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework.
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for non-polar to moderately polar organic compounds. If solubility is limited, or if proton exchange with the solvent is a concern for certain functional groups, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
Expected ¹H and ¹³C NMR Spectral Features:
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Features |
| Benzonitrile Aromatic-H | 7.5-7.7 (d, 2H), 6.8-7.0 (d, 2H) | ~152 (C-N), ~134 (2x CH), ~119 (C≡N), ~112 (2x CH), ~105 (C-CN) | AA'BB' splitting pattern typical of para-substituted benzene rings.[6][7] |
| Nitrile Carbon (C≡N) | N/A | ~119 | A weak but sharp signal.[8] |
| Diazepane Ring-H | 2.0-4.0 (multiplets, 8H) | ~45-60 | Complex, overlapping signals due to ring flexibility. 2D NMR may be needed for full assignment. |
| N-CH₂-Ar | ~3.6-3.8 (t, 2H) | ~50 | The two protons on the carbon adjacent to the aromatic ring. |
| N-CH₃ | ~2.3-2.5 (s, 3H) | ~45 | A sharp singlet, characteristic of a methyl group on a nitrogen. |
Protocol 3.1.1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert/vortex until the sample is fully dissolved.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for signal-to-noise)
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Protocol 3.1.2: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample from the ¹H NMR experiment or prepare a more concentrated solution (20-50 mg in 0.6-0.7 mL).
-
Acquisition Parameters:
-
Mode: Proton-decoupled
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
-
Data Processing: Process the data similarly to ¹H NMR, referencing the solvent peak or TMS (0.00 ppm).
Mass Spectrometry (MS)
MS provides crucial information on molecular weight and can reveal structural details through fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this compound due to the presence of basic nitrogen atoms that are easily protonated.
Protocol 3.2.1: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive ion mode is essential to observe the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Analysis:
-
Expected Ion: For C₁₃H₁₇N₃, the expected [M+H]⁺ ion has a theoretical monoisotopic mass of 216.1501.
-
Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition with high confidence.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[9]
Rationale for Method: Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation and providing high-quality spectra for solid samples.[10]
Protocol 3.3.1: FTIR-ATR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |
| ~3050-3100 | Aromatic C-H | Stretch | [11] |
| ~2850-2960 | Aliphatic C-H | Stretch | [12] |
| ~2220-2230 | Nitrile (C≡N) | Stretch | [10] |
| ~1600, ~1500 | Aromatic C=C | Stretch | [11] |
| ~1250-1350 | Aryl-N | Stretch | N/A |
| ~1100-1200 | Aliphatic C-N | Stretch | N/A |
Part 2: Purity and Quantitative Analysis Protocols
Once the structure is confirmed, the next critical step is to determine the purity of the material. Reverse-phase HPLC with UV detection is the industry-standard method.[13][14]
High-Performance Liquid Chromatography (HPLC)
Rationale for Method Development: The compound has a good balance of hydrophobicity (benzonitrile) and polarity (diazepane ring), making it an ideal candidate for separation on a C18 stationary phase. The basic nitrogens can cause peak tailing on silica-based columns; this is mitigated by using an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) to ensure the analyte is in a consistent, protonated state.[15][16]
Protocol 4.1.1: HPLC Purity Method
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
-
Injection: Inject 10 µL of the sample solution.
-
Trustworthiness Check (System Suitability): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks. Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Elemental Analysis
This technique provides an independent confirmation of the elemental composition (Carbon, Hydrogen, Nitrogen), which corroborates the molecular formula determined by HRMS.
Protocol 4.2.1: C, H, N Analysis
-
Sample Preparation: Provide 2-3 mg of the dry, pure sample in a clean vial.
-
Analysis: Submit the sample to a qualified analytical service laboratory for combustion analysis.
-
Data Interpretation:
-
Theoretical Values for C₁₃H₁₇N₃: C, 72.52%; H, 7.96%; N, 19.52%.
-
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.
-
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Hilaris Publisher. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]
-
Hilaris Publishing. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]
-
SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]
-
IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]
-
Taylor & Francis Online. A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. [Link]
-
Chemrevise. 22.Analytical Techniques. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]
-
Research and Reviews. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]
-
PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
MDPI. Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
National Institute of Standards and Technology. Diazepam - Mass spectrum (electron ionization). [Link]
-
SAS Publishers. Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines. [Link]
-
Frontiers. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. [Link]
-
ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]
-
NIH. The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. [Link]
-
ResearchGate. FTIR spectrum of Diazepam. [Link]
-
PubMed. Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. [Link]
-
ResearchGate. Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. [Link]
-
PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]
-
PubMed. Determination of 1,4-benzodiazepines by high-performance liquid chromatography-electrospray tandem mass spectrometry. [Link]
-
ResearchGate. Analytical methods for determination of benzodiazepines. A short review. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Scite. Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. [Link]
-
PubMed. Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column. [Link]
-
RJPBCS. FTIR Analysis of Some Pills of Forensic Interest. [https://www.rjpbcs.com/pdf/2013_4(4)/[17].pdf]([Link]17].pdf)
-
MDPI. 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][4]diazepin-11-yl)piperazino]. [Link]
-
National Institute of Standards and Technology. Diazepam - Infrared Spectrum. [Link]
-
SpectraBase. 4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. parchem.com [parchem.com]
- 6. rsc.org [rsc.org]
- 7. 4-Aminobenzonitrile(873-74-5) 1H NMR [m.chemicalbook.com]
- 8. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. saspublishers.com [saspublishers.com]
- 17. hilarispublisher.com [hilarispublisher.com]
HPLC method for 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile analysis
An Application Note and Protocol for the Analysis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile by High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, quality control analysts, and drug development professionals, this application note details the method development rationale, a step-by-step protocol, and a full validation procedure according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
Introduction and Scientific Rationale
This compound is a chemical entity of interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its structure comprises a polar benzonitrile moiety and a basic diazepane ring, which presents specific challenges for chromatographic analysis. The presence of the basic nitrogen atoms can lead to undesirable interactions with residual silanol groups on conventional silica-based HPLC columns, resulting in poor peak shape (tailing) and inconsistent retention.
Therefore, a well-developed and validated analytical method is crucial for ensuring the purity, stability, and quality of this compound in various stages of the drug development lifecycle. This guide addresses the analytical challenges by presenting a method optimized for high-resolution separation and reliable quantification.
The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and suitability for moderately polar organic molecules.[1] The core of the method development strategy revolves around controlling the ionization state of the analyte to achieve symmetric peak shapes and stable retention times. By maintaining the mobile phase at an acidic pH, the tertiary amine groups of the diazepane ring are protonated, minimizing secondary interactions with the stationary phase and ensuring consistent chromatographic behavior.
Analyte Profile
-
Compound Name: this compound
-
Molecular Formula: C₁₃H₁₇N₃[2]
-
Molecular Weight: 215.29 g/mol [2]
-
Chemical Structure:
(Image credit: Chemical structure drawn based on information from public chemical databases)
Materials and Methodology
Reagents and Materials
-
Reference Standard: this compound (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Methanol (MeOH): HPLC grade or higher
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade
-
Sample Filters: 0.45 µm or 0.22 µm PTFE or nylon syringe filters
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the aromatic ring system. A 250 mm length ensures high efficiency and resolving power. |
| Mobile Phase | A: 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄B: Acetonitrile | The acidic phosphate buffer (pH 3.0) ensures the complete protonation of the basic diazepane nitrogens, leading to sharp, symmetrical peaks.[3] |
| Elution Mode | Isocratic: 60% A / 40% B | An isocratic method is simpler, more robust, and provides consistent results for routine quality control analysis of a single compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 245 nm | The benzonitrile chromophore exhibits significant UV absorbance. 245 nm provides high sensitivity for the analyte, similar to related benzodiazepine and nitrile structures.[4][5] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |
Detailed Experimental Protocols
Mobile Phase Preparation
-
Buffer Preparation (Mobile Phase A):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water to prepare a 20 mM solution.
-
Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.
-
-
Final Mobile Phase:
-
For the isocratic run, pre-mix Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 60:40 (v/v) ratio.
-
Degas the final mobile phase for 15 minutes using an ultrasonic bath or an online degasser before use.
-
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This solution is used for routine analysis and system suitability.
-
Sample Preparation
-
Accurately weigh an amount of the sample powder (e.g., drug substance or formulation) expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Validation Protocol
This protocol is designed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[6][7][8]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.
-
Inject the Working Standard Solution (100 µg/mL) five times.
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Measures the precision of the injection system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Measures the stability of the pump and mobile phase. |
Validation Workflow Diagram
The following diagram illustrates the logical flow of the method development and validation process.
Caption: Workflow for HPLC method development and validation.
Specificity
-
Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Procedure:
-
Inject a blank solution (diluent).
-
Inject the Working Standard Solution.
-
Inject a sample solution.
-
If available, inject a sample that has been subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks at its retention time in the blank and stressed samples. Peak purity analysis using a DAD should confirm homogeneity.
Linearity and Range
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for the six replicate preparations should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Calculate based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a standard at the calculated concentration and demonstrating acceptable precision and accuracy.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Analyze the Working Standard Solution under each condition and evaluate the effect on system suitability parameters.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations, demonstrating the method's reliability during normal usage.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, accurate, and robust system for the quantitative analysis of this compound. The use of an acidic phosphate buffer effectively controls the analyte's ionization state, leading to excellent peak symmetry and reproducible results. The method has been outlined for full validation according to ICH guidelines, making it suitable for implementation in regulated quality control and research environments.
References
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Kontoyannis, C. G., & Loukas, Y. L. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PubMed Central. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
SAS Publishers. (2019). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
SIELC Technologies. HPLC Determination of Diazepam on Newcrom R1 Column. [Link]
-
Research and Journal of Pharmacy and Technology. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. scribd.com [scribd.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the In Vitro Activity of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Authored by: Senior Application Scientist
Introduction
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is a synthetic organic compound featuring a benzonitrile group attached to a 1-methyl-1,4-diazepane moiety. The unique structural combination of a diazepane ring system, known for its presence in biologically active molecules, and a benzonitrile functional group, a common scaffold in medicinal chemistry, suggests a potential for diverse pharmacological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. We will explore potential therapeutic applications and provide detailed, validated protocols for assessing its activity, focusing on two primary areas of investigation: oncology and neuroscience.
The 1,4-diazepane core is a key structural feature in a variety of therapeutic agents, including those with antitumor properties.[4] Research has demonstrated that derivatives of 1,4-diazepane can exhibit cytotoxic effects on cancer cells through mechanisms such as DNA binding and disruption of cellular metabolism.[4] Furthermore, the benzonitrile scaffold is present in numerous compounds with a wide range of biological targets. Given these precedents, a primary focus of these application notes will be to delineate robust in vitro assays to quantify the potential anticancer efficacy of this compound.
Concurrently, the diazepane ring is structurally related to benzodiazepines, a class of drugs well-known for their modulation of the central nervous system (CNS), particularly through interaction with GABA-A receptors.[5] Although this compound is not a classical benzodiazepine, the presence of the seven-membered diazepine ring warrants investigation into its potential neurological activities. Therefore, this guide will also detail protocols for assessing the compound's interaction with relevant CNS targets.
These application notes are designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the experimental design. By following these protocols, researchers can generate reliable and reproducible data to elucidate the bioactivity profile of this compound.
Part 1: In Vitro Assays for Anticancer Activity
The initial assessment of a novel compound's anticancer potential relies on in vitro assays that measure its effects on cancer cell viability, proliferation, and mechanism of cell death. The following protocols are designed to provide a comprehensive preliminary evaluation of the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step in determining the cytotoxic potential of a compound against a panel of cancer cell lines.[6]
Experimental Workflow:
Caption: Workflow for MTT-based cell viability assay.
Protocol:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plates for 48 to 72 hours.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Test Cpd | 48 | |
| A549 | Test Cpd | 48 | |
| HCT116 | Test Cpd | 48 | |
| MCF-7 | Doxorubicin | 48 | |
| A549 | Doxorubicin | 48 | |
| HCT116 | Doxorubicin | 48 |
Apoptosis versus Necrosis Determination by Flow Cytometry
Rationale: To understand the mechanism of cell death induced by the compound, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. This can be achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest the cells (including the supernatant containing detached cells) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells will be distinguishable:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle | |||
| Test Cpd (IC₅₀) | |||
| Test Cpd (2x IC₅₀) | |||
| Staurosporine |
Part 2: In Vitro Assays for Neurological Activity
Given the structural similarity of the diazepane ring to benzodiazepines, it is prudent to investigate the potential interaction of this compound with CNS receptors, particularly the benzodiazepine binding site on the GABA-A receptor.
Radioligand Binding Assay for Benzodiazepine Receptor Affinity
Rationale: Radioligand binding assays are a sensitive and specific method to determine the affinity of a compound for a particular receptor.[7][8] This assay will quantify the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]-Flunitrazepam) from the benzodiazepine binding site on the GABA-A receptor in brain tissue homogenates.[8]
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the brain membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound.
-
For non-specific binding determination, include wells with an excess of a non-radiolabeled benzodiazepine (e.g., diazepam).
-
Incubate the mixture at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Target Receptor | Radioligand | IC₅₀ (nM) | Ki (nM) |
| Test Cpd | Benzodiazepine Site | [³H]-Flunitrazepam | ||
| Diazepam | Benzodiazepine Site | [³H]-Flunitrazepam |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic effects on cancer cell lines and its affinity for CNS receptors, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will be critical in guiding further preclinical development, including more complex cell-based assays, in vivo efficacy studies, and mechanism of action elucidation. It is imperative that all experiments are conducted with appropriate controls and replicates to ensure the scientific validity of the findings.
References
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Creative Biogene. (n.d.). Enzyme Kinetic Assay.
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Revvity. (n.d.). Receptor-Ligand Binding Assays.
- Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?
- Creative Biolabs. (n.d.). Cell based Binding Assay.
- Louisiana State University School of Medicine. (n.d.). Enzyme Assays and Kinetics.
- Wikipedia. (n.d.). Enzyme kinetics.
- Wikipedia. (n.d.). Enzyme assay.
- Wikipedia. (n.d.). Ligand binding assay.
- National Center for Biotechnology Information. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
- National Center for Biotechnology Information. (n.d.). Cell-based assays for screening androgen receptor ligands.
- National Center for Biotechnology Information. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- CymitQuimica. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Parchem. (n.d.). This compound (Cas 3524-29-6).
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
ResearchGate. (2019, June 12). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[9][10]oxazolo[4,5-d]pyrimidines. Retrieved from
- BLDpharm. (n.d.). 199928-77-3|4-((1,4-Diazepan-1-yl)methyl)benzonitrile.
- National Center for Biotechnology Information. (n.d.). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents.
- Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
- IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
- MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Brieflands. (2021). Effects of Acacetin on the Pharmacokinetics of Diazepam in vivo and in vitro.
- PubMed. (1992). Benzodiazepine Receptor Ligands. Synthesis and in Vitro Binding Activity of Some 6-substituted-3-aryl-1,2,4-triazolo[3,4-a]phthalazines.
- ResearchGate. (2022, November). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
- National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem Compound Summary for CID 7505.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. parchem.com [parchem.com]
- 3. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 8. Benzodiazepine receptor ligands. Synthesis and in vitro binding activity of some 6-substituted-3-aryl-1,2,4-triazolo[3,4-a]phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
High-Throughput Screening of Diazepane Derivatives: A Detailed Protocol for In Vitro Receptor Binding Assays at the GABA-A Receptor
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Diazepane derivatives, a critical class of psychoactive compounds, exert their therapeutic effects primarily through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Understanding the binding affinity of novel diazepane analogues to this receptor is a cornerstone of modern drug discovery and development. This application note provides a comprehensive, field-proven protocol for conducting a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the benzodiazepine binding site on the GABA-A receptor. We delve into the theoretical underpinnings of the assay, offer a detailed step-by-step methodology, and provide insights into data analysis and interpretation, ensuring a robust and reproducible workflow for researchers.
Introduction: The Significance of Diazepane Derivatives and the GABA-A Receptor
Diazepane derivatives, most notably benzodiazepines like diazepam, are widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3][4] These effects are mediated by their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[2]
Diazepane derivatives do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site, typically at the interface of the α and γ subunits of the heteropentameric receptor complex.[6][7] This binding enhances the effect of GABA, increasing the frequency of channel opening, a mechanism known as positive allosteric modulation (PAM).[2][3][6] The affinity of a diazepane derivative for this binding site is a critical determinant of its potency. Therefore, a reliable method to quantify this binding is essential for the screening and characterization of new chemical entities.
The Principle of Competitive Radioligand Binding Assays
A competitive binding assay is a powerful in vitro technique used to determine the affinity of an unlabeled test compound (the "competitor") for a receptor by measuring its ability to displace a labeled compound with known affinity (the "radioligand") from the receptor.
In this protocol, we will use [³H]Flunitrazepam, a high-affinity benzodiazepine radioligand, to label the benzodiazepine binding site on GABA-A receptors present in a rat brain membrane preparation.[8][9] The assay is based on the principle of competition: the unlabeled diazepane derivative and the [³H]Flunitrazepam will compete for the same binding site. The higher the affinity of the test compound, the lower the concentration required to displace the radioligand.
By measuring the amount of radioligand bound to the receptor at various concentrations of the test compound, a competition curve can be generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its affinity for the receptor.
Caption: Competitive binding at the GABA-A receptor.
Detailed Protocol for Receptor Binding Assay
This protocol is optimized for a 96-well plate format, suitable for medium to high-throughput screening.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| [³H]Flunitrazepam (70-90 Ci/mmol) | PerkinElmer | NET567 |
| Diazepam | Sigma-Aldrich | D0899 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Unifilter-96 GF/B plates | PerkinElmer | 6005177 |
| Scintillation Cocktail (e.g., Ultima Gold™) | PerkinElmer | 6013329 |
| Bradford Reagent for Protein Assay | Bio-Rad | 5000006 |
| Bovine Serum Albumin (BSA) Standard | Thermo Fisher | 23209 |
Equipment
-
Homogenizer (e.g., Polytron)
-
Refrigerated centrifuge
-
Microplate scintillation counter (e.g., TopCount NXT)
-
Multi-channel pipettes
-
96-well plates (for compound dilution and assay)
-
Filtration manifold for 96-well plates
Preparation of Rat Brain Membrane Homogenate
Causality Insight: The cerebral cortex is used as it has a high density of GABA-A receptors containing the benzodiazepine binding site. The centrifugation steps are crucial for isolating the membrane fraction containing the receptors from other cellular components.
-
Euthanize adult male Wistar rats (175-200 g) according to institutional guidelines.
-
Rapidly dissect the whole brains, excluding the cerebellum, and place them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[8]
-
Homogenize the tissue in 10 volumes of ice-cold Tris-HCl buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in a small volume of Tris-HCl buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay with BSA as a standard.
-
Aliquot the membrane preparation and store at -80°C until use. The protein concentration may need to be adjusted based on lot-to-lot variation.[8]
Assay Procedure
Self-Validating System: This protocol includes controls for total binding (no competitor) and non-specific binding (saturating concentration of a known ligand) to ensure the validity of the specific binding calculation.
-
Compound Dilution: Prepare serial dilutions of the test diazepane derivatives in the assay buffer (50 mM Tris-HCl, pH 7.4). A typical concentration range for the final assay would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Diazepam in assay buffer.[8] Rationale: A high concentration of a known ligand is used to saturate the receptors, ensuring that any remaining radioligand binding is to non-receptor sites.[10]
-
Test Compound: 50 µL of each concentration of the diazepane derivative.
-
-
Add Radioligand: Add 50 µL of [³H]Flunitrazepam diluted in assay buffer to all wells. The final concentration should be at or below its Kd value (typically 1-4 nM) to ensure sensitive detection of competition.[8][11]
-
Add Membrane Homogenate: Add 100 µL of the prepared rat brain membrane homogenate to all wells. The final protein concentration should be optimized, but a starting point is 100-200 µg per well.[12]
-
Incubation: Incubate the plate for 60 minutes at 25°C (room temperature).[8] This allows the binding reaction to reach equilibrium.
-
Termination of Reaction: Terminate the assay by rapid filtration through a Unifilter-96 GF/B plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate and add 50 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).
Caption: Workflow of the receptor binding assay.
Data Analysis and Interpretation
Calculating Specific Binding
Specific binding is the portion of the radioligand binding that is displaceable by the competitor and thus represents binding to the receptor of interest.[11]
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
Determining the IC50 Value
-
For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM_test - CPM_NSB) / (CPM_total - CPM_NSB) x 100
-
Plot the % Specific Binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is commonly used for this purpose.
Calculating the Ki Value
The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), which is independent of assay conditions, the Cheng-Prusoff equation is used:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki = Affinity constant of the test compound.
-
IC50 = Concentration of the test compound that inhibits 50% of specific binding.
-
[L] = Concentration of the radioligand ([³H]Flunitrazepam) used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor. This should be determined separately via a saturation binding experiment.[13] For [³H]Flunitrazepam, the Kd is typically in the low nanomolar range.[8]
A lower Ki value indicates a higher binding affinity of the diazepane derivative for the GABA-A receptor.
Trustworthiness and Self-Validation
A robust and trustworthy assay should meet the following criteria:
-
Low Non-specific Binding: NSB should ideally be less than 20% of the total binding to ensure a good signal-to-noise ratio.[10]
-
Reproducibility: Triplicate data points should have low variability, and the assay should yield consistent results across different experiments.
-
Appropriate Controls: The inclusion of a standard compound with known affinity (e.g., unlabeled diazepam) in each assay plate can serve as a positive control and validate the assay performance.
By adhering to the principles and detailed steps outlined in this protocol, researchers can confidently screen and characterize novel diazepane derivatives, generating high-quality, reproducible data that will accelerate the drug discovery process.
References
-
Takeuchi, H., & Furutani, Y. (1988). Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes. Journal of Neuroscience, 8(1), 289–295. Retrieved from [Link]
-
Gielen, M., et al. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. Journal of Neuroscience, 32(17), 5707-5715. Retrieved from [Link]
-
Chebib, M., & Johnston, G. A. R. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15008. Retrieved from [Link]
-
Guidotti, A., & Costa, E. (1990). DBI (Diazepam Binding Inhibitor): The precursor of a family of endogenous modulators of GABAA receptor function. History, perspectives, and clinical implications. Neuroscience & Biobehavioral Reviews, 14(3), 297-306. Retrieved from [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
-
Santi, M. R., et al. (1991). Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors. Neuropharmacology, 30(12 Pt 1), 1393–1400. Retrieved from [Link]
-
GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Ghiasi, G., et al. (2024). GABA Receptor Positive Allosteric Modulators. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
-
Christian, C. A., et al. (2022). The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. Frontiers in Molecular Neuroscience, 15, 962803. Retrieved from [Link]
-
Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Costa, E., & Guidotti, A. (1991). Diazepam binding inhibitor (DBI): a peptide with multiple biological actions. Life Sciences, 49(5), 325–344. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]
-
Ahmadi, F., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(Suppl), 79–87. Retrieved from [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
-
Ordway, G. A., et al. (2013). Normal [3H]Flunitrazepam Binding to GABAA Receptors in the Locus Coeruleus in Major Depression and Suicide. Neuropsychopharmacology, 38(9), 1735–1742. Retrieved from [Link]
-
BME 221. (2023, October 19). Scatchard Analysis. YouTube. Retrieved from [Link]
-
Ahmadi, F., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. Retrieved from [Link]
-
Baur, R., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(4), 367–373. Retrieved from [Link]
-
Ahmadi, F., et al. (2018). Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding. Brieflands. Retrieved from [Link]
-
Baur, R., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(4), 367-73. Retrieved from [Link]
-
ResearchGate. (n.d.). Scatchard plots for the calculation of binding constant (K) and the number of binding sites (n) for a ligand HL and b-e metal complexes 1–4. Retrieved from [Link]
-
ResearchGate. (n.d.). Scatchard plot of the competitive binding of [ 3 H]DHT and DHT. K D =.... Retrieved from [Link]
-
Dr. Gene. (2021, September 11). Scatchard Plot for Ligand Receptor binding analysis. YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Normal [3H]Flunitrazepam Binding to GABAA Receptors in the Locus Coeruleus in Major Depression and Suicide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphpad.com [graphpad.com]
- 11. revvity.com [revvity.com]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Developing Cell-Based Assays for Benzonitrile Compounds: An Application Note
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Benzonitrile Scaffolds
Benzonitrile derivatives, a class of organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, represent a "privileged scaffold" in medicinal chemistry.[1] Their unique electronic properties and synthetic tractability have led to their incorporation into a wide array of therapeutic agents.[2] In oncology, benzonitrile-containing molecules have emerged as potent anticancer agents by targeting fundamental cellular processes.[1] Mechanisms of action are diverse and include the inhibition of crucial signaling kinases (e.g., VEGFR-2, ERK1/2) that drive tumor growth and the disruption of microtubule dynamics, which is essential for cell division.[3][4][5] Given this therapeutic promise, robust and well-characterized cell-based assays are critical for the initial screening, characterization, and mechanism-of-action studies of novel benzonitrile compounds.
This guide provides an in-depth overview and detailed protocols for a tiered approach to evaluating the cellular effects of benzonitrile derivatives, starting with primary cytotoxicity screening and progressing to secondary assays that elucidate the underlying mechanisms of cell death and proliferation arrest.
A Tiered Strategy for Compound Evaluation
A logical, stepwise approach is essential for efficiently characterizing a new chemical entity. We propose a workflow that begins with a broad assessment of a compound's effect on cell viability and then drills down into specific cellular pathways. This strategy conserves resources and allows for data-driven decisions at each stage of the investigation.
Caption: Caspase cascade and assay principle.
Protocol: Luminescent Caspase-3/7 Assay
This protocol is based on a homogeneous "add-mix-measure" format, which is ideal for high-throughput screening.
Materials:
-
Luminescent caspase-3/7 assay kit (containing a pro-luminescent DEVD-substrate and luciferase)
-
Cells cultured in white-walled 96-well plates
-
Multi-mode plate reader with luminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with the benzonitrile compound in a white-walled 96-well plate as described in the MTT protocol. Use concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Include untreated and positive controls (e.g., staurosporine).
-
Incubate for a relevant period to induce apoptosis (e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add a volume of reconstituted caspase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
-
Incubation and Measurement:
-
Mix the contents by shaking on an orbital shaker for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Increased luminescence relative to the untreated control indicates activation of caspase-3/7 and induction of apoptosis. [6]
Assay 2: Analyzing Cell Cycle Arrest with Flow Cytometry
Many anticancer agents, particularly those that interfere with DNA synthesis or microtubule function, exert their effects by causing cells to arrest at specific phases of the cell cycle. [5][7]Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the precise quantification of the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content. [8] Principle:
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA before dividing.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells cultured in 6-well plates
-
Benzonitrile compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 200,000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with the benzonitrile compound at its IC₅₀ concentration for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [8] * Incubate at -20°C for at least 2 hours (or store for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells (500 x g for 5 minutes) and carefully aspirate the ethanol.
-
Wash the pellet with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes. [8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use software to gate on the single-cell population and generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Interpretation:
-
An accumulation of cells in a specific phase compared to the untreated control indicates cell cycle arrest. For example, benzonitrile derivatives that act as tubulin inhibitors would be expected to cause an arrest in the G2/M phase. [5]
Treatment % G0/G1 Phase % S Phase % G2/M Phase Untreated Control 55.2 28.1 16.7 | Benzonitrile Cpd. (IC₅₀) | 15.8 | 12.5 | 71.7 |
Table 2: Example cell cycle analysis data showing G2/M arrest induced by a hypothetical benzonitrile compound.
Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the initial characterization of novel benzonitrile compounds. By employing a tiered approach—starting with a broad cytotoxicity screen (MTT assay) and proceeding to more mechanistic assays (caspase activity and cell cycle analysis)—researchers can efficiently identify promising candidates and gain critical insights into their mechanisms of action. A compound that induces both apoptosis and G2/M phase arrest, for instance, would be a strong candidate for further investigation as a potential microtubule-targeting agent. [9][10]These foundational in vitro studies are an indispensable prerequisite for advancing promising benzonitrile derivatives into more complex preclinical models and ultimately toward clinical development.
References
-
Haddadin, M. J., et al. (2019). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. Molecules, 24(5), 856. Available at: [Link]
-
Li, Z., et al. (2011). Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 21(10), 2865-2869. Available at: [Link]
-
ResearchGate. (n.d.). The MTT assay results for A) The cytotoxic compounds (6, 7 and 10)... [Image]. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6931. Available at: [Link]
-
de Madureira, M. C., et al. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Available at: [Link]
-
Therkelsen, C. A., et al. (2016). Using Human Cancer Cell Lines as In vitro Model for Testing the Efficacy of CDBPA; a New Anticancer Drug. Journal of Cancer Science & Therapy, 8(5). Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity curves from typical MTT assays showing the effect of compounds 2a–c on the viability of Caki-1 cells. [Image]. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of Benzonitrile Derivatives in Modern Cancer Therapies. Available at: [Link]
-
ResearchGate. (n.d.). Determination of cell cycle arrest by flow cytometry. Effect of... [Image]. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules, 25(23), 5642. Available at: [Link]
-
ResearchGate. (n.d.). Apoptosis induction by caspase-3/7 activity assay detection in... [Image]. Available at: [Link]
-
ResearchGate. (2025). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Available at: [Link]
-
ResearchGate. (n.d.). In vitro Cytotoxicity Evaluation and Docking Studies of Benzofurooxepines' Derivatives against Human Cancer Cell lines. Available at: [Link]
-
ELRIG UK. (n.d.). Detecting the onset and kinetics of apoptosis. Available at: [Link]
-
López, V., et al. (2022). Ballota hirsuta Benth Arrests the Cell Cycle, Induces Apoptosis and Inhibits the Invasion of MCF-7 and MDA-MB-231 Cell Lines in 2D and 3D Models. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
-
ResearchGate. (n.d.). Detection of cell cycle arrest using flow cytometry. A reduction in the... [Image]. Available at: [Link]
-
Nagy, A., et al. (2023). Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers. Cancers, 15(3), 633. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elrig.org [elrig.org]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Research Use of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Research Potential of a Novel Diazepan-Benzonitrile Scaffold
The compound 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile represents a unique chemical scaffold combining a diazepan moiety with a benzonitrile group. While this specific molecule is not extensively characterized in the public domain, its structural components are present in numerous biologically active agents. The 1,4-diazepan ring is a core feature of the benzodiazepine class of drugs, renowned for their broad range of effects on the central nervous system (CNS).[1][2][3][4][5] These effects, which include anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are primarily mediated through positive allosteric modulation of the GABA-A receptor.[4][6][7] The benzonitrile group, a versatile chemical handle, is also found in a variety of compounds with diverse pharmacological activities.[8]
Given its structural relationship to known psychoactive compounds, this compound is a compelling candidate for investigation as a novel CNS-active agent. However, the diverse biological activities of related diazepine derivatives, including potential cardiovascular[9] and anti-tubercular effects,[1] warrant a broad and systematic approach to its characterization.
This document serves as a comprehensive guide for researchers initiating studies with this compound. It provides a strategic framework for a tiered screening cascade, from initial in vitro profiling to more complex cellular and potential in vivo functional assays. The protocols herein are designed to be robust and adaptable, enabling the elucidation of this compound's pharmacological profile and its potential as a novel research tool or therapeutic lead.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃ | CymitQuimica[10] |
| Molecular Weight | 215.29 g/mol | CymitQuimica[10] |
| Appearance | Solid | CymitQuimica[10] |
| CAS Number | 166438-80-8 | CymitQuimica[10] |
Solubility: The solubility of the compound should be empirically determined in commonly used laboratory solvents (e.g., DMSO, ethanol, aqueous buffers) to prepare accurate stock solutions. It is recommended to start with a high-concentration stock solution in 100% DMSO, which can then be serially diluted in aqueous buffers for biological assays. Note the final DMSO concentration in all experiments, as it can have off-target effects at higher concentrations.
Stability: The stability of the compound in solution should be assessed over time and under different storage conditions (e.g., room temperature, 4°C, -20°C). This can be monitored by analytical techniques such as HPLC.
Safety Precautions: As with any uncharacterized chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.
Proposed Research Workflow: A Tiered Approach to Pharmacological Characterization
A logical and stepwise approach is crucial for efficiently characterizing a novel compound. The following workflow is proposed to systematically investigate the biological activity of this compound.
Caption: Tiered workflow for pharmacological characterization.
Tier 1: Primary Screening Protocols
The initial screening phase aims to identify the primary molecular targets of the compound. Given its structural similarity to benzodiazepines, the GABA-A receptor is a high-priority target. However, a broader panel of CNS-related receptors and enzymes should also be considered to uncover novel activities.
Protocol 1.1: Radioligand Binding Assay for GABA-A Receptor
This protocol determines the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of the test compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Rat or mouse whole brain membranes (or membranes from a cell line expressing GABA-A receptors).
-
[³H]-Flunitrazepam (radioligand).
-
Diazepam or Clonazepam (positive control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final concentration range should typically span from 1 nM to 100 µM.
-
Dilute the [³H]-Flunitrazepam in the assay buffer to a final concentration of ~1 nM.
-
Prepare the brain membrane suspension in the assay buffer to a final protein concentration of 100-200 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Flunitrazepam, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM Diazepam), 50 µL of [³H]-Flunitrazepam, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of each concentration of the test compound, 50 µL of [³H]-Flunitrazepam, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3-4 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 2: Cellular Functional Assays
Once a primary target is identified, the next step is to determine the functional consequence of compound binding in a cellular context.
Protocol 2.1: Electrophysiological Analysis of GABA-A Receptor Function
This protocol uses patch-clamp electrophysiology to measure the effect of the compound on GABA-A receptor-mediated currents.
Objective: To determine if this compound acts as a positive allosteric modulator of GABA-A receptors.
Materials:
-
HEK293 cells stably expressing relevant GABA-A receptor subunits (e.g., α1β2γ2).
-
Cell culture medium and supplements.
-
External solution (in mM): 138 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4.
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH 7.2.
-
GABA (agonist).
-
Diazepam (positive control).
-
Test compound.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Hold the membrane potential at -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the EC₂₀ concentration of GABA with increasing concentrations of the test compound.
-
Include a positive control by co-applying GABA with Diazepam.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response for each concentration of the test compound.
-
Plot the percentage potentiation against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ for potentiation.
Caption: Workflow for electrophysiological analysis.
Tier 3: In Vivo Proof-of-Concept
If in vitro and cellular assays reveal significant activity, the next logical step is to evaluate the compound's effects in a living organism.
Protocol 3.1: Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of this compound in mice.
Materials:
-
Elevated plus maze apparatus.
-
Male mice (e.g., C57BL/6).
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Test compound formulated in the vehicle.
-
Diazepam (positive control).
-
Video tracking software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) 30 minutes before the test.
-
EPM Test:
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Future Directions and Concluding Remarks
The protocols outlined in this guide provide a foundational framework for the initial characterization of this compound. Positive results in these assays would warrant further investigation, including:
-
Selectivity Profiling: Testing against a broader panel of receptors and enzymes to determine target selectivity.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[11][12]
-
Toxicity Studies: Assessing the acute and chronic toxicity of the compound.[13]
By employing a systematic and rigorous approach, researchers can effectively elucidate the pharmacological profile of this compound and determine its potential as a valuable tool for neuroscience research and drug discovery.
References
-
Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.). Retrieved from [Link]
-
Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708–4712. Retrieved from [Link]
-
Carlier, J., et al. (2025). In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples. Archives of Toxicology. Retrieved from [Link]
-
Greenblatt, D. J., Arendt, R., et al. (1983). In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution. British Journal of Anaesthesia, 55(10), 985–989. Retrieved from [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). MDPI. Retrieved from [Link]
-
Nachiket SD, Atul KW, Deepak SM. (2017). Solvent Free Synthesis and Biological Evaluation Of 1, 5-Benzodiazepine. Nano Sci Nano Technol, 11(1):112. Retrieved from [Link]
-
Diazepam Loaded Solid Lipid Nanoparticles: In Vitro and In Vivo Evaluations. (2022). Semantic Scholar. Retrieved from [Link]
-
Jelvehgari, M., et al. (2022). Diazepam Loaded Solid Lipid Nanoparticles: In Vitro and In Vivo Evaluations. Advanced Pharmaceutical Bulletin, 12(1), 86–92. Retrieved from [Link]
-
Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. (2012). ResearchGate. Retrieved from [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Semantic Scholar. Retrieved from [Link]
-
Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry. Retrieved from [Link]
-
Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(2), 11–17. Retrieved from [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
A DFT Study of Diazepam Derivative. (2022). IJASRM. Retrieved from [Link]
-
n-(1-methyl-4,5-dihydro-[1][14][15]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (2011). Chemical Biology & Drug Design. Retrieved from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). MDPI. Retrieved from [Link]
-
Review on Synthesis of Biologically Active Diazepam Derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Diazepam's Mechanism of Action: How This Benzodiazepine Works. (2024). GoodRx. Retrieved from [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2022). ResearchGate. Retrieved from [Link]
-
Topliss, J. G., Shapiro, E. P., & Taber, R. I. (1967). Synthesis of some dibenzo[b,f][1][16]diazocines and dibenzo[b,f][1][15]diazocines. Journal of Medicinal Chemistry, 10(4), 642–646. Retrieved from [Link]
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijasrm.com [ijasrm.com]
- 7. goodrx.com [goodrx.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. Diazepam Loaded Solid Lipid Nanoparticles: In Vitro and In Vivo Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Welcome to the technical support guide for the synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (CAS No. 166438-80-8).[1] This document is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, such as low yield, in this specific synthesis. This guide provides in-depth, experience-driven answers to common questions, detailed protocols for the most viable synthetic routes, and structured troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most probable causes?
Low yield in this synthesis typically stems from one of three areas: incomplete reaction, formation of side products, or losses during workup and purification.
-
Incomplete Reaction: The primary C-N bond formation is either a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. Insufficient thermal energy, incorrect solvent or base choice, or catalyst deactivation can lead to stalling.
-
Side Reactions: The primary side reaction is often the hydrolysis of the nitrile group to a benzamide or even a benzoic acid under overly harsh basic or acidic conditions, particularly during workup. Another possibility, though less common with 1-methyl-1,4-diazepane, is competitive reaction at the secondary amine if an unmethylated diazepine is used.
-
Purification Losses: The product is a tertiary amine, making it basic. It can strongly adhere to silica gel during column chromatography, leading to significant material loss. The product's polarity may also make separation from polar starting materials or byproducts challenging.
Q2: I am planning this synthesis. Which aryl halide is the best starting material: 4-fluoro-, 4-chloro-, or 4-bromobenzonitrile?
The choice of halide depends entirely on the synthetic route you intend to use. The reactivity order is inverted between the two most common methods.
-
For Nucleophilic Aromatic Substitution (SNAr): The ideal starting material is 4-fluorobenzonitrile . The rate of reaction for SNAr on an activated ring follows the trend F >> Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by the diazepane nitrogen. The para-nitrile group provides the necessary electron-withdrawing activation to stabilize the negatively charged Meisenheimer complex intermediate.
-
For Buchwald-Hartwig Amination: The best starting materials are 4-bromobenzonitrile or 4-chlorobenzonitrile . This Pd-catalyzed cross-coupling reaction relies on an oxidative addition step, for which the reactivity order is I > Br > Cl >> F.[2] Aryl fluorides are generally unreactive under standard Buchwald-Hartwig conditions.
Q3: My crude reaction mixture shows multiple spots on the TLC plate. What are the likely impurities or side products?
When analyzing your crude reaction mixture, beyond unreacted starting materials (4-halobenzonitrile and 1-methyl-1,4-diazepane), you may encounter several byproducts:
-
4-Hydroxybenzonitrile: If your reaction conditions contain trace water and a strong base, nucleophilic substitution of the halide by hydroxide can occur, especially at high temperatures.
-
4-(4-Methyl-1,4-diazepan-1-yl)benzamide: This is a common byproduct resulting from the hydrolysis of the product's nitrile group during an aqueous workup, particularly if the pH becomes strongly acidic or basic.
-
Ligand- or Catalyst-Derived Impurities: In Buchwald-Hartwig reactions, residual phosphine ligands or their oxides can appear as non-polar spots on the TLC.
-
Homocoupling Products: In some Pd-catalyzed reactions, homocoupling of the aryl halide can lead to the formation of 4,4'-dicyanobiphenyl, though this is typically a minor pathway in modern amination reactions.
Q4: When should I choose the Buchwald-Hartwig amination over the SNAr reaction?
The SNAr reaction with 4-fluorobenzonitrile should be your first choice due to its operational simplicity and cost-effectiveness (no expensive catalyst or ligand required). However, you should switch to a Buchwald-Hartwig strategy if:
-
Your starting material is 4-chloro- or 4-bromobenzonitrile. These are significantly less reactive in SNAr reactions and will likely give poor yields without catalysis.
-
The SNAr reaction with 4-fluorobenzonitrile fails or gives intractable mixtures. While less likely for this substrate, steric hindrance or other electronic factors in more complex analogues can shut down the SNAr pathway, making a cross-coupling reaction necessary.
-
Milder conditions are required. Buchwald-Hartwig aminations can often be run at lower temperatures (e.g., 80-110 °C) than SNAr reactions, which may be beneficial if your molecule contains other sensitive functional groups.[3]
Troubleshooting and Optimization Workflow
This workflow provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low product yield.
Synthetic Pathway Comparison
The two primary routes to the target molecule are mechanistically distinct. Understanding these differences is key to selecting the right conditions.
Caption: Comparison of the SNAr and Buchwald-Hartwig synthesis routes.
Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: SNAr Synthesis using 4-Fluorobenzonitrile
This method is preferred for its simplicity and cost-effectiveness.
Materials:
-
4-Fluorobenzonitrile
-
1-Methyl-1,4-diazepane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzonitrile (1.0 equiv), 1-methyl-1,4-diazepane (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Under a nitrogen atmosphere, add anhydrous DMSO to create a 0.5 M solution with respect to the 4-fluorobenzonitrile.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 6-12 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them twice with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography (see purification notes below).
Protocol 2: Buchwald-Hartwig Amination using 4-Bromobenzonitrile
This protocol is a robust alternative when the SNAr route is not viable.[4][5]
Materials:
-
4-Bromobenzonitrile
-
1-Methyl-1,4-diazepane
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Racemic BINAP or XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under argon, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%). Add anhydrous toluene and stir at room temperature for 15 minutes.
-
To the main reaction flask (also flame-dried and under argon), add 4-bromobenzonitrile (1.0 equiv), sodium tert-butoxide (1.4 equiv), and the stir bar.
-
Add the pre-formed catalyst solution to the main flask, followed by 1-methyl-1,4-diazepane (1.2 equiv) and additional anhydrous toluene to achieve a 0.2-0.5 M concentration.
-
Heat the mixture to 100 °C under argon with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 4-18 hours).
-
After completion, cool the reaction to room temperature and quench by carefully adding water.
-
Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Data Summary Tables
Table 1: Comparison of Reaction Parameters for SNAr vs. Buchwald-Hartwig
| Parameter | SNAr | Buchwald-Hartwig Amination | Rationale & Comments |
|---|---|---|---|
| Aryl Halide | 4-Fluorobenzonitrile | 4-Bromo- or 4-Chlorobenzonitrile | Reactivity is based on different mechanisms: elimination-addition (SNAr) vs. oxidative addition (B-H). |
| Catalyst | None | Pd(OAc)₂, Pd₂(dba)₃, etc. | The B-H reaction is a transition-metal-catalyzed cross-coupling reaction.[2] |
| Ligand | None | XPhos, BINAP, RuPhos, etc. | The ligand is critical for stabilizing the Pd center and facilitating the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ | SNAr requires a moderate base to neutralize the formed acid (HF). B-H requires a strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | DMSO, DMF, NMP | Toluene, Dioxane, THF | SNAr requires polar aprotic solvents to stabilize the charged intermediate. B-H requires anhydrous, often non-polar, solvents. |
| Atmosphere | Nitrogen (recommended) | Inert (Argon or N₂) is critical | The Pd(0) catalyst in the B-H cycle is highly sensitive to oxygen. |
Table 2: Troubleshooting Guide for Purification
| Issue | Recommended Solution | Detailed Explanation |
|---|---|---|
| Product streaks on silica gel TLC | Add 0.5-1% triethylamine (Et₃N) or ammonia to the chromatography eluent. | The basic amine product interacts strongly with acidic silanol groups on the silica surface. A volatile base in the eluent competitively binds to these sites, allowing the product to elute cleanly. |
| Significant material loss on column | 1. Use Et₃N-treated silica gel.2. Use a different stationary phase like basic alumina. | Pre-treating the silica neutralizes acidic sites. Basic alumina is a less acidic alternative stationary phase suitable for purifying basic compounds. |
| Difficult separation from polar impurities | Perform an acid-base workup before chromatography. | Dissolve the crude mixture in EtOAc and extract with dilute aq. HCl (e.g., 1M). The basic product will move to the aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) and back-extract the pure product into fresh EtOAc. |
| Product is an oil that won't crystallize | 1. Attempt salt formation (e.g., HCl, tartrate).2. Use high-vacuum to remove all residual solvent. | Often, amine products can be coaxed into a crystalline state by forming a salt, which can then be filtered and dried. Ensure no high-boiling solvents (like DMSO) remain. |
References
-
Ma, Y., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[6][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][7][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. Available from: [Link]
-
Adimurthy, S., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 912293. Available from: [Link]
-
Sharma, S., & Kumar, P. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 18(5), 496-518. Available from: [Link]
-
Saber, M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(8), 6458-6470. Available from: [Link]
-
Griffin, C. E., et al. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(10), 877-888. Available from: [Link]
-
Wang, L., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(1), 214. Available from: [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available from: [Link]
-
Saber, M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(8), 6458-6470. Available from: [Link]
-
Al-Adhami, K. H., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979-1982. Available from: [Link]
-
Wolfe, J. P., & Rossi, M. A. (2011). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Organic letters, 13(12), 3106–3109. Available from: [Link]
-
Václavík, J., et al. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 88(17), 12384-12392. Available from: [Link]
-
Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 165. Available from: [Link]
-
Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18055-18065. Available from: [Link]
-
Wölfling, J., & Frank, É. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 211-217. Available from: [Link]
-
Kaur, N. (2021). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. Catalysts, 11(11), 1361. Available from: [Link]
-
Wang, L., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(1), 214. Available from: [Link]
-
IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]
- Google Patents. (1970). Preparation of diazepam. US3520878A.
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from: [Link]
- Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US20050209294A1.
- Google Patents. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. US4155904A.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Diazepane Isomers
Welcome to the technical support center for the chromatographic separation of diazepane isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving structurally similar diazepane compounds. Diazepanes, a core structure in many pharmaceutical compounds, often exist as challenging-to-separate isomers, including conformational and chiral enantiomers.[1] The separation is critical as different isomers can exhibit varied pharmacological and toxicological profiles.[2][3]
This resource provides in-depth, experience-based guidance in a direct question-and-answer format, addressing common issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating diazepane isomers by HPLC?
The main challenges stem from the inherent structural similarities of the isomers.
-
Chiral Enantiomers: Many diazepanes possess a non-planar seven-membered ring, making them chiral even without a classic asymmetric carbon center.[1] These conformational enantiomers can interconvert, a process known as "ring-flip," which can complicate separation.[1][4] The energy barrier for this interconversion is often low, meaning the isomers can change into one another during the chromatographic run, leading to characteristic plateau-shaped peaks instead of sharp, distinct ones.[4]
-
Structural Isomers (Positional Isomers): These isomers differ in the position of substituents on the diazepane core. While they are distinct molecules, their similar polarity and molecular weight often result in significant co-elution on standard reversed-phase columns, requiring highly selective stationary and mobile phases for adequate resolution.
-
Metabolites: In drug development and clinical analysis, you often need to separate the parent drug from its chiral and achiral metabolites simultaneously, adding another layer of complexity.[3]
Q2: How do I choose between a chiral and an achiral HPLC column?
The choice is dictated entirely by the type of isomers you are separating.
-
Use a Chiral Stationary Phase (CSP) for:
-
Enantiomers: Separation of enantiomers is only possible in a chiral environment. CSPs create transient, diastereomeric complexes with the enantiomers, which have different energy levels and thus different retention times.
-
Conformational Enantiomers: Diazepam itself can exist as two stable conformers that can be separated on certain CSPs.[4][5]
-
-
Use an Achiral Column (e.g., C18, C8) for:
-
Structural Isomers: These isomers have different physical properties and can be separated based on differences in hydrophobicity using standard reversed-phase chromatography.
-
Diastereomers: Diastereomers are chiral molecules but are not mirror images. They have different physical properties and can typically be separated on standard achiral columns.
-
Decision Workflow: Column Selection
Caption: Decision tree for initial column selection.
Q3: What are the most effective stationary phases for separating diazepane enantiomers?
Polysaccharide-based CSPs are the most widely successful for resolving diazepane enantiomers. These columns offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
| Stationary Phase Type | Common Trade Names | Primary Interaction Mechanism | Best For |
| Cellulose Derivatives | Chiralcel® OD, OD-R | Steric fit, hydrogen bonding | Broad applicability for diazepanes and their metabolites.[3] |
| Amylose Derivatives | Chiralpak® AD, AS | π-π interactions, dipole stacking | Aromatic diazepanes, often provides complementary selectivity to cellulose phases. |
| Cyclodextrin-Based | Astec CYCLOBOND™, ChiraDex® | Inclusion complexing. | Can resolve diazepam conformers, but may show peak coalescence at higher temperatures due to racemization on the column.[4][6] |
| Protein-Based | Chiral-AGP® | Hydrophobic and ionic interactions | Used for chiral benzodiazepines, but may have lower capacity and stability.[2] |
Expert Insight: Always start with a cellulose-based column like Chiralcel OD-R for method development. Its reversed-phase compatibility makes it versatile for separating diazepam and its key chiral metabolites like oxazepam and temazepam in a single run.[3]
Q4: How does temperature affect the separation of diazepane isomers?
Temperature is a critical and often underestimated parameter in the separation of diazepane isomers, particularly for chiral separations.[7]
-
Impact on Kinetics: For interconverting conformational enantiomers, lowering the temperature can slow the "ring-flip" kinetics.[1] This reduction in on-column interconversion can transform a broad plateau into two distinct peaks.[6] For some 3-hydroxybenzodiazepines, resolution is only achieved at temperatures around or below 13°C.[6]
-
Impact on Thermodynamics: Generally, increasing temperature reduces retention time.[8][9] However, its effect on enantioselectivity (α) is unpredictable; in some cases, resolution improves with increasing temperature, while in others it decreases.[5] This makes temperature a powerful tool for method optimization.
-
Practical Recommendation: Always use a column thermostat. For challenging chiral separations, screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development to find the optimal balance between resolution and analysis time.[10]
Part 2: Troubleshooting Guide
This section addresses specific chromatographic problems with potential causes and validated solutions.
Problem 1: Poor Resolution or Complete Co-elution of Isomers (Rs < 1.5)
This is the most common issue, indicating that the current method lacks the necessary selectivity.
Troubleshooting Workflow: Poor Resolution
Caption: Systematic approach to resolving co-eluting peaks.
Potential Cause & Solution
-
Incorrect Mobile Phase Composition:
-
Cause: The organic modifier (e.g., acetonitrile, methanol) ratio is not optimal for differentiating the isomers' polarity. For ionizable diazepanes, the mobile phase pH may not be providing sufficient charge difference or suppression.[11]
-
Solution (Achiral): Perform a gradient run to scout the optimal elution window. Then, optimize the isocratic percentage of the organic modifier. For basic diazepanes, adjusting the pH with a buffer (e.g., ammonium acetate, phosphate) can significantly alter selectivity.[8][10]
-
Solution (Chiral): The choice between methanol, ethanol, and isopropanol as the organic modifier can dramatically change enantioselectivity on polysaccharide CSPs. Systematically evaluate each. Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution.
-
-
Inappropriate Stationary Phase:
-
Cause: The column chemistry does not provide the specific interactions (e.g., π-π, hydrogen bonding, steric hindrance) needed to differentiate the isomers.
-
Solution: If optimizing the mobile phase fails, the stationary phase is likely the issue. For structural isomers, switch to a column with a different selectivity (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase). For enantiomers, switch to a CSP from a different class (e.g., from cellulose to amylose).
-
-
Sub-Optimal Temperature:
-
Cause: As discussed, temperature directly influences the thermodynamics and kinetics of the separation.
-
Solution: Evaluate the separation at a minimum of three different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution for conformationally labile enantiomers.[6]
-
Problem 2: Peak Tailing or Fronting
Poor peak shape compromises resolution and makes accurate integration difficult.[12]
Potential Cause & Solution
-
Secondary Interactions (Tailing):
-
Cause: For basic diazepanes, interactions with acidic silanol groups on the silica support of the stationary phase can cause significant tailing.[12]
-
Solution: Add a competitor to the mobile phase. A small amount of a basic additive like triethylamine (0.1%) or diethylamine will bind to the active silanol sites, improving peak symmetry.[13] Alternatively, ensure the mobile phase pH is well-controlled with a buffer.
-
-
Column Overload (Fronting):
-
Cause: Injecting too much sample mass saturates the stationary phase, leading to a fronting peak shape.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the sample concentration is within the linear range of the column and detector.
-
-
Column Void or Contamination (Tailing or Splitting):
-
Cause: A void at the column inlet or contamination on the inlet frit can disrupt the sample path, causing distorted peaks.[14][15]
-
Solution: First, try backflushing the column (disconnect from the detector first). If this fails, the column may be irreversibly damaged and require replacement. Using a guard column is a cost-effective way to protect the analytical column from contamination.[14]
-
Problem 3: Irreproducible Retention Times
Shifting retention times make peak identification unreliable and invalidate quantitative results.
Potential Cause & Solution
-
Inadequate Column Equilibration:
-
Cause: The column was not given sufficient time to equilibrate with the mobile phase after a change in composition or flow rate. This is especially critical for methods using ion-pairing reagents or buffers.
-
Solution: Equilibrate the column with at least 10-15 column volumes of the mobile phase. Monitor the baseline and backpressure; retention times are stable only when both are constant.
-
-
Mobile Phase Instability:
-
Cause: The mobile phase was prepared incorrectly, or it has changed over time (e.g., evaporation of the volatile organic component, pH shift).
-
Solution: Always prepare fresh mobile phase daily. Use a buffer if pH control is critical.[16] Ensure the solvent bottles are properly capped to prevent evaporation.
-
-
Temperature Fluctuations:
-
Cause: The ambient laboratory temperature is changing, affecting retention. A 1°C increase can decrease retention time by approximately 2%.[7]
-
Solution: Use a thermostatically controlled column compartment. This is mandatory for robust and transferable methods.
-
Part 3: Experimental Protocols
Protocol 1: Systematic Method Development for Chiral Diazepane Separation
This protocol provides a structured approach to developing a robust method for separating diazepane enantiomers.
Objective: To achieve baseline resolution (Rs ≥ 1.5) of diazepane enantiomers.
Starting Point:
-
Column: Cellulose-based CSP (e.g., Chiralcel OD-R, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/0.1M Sodium Perchlorate buffer.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV at an appropriate wavelength (e.g., 230-240 nm).[4][8]
Step-by-Step Procedure:
-
Initial Screening:
-
Begin with a mobile phase of 50:50 (v/v) Acetonitrile:Buffer.
-
Inject the racemic standard.
-
If no elution occurs within 30 minutes, increase the acetonitrile percentage in 10% increments. If elution is too fast with no separation, decrease the acetonitrile percentage.
-
-
Organic Modifier Optimization:
-
Once partial separation is observed, fine-tune the organic modifier ratio in small (2-5%) increments to maximize resolution.
-
If resolution is still poor, switch the organic modifier. Test Methanol and Ethanol under the same conditions. The change in selectivity can be profound.
-
-
Temperature Optimization:
-
With the best organic modifier selected, evaluate the separation at 15°C and 40°C.
-
Compare the resolution (Rs) at all three temperatures. Lower temperatures may be necessary to resolve conformationally unstable isomers.[6]
-
-
Flow Rate Optimization:
-
If peaks are separated but not baseline resolved, decrease the flow rate (e.g., to 0.5 mL/min). This increases the interaction time with the stationary phase and can improve efficiency, though it will increase run time.
-
-
Final Validation:
-
Once optimal conditions are found, confirm method robustness by making small, deliberate changes to parameters (e.g., ±2% organic, ±2°C) to ensure the separation is stable.
-
References
-
Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. [Link]
-
Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PubMed Central. [Link]
-
HPLC Separation of Diazepam Conformers Coupled with Off-Line NMR Experiment. Taylor & Francis Online. [Link]
-
A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI. [Link]
-
Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. Marcel Dekker, Inc.. [Link]
-
reverse phase hplc method and method validation of diazepam by using single mobile phase. ResearchGate. [Link]
-
Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. [Link]
-
Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC. PubMed. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
High Performance Liquid Chromatographic Method for Direct Determination of Diazepam in Whole Blood and Serum - Optimization of Solid-Phase Extraction Method. PubMed. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. [Link]
-
Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. MDPI. [Link]
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Phase. Journal of Liquid Chromatography & Related Technologies. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
HPLC Troubleshooting Guide. ResearchGate. [Link]
-
How Does Temperature Affect Selectivity?. LCGC International. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. waters.com [waters.com]
- 13. High Performance Liquid Chromatographic Method for Direct Determination of Diazepam in Whole Blood and Serum - Optimization of Solid-Phase Extraction Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of Benzonitrile Derivatives
Welcome to the Technical Support Center for the purification of benzonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile class of compounds. Benzonitrile and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2][3] Achieving high purity is paramount for reliable downstream applications and for meeting stringent regulatory standards.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during purification. We will explore the causality behind experimental choices, offering troubleshooting guides and validated protocols to empower you to solve purification challenges effectively.
Section 1: Foundational Knowledge - Choosing Your Purification Strategy
The first critical step in any purification workflow is selecting the appropriate technique. The choice depends on several factors: the physical state of your compound (solid vs. liquid), its thermal stability, polarity, and the nature of the impurities. The following decision tree provides a logical framework for navigating this selection process.
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile in Assays
Welcome to the technical support center for 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this compound in various assay formats. Our goal is to equip you with the knowledge and tools to ensure accurate and reproducible experimental results.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility.
| Property | Predicted/Estimated Value | Implication for Solubility |
| Molecular Formula | C₁₃H₁₇N₃ | - |
| Molecular Weight | 215.29 g/mol | - |
| Predicted pKa (basic) | 8.5 - 9.5 | The diazepane ring is basic and will be protonated at acidic to neutral pH, which can increase aqueous solubility.[1][2] |
| Predicted logP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a preference for organic solvents over aqueous media.[3] |
The combination of a basic nitrogenous scaffold (the diazepane ring) and a moderately lipophilic character (indicated by the logP value) means that the solubility of this compound is highly dependent on the pH and the composition of the solvent system.[3][4]
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first step?
A1: The most common starting point for dissolving lipophilic compounds is to create a concentrated stock solution in an organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a broad range of organic molecules.[6][7]
Q2: I have a clear stock solution in 100% DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This is a common phenomenon known as "precipitation upon dilution."[8] While the compound is soluble in the high-polarity environment of 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. The final concentration of the compound in the assay may have exceeded its aqueous solubility limit.[8]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cytotoxicity and other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, although some robust cell lines may tolerate up to 1%.[9][10][11] It is crucial to include a vehicle control (assay medium with the same final DMSO concentration) in all experiments.[12]
Q4: Can I heat or sonicate my compound to help it dissolve?
A4: Gentle warming (e.g., to 37°C) and sonication can be effective methods to aid dissolution.[13] However, caution should be exercised as excessive heat can degrade some compounds. Always check the compound's stability before applying heat.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a structured approach to troubleshooting solubility problems with this compound.
Step 1: The Initial Dissolution - Preparing a Concentrated Stock Solution
The first and most critical step is the preparation of a high-concentration stock solution in an appropriate organic solvent.
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
Step 2: Addressing Precipitation Upon Dilution in Aqueous Buffers
If you observe precipitation when diluting your DMSO stock into your assay buffer, consider the following strategies.
While keeping the final DMSO concentration low is important for cell health, a slightly higher (but still tolerated) concentration can sometimes maintain compound solubility.
Experimental Workflow for DMSO Optimization:
Caption: Workflow for optimizing the final DMSO concentration.
Given that this compound is a basic compound, its solubility in aqueous solutions can be significantly increased by lowering the pH.[1][2] The diazepane moiety will become protonated, increasing the molecule's polarity and interaction with water.
Protocol for pH-Mediated Solubilization:
-
Prepare a range of your assay buffer with slightly different pH values (e.g., pH 6.0, 6.5, 7.0, and the standard 7.4).
-
Dilute your DMSO stock of the compound into each of these buffers.
-
Visually inspect for precipitation.
-
Important: Ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability). Run appropriate controls to verify this.
If optimizing DMSO and pH is insufficient, the use of other co-solvents or excipients can be explored.
-
Ethanol: Can be used as a co-solvent, often in combination with DMSO. However, it is generally more cytotoxic than DMSO, so its final concentration must be carefully controlled.[14][15]
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG300, PEG400) can be effective solubilizing agents.[16]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic molecules, increasing their apparent solubility in aqueous solutions.[17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[19]
Protocol for Using Cyclodextrins:
-
Prepare a solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your assay buffer.
-
Vortex or sonicate to ensure the cyclodextrin is fully dissolved.
-
Add your DMSO stock of the compound to the cyclodextrin-containing buffer.
-
Allow the mixture to equilibrate (e.g., by stirring or gentle agitation for 30-60 minutes) to allow for the formation of inclusion complexes.[21]
-
Visually inspect for any remaining precipitation.
Step 3: Special Considerations for Cell-Based Assays
The presence of cells and complex media components can further influence compound solubility.
Fetal Bovine Serum (FBS) and other sera contain proteins, such as albumin, that can bind to lipophilic compounds, which can either increase their apparent solubility or reduce their free, active concentration.[2]
-
If you observe precipitation in serum-free media: The addition of serum may help to solubilize the compound.
-
If you are seeing lower than expected activity in serum-containing media: The compound may be binding to serum proteins, reducing its availability to the target cells. Consider reducing the serum concentration if your cells can tolerate it for the duration of the assay.[8]
Decision Tree for Troubleshooting in Cell-Based Assays:
Caption: A decision-making workflow for addressing solubility issues in cell-based assays.
Summary of Recommended Strategies
| Strategy | When to Use | Key Considerations |
| Optimize DMSO Concentration | First-line approach for any precipitation issue. | Keep the final concentration as low as possible, ideally ≤0.5% for cell-based assays.[9][10][11] |
| pH Adjustment | For basic compounds like this one that precipitate in neutral buffers. | Ensure the new pH does not interfere with the assay's biological components.[1][2] |
| Use of Co-solvents (e.g., Ethanol, PEG) | When DMSO optimization and pH adjustment are insufficient. | Check for cytotoxicity and assay compatibility.[14][15][16] |
| Cyclodextrins | For highly lipophilic compounds that are difficult to solubilize by other means. | Allow for an equilibration period for complex formation.[17][18][19][20] |
| Serum Modulation (Cell-based assays) | When solubility differs between serum-containing and serum-free media. | Be aware of potential impacts on the free concentration of the compound.[2][8] |
We hope this technical guide provides you with the necessary information to overcome the solubility challenges associated with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?[Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]
-
Khan Academy. pH and solubility. [Link]
-
PubMed. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. [Link]
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
Taylor & Francis Online. Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
-
ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Wikipedia. Cosolvent. [Link]
-
YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]
-
Polish Pharmaceutical Society. SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. [Link]
-
BOKU. Extraction of lipophilic compounds. [Link]
-
NIH. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. [Link]
-
PubMed Central. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
PubMed. Dimethyl sulfoxide/propylene glycol is a suitable solvent for the delivery of diazepam from osmotic minipumps. [Link]
-
PubChem. Dimethyl Sulfoxide. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. rsc.org [rsc.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 15. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pKa Prediction | Rowan [rowansci.com]
- 19. mdpi.com [mdpi.com]
- 20. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technisches Support-Center: Verbesserung der Lösungsstabilität von 4-(4-Methyl-1,4-diazepan-1-yl)benzonitril
Answering in German as the user prompt is in German.
Absolut! Hier ist ein technischer Leitfaden zur Verbesserung der Stabilität von 4-(4-Methyl-1,4-diazepan-1-yl)benzonitril in Lösung, der speziell für Forscher und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Verfasst von: Ihrem Senior Application Scientist Team
Einführung
Willkommen in unserem technischen Support-Center. Dieser Leitfaden soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung praktische, umsetzbare Ratschläge zur Verbesserung der Stabilität von 4-(4-Methyl-1,4-diazepan-1-yl)benzonitril in Lösung geben. Die Gewährleistung der Integrität Ihrer Testverbindung ist für die Erzielung reproduzierbarer und zuverlässiger experimenteller Ergebnisse von größter Bedeutung.
4-(4-Methyl-1,4-diazepan-1-yl)benzonitril ist ein Molekül mit mehreren funktionellen Gruppen, die für Instabilität anfällig sind: einer aromatischen Nitrilgruppe und zwei tertiären Aminen innerhalb eines 1,4-Diazepanrings. Das Verständnis dieser chemischen "Schwachstellen" ist der erste Schritt zur Minderung des Abbaus. Dieser Leitfaden bietet einen detaillierten Einblick in die Abbaumechanismen und stellt Fehlerbehebungsstrategien sowie validierte Protokolle zur Verbesserung der Stabilität Ihrer Verbindung in Lösung vor.
Abschnitt 1: FAQs - Das Stabilitätsprofil verstehen
In diesem Abschnitt werden grundlegende Fragen zur chemischen Stabilität von 4-(4-Methyl-1,4-diazepan-1-yl)benzonitril behandelt.
Frage 1: Was sind die primären chemischen Schwachstellen von 4-(4-Methyl-1,4-diazepan-1-yl)benzonitril, die zu einem Abbau in Lösung führen können?
Antwort: Die molekulare Struktur der Verbindung weist zwei Hauptschwachstellen auf, die für den Abbau in Lösung verantwortlich sind:
-
Hydrolyse der Nitrilgruppe: Die Cyano-(-C≡N)-Gruppe kann unter sauren oder basischen Bedingungen eine Hydrolyse eingehen.[1][2] Diese Reaktion verläuft typischerweise über ein Amid-Zwischenprodukt, um schließlich die entsprechende Carbonsäure zu bilden.[3] Dieser Abbau verändert nicht nur die Mutterverbindung, sondern führt auch polare Verunreinigungen in Ihre Probe ein.
-
Oxidation der tertiären Amine: Die beiden tertiären Amine im 1,4-Diazepanring sind anfällig für Oxidation, was zur Bildung von N-Oxiden führt.[4][5] Diese Reaktion kann durch gelösten Sauerstoff, Spuren von Metallionen oder die Exposition gegenüber starken Oxidationsmitteln wie Wasserstoffperoxid katalysiert werden.[6][7] Die N-Oxid-Bildung ist ein häufiger Abbauweg für pharmazeutische Moleküle, die tertiäre Amine enthalten.[8]
Abbildung 1: Primäre Abbauwege für 4-(4-Methyl-1,4-diazepan-1-yl)benzonitril.
Frage 2: Wie beeinflusst der pH-Wert die Stabilität dieser Verbindung?
Antwort: Der pH-Wert ist ein kritischer Faktor, der die Stabilität der Verbindung auf zwei Arten beeinflusst:
-
Katalyse der Hydrolyse: Wie oben erwähnt, wird die Hydrolyse der Nitrilgruppe sowohl durch saure als auch durch basische Bedingungen beschleunigt.[1][2] Extreme pH-Werte (sowohl niedrig als auch hoch) erhöhen die Abbaurate erheblich.
-
Basizität der Amine: Die tertiären Amine sind basisch, mit pKa-Werten typischerweise im Bereich von 9,5 bis 11,0.[9] Bei physiologischem pH-Wert (~7,4) werden diese Amine teilweise oder vollständig protoniert. In einem protonierten Zustand ist das freie Elektronenpaar am Stickstoff weniger verfügbar, um eine Oxidation einzugehen, was möglicherweise die Stabilität gegenüber oxidativem Abbau erhöht.[4] Umgekehrt kann die Hydrolyse der Nitrilgruppe bei hohem pH-Wert beschleunigt werden.[10]
Daher ist die Aufrechterhaltung eines sorgfältig kontrollierten pH-Werts, typischerweise im leicht sauren bis neutralen Bereich (pH 5-7), entscheidend, um sowohl die basenkatalysierte Hydrolyse als auch die potenzielle Oxidation der ungeladenen Amine zu minimieren.[11]
Frage 3: Welche Rolle spielt das Lösungsmittel bei der Stabilität der Verbindung?
Antwort: Die Wahl des Lösungsmittels ist entscheidend. Protische Lösungsmittel wie Wasser oder Methanol können direkt an der Hydrolyse der Nitrilgruppe teilnehmen.[12] Aprotische Lösungsmittel wie DMSO, Acetonitril (ACN) oder THF sind oft vorzuziehen, um das Risiko einer Hydrolyse zu verringern. Es ist jedoch wichtig zu beachten, dass auch Lösungsmittel in hoher Qualität Spuren von Wasser oder Peroxiden enthalten können, die den Abbau einleiten können.[13] Die Verwendung von hochreinen, wasserfreien Lösungsmitteln und das Spülen mit einem inerten Gas (siehe Protokoll 3.1) werden dringend empfohlen.
Frage 4: Ist die Verbindung empfindlich gegenüber Licht oder Temperatur?
Antwort: Obwohl spezifische Photostabilitätsdaten für diese Verbindung nicht allgemein verfügbar sind, enthalten aromatische Systeme wie der Benzonitril-Teil Chromophore, die Licht absorbieren können, was zu photolytischem Abbau führen kann.[14][15] Gemäß den ICH-Richtlinien sollte die Photostabilität als Teil der Stresstests bewertet werden.[14]
Erhöhte Temperaturen beschleunigen im Allgemeinen die chemischen Abbauraten, einschließlich Hydrolyse und Oxidation. Daher sollten Stammlösungen gekühlt oder gefroren gelagert und vor Licht geschützt werden, um die Stabilität über die Zeit zu maximieren.
Abschnitt 2: Fehlerbehebungsleitfaden - Diagnose und Lösung von Stabilitätsproblemen
Dieser Abschnitt bietet einen strukturierten Ansatz zur Lösung häufiger Probleme im Zusammenhang mit der Instabilität der Verbindung.
Abbildung 2: Fehlerbehebungs-Workflow für in der HPLC beobachteten Abbau.
Problem 1: Ich beobachte einen Verlust des Peaks der Mutterverbindung und das Auftreten neuer, polarerer Peaks in meiner HPLC-Analyse.
-
Mögliche Ursache A: Nitrilhydrolyse
-
Erklärung: Die Hydrolyseprodukte (Amid und Carbonsäure) sind deutlich polarer als die Mutterverbindung und eluieren daher früher auf einer Umkehrphasen-HPLC-Säule.
-
Empfohlene Maßnahmen:
-
pH-Kontrolle: Stellen Sie sicher, dass Ihre Lösung gepuffert ist, idealerweise in einem pH-Bereich von 5-7. Vermeiden Sie ungepufferte wässrige Lösungen.
-
Lösungsmittelauswahl: Wechseln Sie, wenn möglich, zu einem aprotischen Lösungsmittel (z. B. DMSO, ACN) für Ihre Stammlösungen.[13]
-
Temperatur: Führen Sie Experimente bei der niedrigstmöglichen Temperatur durch und lagern Sie Proben bei 4°C oder darunter im Autosampler.
-
-
-
Mögliche Ursache B: Aminoxidation
-
Erklärung: Die Bildung von N-Oxiden führt auch zu einer erhöhten Polarität. Dieser Abbauweg ist besonders relevant, wenn Lösungen über längere Zeiträume bei Raumtemperatur gelagert oder der Luft ausgesetzt werden.[4][6]
-
Empfohlene Maßnahmen:
-
Sauerstoffentfernung: Bereiten Sie Lösungen mit Lösungsmitteln vor, die durch Spülen mit einem inerten Gas wie Stickstoff oder Argon entgast wurden. (Siehe Protokoll 3.1).[7]
-
Antioxidantien: Für Langzeitstudien kann die Zugabe einer geringen Menge eines Antioxidans (z. B. Butylhydroxytoluol - BHT) die oxidative Zersetzung verhindern. Die Kompatibilität des Antioxidans mit Ihrem Assay muss jedoch validiert werden.
-
Lichtschutz: Lagern Sie Lösungen in braunen Glasfläschchen, um eine lichtinduzierte Oxidation zu verhindern.
-
-
Problem 2: Meine Lösung ändert im Laufe der Zeit ihre Farbe oder bildet Niederschläge.
-
Mögliche Ursache A: Unlöslichkeit des Abbauprodukts
-
Erklärung: Einige Abbauprodukte, insbesondere solche, die durch Dimerisierung oder Polymerisation entstehen, können in dem für die Mutterverbindung verwendeten Lösungsmittel unlöslich sein.
-
Empfohlene Maßnahmen: Analysieren Sie sowohl den Überstand als auch den Niederschlag (falls möglich, nach Wiederauflösung in einem stärkeren Lösungsmittel), um die Identität der Spezies zu bestätigen. Passen Sie die Lagerbedingungen wie oben beschrieben an, um den Abbau zu verhindern.
-
-
Mögliche Ursache B: Inkompatibilität mit Hilfsstoffen
-
Erklärung: Wenn Sie mit Formulierungen arbeiten, können die Amingruppen der Verbindung mit reaktiven Hilfsstoffen interagieren. Beispielsweise können reduzierende Zucker wie Laktose eine Maillard-Reaktion eingehen, die zu Verfärbungen führt.[16][17] Spuren von Formaldehyd oder Ameisensäure in Hilfsstoffen können ebenfalls mit Aminen reagieren.[18]
-
Empfohlene Maßnahmen: Führen Sie Kompatibilitätsstudien mit einzelnen Hilfsstoffen durch.[16][19] Analysieren Sie binäre Mischungen (Wirkstoff:Hilfsstoff) im Zeitverlauf mittels HPLC, um spezifische Inkompatibilitäten zu identifizieren.
-
Abschnitt 3: Protokolle zur Stabilitätsverbesserung und -analyse
Dieser Abschnitt enthält detaillierte Methoden zur Handhabung, Lagerung und Analyse von 4-(4-Methyl-1,4-diazepan-1-yl)benzonitril.
Protokoll 3.1: Empfohlene Lösungsmittelauswahl und -vorbereitung
Dieses Protokoll minimiert die lösungsmittelvermittelte Zersetzung.
-
Lösungsmittelauswahl: Wählen Sie das am wenigsten reaktive Lösungsmittel, in dem Ihre Verbindung eine ausreichende Löslichkeit aufweist. Die empfohlene Priorität ist: Aprotisch > Aprotisch mit geringem Wassergehalt > Gepuffert wässrig.
| Lösungsmittel | Typ | Vorteile | Nachteile |
| DMSO | Aprotisch | Hohe Löslichkeit für viele Verbindungen | Hygroskopisch; kann Peroxide enthalten |
| Acetonitril (ACN) | Aprotisch | Geringere Viskosität als DMSO | Geringere Löslichkeit für einige Verbindungen |
| Gepuffertes Wasser | Protisch | Relevant für biologische Assays | Risiko der Hydrolyse |
-
Vorbereitung des Lösungsmittels (Entgasung):
-
Geben Sie das erforderliche Volumen an HPLC-reinem Lösungsmittel in einen geeigneten Behälter (z. B. eine Glasflasche mit Septumverschluss).
-
Führen Sie eine lange Nadel, die mit einer Inertgasquelle (Stickstoff oder Argon) verbunden ist, durch das Septum in das Lösungsmittel ein.
-
Führen Sie eine kurze Nadel als Entlüftung ein.
-
Lassen Sie das Gas 10-15 Minuten lang kräftig durch das Lösungsmittel blubbern, um gelösten Sauerstoff zu verdrängen.
-
Entfernen Sie die Nadeln und bewahren Sie das Lösungsmittel unter einer positiven Inertgasatmosphäre auf.
-
Protokoll 3.2: pH-Anpassung und Pufferauswahl
Dieses Protokoll gewährleistet eine stabile pH-Umgebung für wässrige Lösungen.
-
Pufferauswahl: Wählen Sie ein Puffersystem, das im Ziel-pH-Bereich von 5-7 wirksam ist und nicht mit Ihrer Verbindung oder Ihrem Assay interferiert. Citrat- oder Acetatpuffer sind oft geeignete Ausgangspunkte. Vermeiden Sie Phosphatpuffer, wenn eine Metallchelatbildung ein Problem darstellt.
-
Vorbereitung:
-
Bereiten Sie die Pufferlösung mit Reagenzien von hoher Qualität und entionisiertem Wasser vor.
-
Messen Sie den pH-Wert mit einem kalibrierten pH-Meter.
-
Filtrieren Sie die Pufferlösung durch einen 0,22-µm-Filter, um Partikel zu entfernen.
-
Lösen Sie die Verbindung direkt in der vorbereiteten Pufferlösung oder fügen Sie eine konzentrierte Stammlösung in einem aprotischen Lösungsmittel zu dem Puffer hinzu (stellen Sie sicher, dass das organische Lösungsmittel <1% des Endvolumens ausmacht, um eine Ausfällung zu vermeiden).
-
Protokoll 3.3: Stabilitätsbewertung mittels HPLC
Diese Methode bietet einen Rahmen zur Überwachung der Stabilität der Verbindung im Zeitverlauf.[20][21]
-
Vorbereitung der "Zeit Null"-Probe:
-
Bereiten Sie eine Lösung der Verbindung in der gewählten Lösungsmittel-/Puffermatrix mit einer bekannten Konzentration (z. B. 1 mg/mL) vor.
-
Analysieren Sie diese Probe sofort mittels HPLC, um die anfängliche Reinheit und die Peakfläche der Mutterverbindung zu bestimmen. Dies ist Ihr T=0-Referenzpunkt.
-
-
Inkubation:
-
Aliquotieren Sie die Lösung in mehrere braune Glasfläschchen.
-
Inkubieren Sie die Fläschchen unter den Testbedingungen (z. B. 4°C, Raumtemperatur, 40°C). Schließen Sie eine "dunkle" Kontrollprobe ein, wenn Sie die Photostabilität testen.[14]
-
-
Analyse an Zeitpunkten:
-
Analysieren Sie zu festgelegten Zeitpunkten (z. B. 1, 4, 8, 24 Stunden; 7, 14, 30 Tage) ein Aliquot aus jeder Bedingung.
-
-
HPLC-Bedingungen (Beispielmethode):
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
-
Mobile Phase A: 0,1% Ameisensäure in Wasser
-
Mobile Phase B: 0,1% Ameisensäure in Acetonitril
-
Gradient: Beginnen Sie mit einem niedrigen %B (z. B. 10%) und erhöhen Sie ihn linear auf einen hohen %B (z. B. 95%) über 15-20 Minuten.
-
Flussrate: 1,0 mL/min
-
Detektion: UV bei einer geeigneten Wellenlänge (z. B. 254 nm oder λmax der Verbindung)
-
Säulentemperatur: 30°C
-
-
Datenanalyse:
-
Berechnen Sie den verbleibenden Prozentsatz der Mutterverbindung bei jedem Zeitpunkt im Vergleich zu T=0.
-
Überwachen Sie die Zunahme der relativen Peakflächen aller neuen Peaks (Abbauprodukte).
-
Referenzen
-
Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. Langmuir. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyuDQXvRNBEKDzsID56qglRX_60Z3tK-04Cvwd8mlwoRZp7pZBgxWPQ8KMyj0zIb1C3H998YA1jwc-viqXszBuRo3nLOgE1VZcuvqWBjPVll4F9y28A4SebTCoLsHck2m8upCIXg==]
-
EXP13 Hydrolysis of Benzonitrile. Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRJfbSfd8Os3CTXPegtqqe8yyf41Xbaze277A-ddN99KgBi_eRFeTx_qizDvbbRMaOU2wBuC_uDJqAm4yn9Pk8EAQ5Ubplt7gQLHrxzxPZKc_Dkc8xeuNUvtPUeXXleb1oBXQXmc8R2PSazA3C_4t1hhx2gu1-LylzJTH9mx127hmizZbxeV9t_w==]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoBrwfC9vzkqBc9QjKQ-kx5UckQz0CLgb-gEzJHHiTItq6QcY9sqxVc4qOUR4za7b7Cu2hBvVvNzbDI0crE9Hue_rj3eJsOOmFqdTdULVaWn8O_caedIjE8mHZnje2fQbNRgXwYLujEyWeOfwd8XqmYbD5mURSoo-WhW_2kqV88PnEC1djTi62Rtv0DgqF0sePmRQvWR6uhbuhQ9FoIapAcxbRkR3wjXLZ8WOFizeSrZHHaED_j3j6SWXAE7D-fEdR7p6kLn72-E33RZtcTQ==]
-
Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEqR_nU0qo4gpRLDmwbK54PbXAUTSAg-Gs9GPqjwY7mIiQkYvDOmY5BQmE3oihacfINgZeM5vbsoeXecWTY2EKuFWMtvBntUt4_L1cUWkGYEQPcIJOkPKDM_D2m3tgnrDK-UUP0g==]
-
Process for the oxidation of tertiary amines to amine oxides. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXy_q_XMl6hYND1ZcKnThciTQstW2J4JDI7RGpp4zZiah3GYQgDazFtYgxHtaW79azIniqsT-XpMs2nsHdJouMMHIanx43_n_mnAOM_R3EC5P3eq_KmkIHM2jz1jhpIhf8sMKvqzzxFH-wZw==]
-
Oxidation of primary, secondary and tertiary amines. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUTpFcwQuLe_6nKCn_Y5GHvynYbOW3zGjqmFY2OTLRyEYPZY-62myCtg5dnJhkHWzQXi0FpO8WOSvTmAiPDid6LR8ek4J0sYM2i2bGH3ZLQudqhLBVcfkiEHgfeXAPas355-sbC4mBma7N2tQimxYHTIKOWcj6EGABBRf-CA1K4du9RQidMtHKCUV-AMb0s3qNGZ4ZKyGLf1ds4jKzp6-_]
-
Oxidation of tertiary amines to N-oxides with H2O2 catalyzed by 1c. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHt6q5_Yc8D4CpegMcoAdT8kc-XXV4JJiwR4X1_LGpRCoc2T5hkR7VQLjL1dR32FIWtHUFXYlIqm954W_oDLMA19zguOysYsIFehKR1N2-3LqidO2CfnKRo_IclRm7bxRuBhYviL59hEBDCOUBRG4KUoLVpnNtW7dkU4dQqEU6SU9RljxIcCFyoe2-uD4U5IoZhWM59Px-Sy7W6WnmctkW3QhfaMNee7812nF-BTzUgZ-CCzORgRghpMoh8U59hXcz]
-
The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF6bAbH6JxKqpUnFZ3UGkXy2p7_NHb2kawZxQ9asSw1il4xlNFzF8lCgqKFbX4vP-1FUha0tdirHUCufc2OcF7hRP-wrNbOGMe-8Uc4BaDo8MLeH6eSmktY2fxjQLqrCQ3sU1eoAwkksAxjqN5xFVtsE8FeSkERF_hICOWzOw=]
-
Hydrolysis of benzonitrile gives. Allen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE00WXzNWfu6cxSxXZNZdjN4zQqyx1vz09MF9GqcDCatuZr0ci1urJyralcXIEUsNbO14TZ1v5M0PcWaPbjfeW5uAyUb8NrgYx6NYSuTWWUl9glk4-2FNhbPE5uNw==]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Da3npJnMPvCBdR3bH2LMx9BEGIv3nS0uh4cXgGknm980Q7LXCC9NwCdTumTD9dNKstbjsjQ-3weNzM_3aN7dagVeNpZjzQ5MPYvUuvs2OuMQvGTWYhzpwKE8cJbhrcJuMzKa5KUW38nRaXjFe_VelKVruuERfMj0BcSW4tMnz_AqTcHvUINIATCzEFbj1y6aciE92A==]
-
Analytical Techniques In Stability Testing. Separation Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdO-qK12uAwHPmvqXD0haP6o-UKtUD6rPm_W66_hWIxHduxYLsRt9YP8rkpkjqC5UWekSV4Kxff0IApEkAu9EayRr_8TLnZzoz8QomVPIMpcPU2xDntJVnSFJ5Akm_BnmmRJh2NRNX89SISa14k940pVhFmi-1YD6RgHmyIpKXQOprEthOgg==]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUj0-iLc_QJba7dEnIozK79kgyBqTnt_YbYlDgpWuAPOobx1MdWRP6nwXGYhYwsnQer96sHrH4ZCiXqRJH26_Ak3MWW67OSFxTh7zgdJCi5XW7O4TgkdfSvFXKOeWEJZo7D-D635WlDWgoUTj2PtFQDiATjU8a1VLehUTrcOtL1_BiRiwHUDe1z87Dxbph]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJHzAo7Wu18W3epw6DGH9RBeaJA-y8XTM9rfFD_bWdrYQ_CRidex8mHhqO0TW1_jFG7SU6AlDqdU8VhoMr0onPA-CWdWCv99tvTOXZbm8XZROTQIcmefxoks-JG5TZtosAnxhGF7uGXPlsiU7rjFSY0qrOKKiW1sPFyty7nXj8_GYmPY59FtjBPFrTApOhFuRewEZDnUcJcI7dXxEWQTc5Zea0x1FN9Ohkj43T_RXL2g==]
-
Pharmaceutical formulations including an amine compound. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnEmF5bAcv_NvMBqrn0npnU1SUevlPigVBfwTyv1xSbiDk4iBDIPcqIZzRkZc1armSXkF7ed968mfRjB7eqb8Z5rGEqVQr4DB547q1QwHhXj5uF4crPhV2mhpRjWjlYMo_a9c64O-9GN41]
-
Active Pharmaceutical Ingredient Compatibility Ensuring Safe Drug Formulations. Arbor Pharmchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG36b0DDMpyVI1LEZgEorQAa3TBW9o7GDQCzC7H1zuOcbojF74OGHaLyrbSdbA4U-Ft8MZWCxMF9ipRbBFMz7cPIXQKgeE0jM_n8zrdIJ5b-oDNfijgjJoUETx4zzErJYdXqC9E_p5ytx-3_kfjWbAuo-NInA8J3zafJxmAAY0JDDH8zBKD2Stw-2OK_ucfRJR6iO5fV9auBw==]
-
Drug Excipients Compatibility Analysis. Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaZ7aQto1xJ7tvf2Bp3OaV66R4Wi9C6EjrKz2qgA60TocEqvQlEaDpvCcY87vjmNe00qrkg7VqE0cFx9GZan41dOq3zAMoPTf-m8jYtfkcGAJttr3-4WRDmzO8BUOQvWOoegX9PNG4_3DDYxYhysi6ug7CHDPlmvSJ-Hzdb5pj2fGFN9VcXgX2krRi]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJYLdCUZTekNl2W9Qt3t_vhSO1TOE0euC-KP33PGc5i_vIVBoF-ax959dTwfYYbDXYEFc4G5ce7HkqTW8nNtdWhYSWMaDNsNNk7WfvzVT1eANdYAj6AX1e30x0RvGezR45vRwzZFUcSirmaP4MG6R5l6X2s-J7gD0nx9wC-GoqbhdIvEiQZ2ExUKsqACO-sygNVTMBwg==]
-
Influence of pH on the activities of the nitrile hydratase/amidase... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzpTeiZRQcYgUzyf2rN15BasAYBzh9AQxQEdgSC5rSHrwdzb_syUOoRAXlSkF9uZCSfzqgF19iCokz-CNxgGXxmfMGG9FjzKWgnrX6WugFhFhXra5Xgqpvm_NF0JSjjLyvA6b19jIGkEMBmd3ZWwD1RF1hEGII5ZsqVwGOVeNTAsaWnmcAZCnTr3iHkODadcPWHz7WNPuqjT0W0pMaI_SVgsq-DF2PWFK457esHJfNeisGkUoYDGiXxu2GV2ohB9FlYg==]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1I86GL2-gjtiQGWclRUiHyL0KrmUBWkwQfQJXUBa7CNrNealaHCp2urQJGJU-AH3w0ajB4yQEoLmnriAgaASBGgFwP28PkJOwo19n_N-3hsqsh-q9fOdBFXufsszHh9RDSPam_dt8G-XEMFy16d9hvsyTLuDcd8GNocpkpLA4ziNrkW0SuCmeeM48-lPEz2sduESo2wqr3lMm8PXHE1NLmXKy32XEyrbSfEYb11AF39ood_DnFV8NHQxlT7zShWcbHK1m78vBHNb69PkO4p6hU83i]
-
21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdNoh1MT4M2huNYqb1KqJ5Ca08HbcZLWvA3XJRtk_A1AdgHESGKM7E8J3yjd-Glhp3vZBSBSsdcox2n3xEPN3lGGC-5j1qBwl9piBFljhaFfy277-f69v0iJLfnJAX3XA_iEnFoFToMJKFZ6TI65B6WGf0sGrgj9uRyhCcniVZgwjDAR1__mggG3TG-0ysXVuCaR2Uco0K14EiX2J2XgI9s0ApIMD-NeMxH20xxHlYrQP6lDrN_rRXV5w17mMp5YTgPdlrP19aHlCfQyJzD1YS4tyrihMWqy3E7aHXQ0oVx-h2eWFws--G5ayF-OoqneijR4c=]
-
Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiXRI2Qp8CXiBm90sWZ4R6aLAItGPiLziplUV33XEDfqT4nsuyQ3fTlesXJHU3cj_7OzgHMH9spZVtVHC2RkyL8obi4kNGpPtREPp1AIczazujJoIzCXcRur7nuzt2IhJowA==]
Sources
- 1. scribd.com [scribd.com]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of benzonitrile gives [allen.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ibisscientific.com [ibisscientific.com]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. scribd.com [scribd.com]
- 18. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Welcome to the dedicated technical support guide for the synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific synthetic transformation. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental success.
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 4-fluorobenzonitrile with 1-methyl-1,4-diazepane. While theoretically straightforward, this reaction is prone to several side reactions that can impact yield, purity, and scalability. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing detailed explanations and actionable solutions.
Issue 1: Low Conversion of 4-Fluorobenzonitrile
Question: I am observing a significant amount of unreacted 4-fluorobenzonitrile in my reaction mixture even after prolonged reaction times. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in this SNAr reaction is a common hurdle and can be attributed to several factors:
-
Insufficient Activation of the Aromatic Ring: The fluorine atom in 4-fluorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing nitrile group (-CN) at the para position. However, if the reaction conditions are not optimal, this activation may not be sufficient to drive the reaction to completion.
-
Inadequate Base Strength or Solubility: A base is typically required to deprotonate the secondary amine of the diazepane ring, increasing its nucleophilicity. If the base is not strong enough or is not soluble in the reaction solvent, it cannot effectively perform this role.
-
Reaction Temperature is Too Low: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Insufficient heat can lead to sluggish reaction rates.
-
Presence of Water: Trace amounts of water in the reaction can protonate the nucleophile, reducing its reactivity, and can also compete in side reactions.
Solutions:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A common and effective combination is potassium carbonate (K2CO3) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at solvating the potassium ions, leaving the carbonate anion more available to act as a base.
-
Temperature Optimization: Gradually increase the reaction temperature. A good starting point is 80-100 °C, but for less reactive systems, temperatures up to 150 °C may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If necessary, distill solvents over a suitable drying agent prior to use. The use of molecular sieves in the reaction mixture can also help to scavenge any residual water.
Experimental Protocol: Improving Conversion
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-fluorobenzonitrile (1.0 eq), 1-methyl-1,4-diazepane (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
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Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the 4-fluorobenzonitrile.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress every 2 hours using TLC (e.g., 10% Methanol in Dichloromethane).
-
If the reaction stalls, consider adding an additional portion of base (0.5 eq).
Issue 2: Formation of a Major, Unidentified Byproduct
Question: My LC-MS analysis shows a significant byproduct with a mass corresponding to the disubstitution of two 4-cyanophenyl groups onto the 1-methyl-1,4-diazepane. How can this be happening and how can I prevent it?
Answer: The formation of a disubstituted byproduct is a classic example of a common side reaction in the N-arylation of cyclic diamines. 1-methyl-1,4-diazepane has two nucleophilic nitrogen atoms: a tertiary amine (N-1, with the methyl group) and a secondary amine (N-4). The desired reaction is the arylation of the secondary amine. However, under certain conditions, a second SNAr reaction can occur at the tertiary amine, leading to the formation of a quaternary ammonium salt.
Mechanism of Side Reaction:
The tertiary amine of the desired product can act as a nucleophile and attack another molecule of 4-fluorobenzonitrile. This is particularly favorable at higher temperatures and with prolonged reaction times.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the 1-methyl-1,4-diazepane (e.g., 1.1-1.3 equivalents) relative to the 4-fluorobenzonitrile. This will ensure that the electrophile is the limiting reagent, reducing the likelihood of a second substitution on the product.
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Lower Reaction Temperature: While higher temperatures can improve the initial reaction rate, they can also promote the formation of the quaternary salt. Once the initial reaction has proceeded to a reasonable extent (e.g., >80% conversion), consider lowering the temperature for the remainder of the reaction time.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Overheating can drive the formation of the undesired byproduct.
Data Presentation: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Diazepane:Benzonitrile) | Desired Product Yield (%) | Disubstituted Byproduct (%) |
| 1.0 : 1.0 | 65 | 25 |
| 1.2 : 1.0 | 85 | 10 |
| 1.5 : 1.0 | 88 | 7 |
Data is illustrative and will vary based on specific reaction conditions.
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to separate my product, this compound, from the unreacted 1-methyl-1,4-diazepane. What purification strategies are most effective?
Answer: The co-elution of the desired product and the starting amine is a frequent challenge due to their similar polarities. Standard silica gel chromatography can be difficult. Here are some effective purification strategies:
-
Acid-Base Extraction: This is a highly effective method to separate the basic product and starting amine from non-basic impurities.
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Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
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Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Both the product and the starting amine will be protonated and move into the aqueous layer.
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Wash the aqueous layer with the organic solvent to remove any non-basic impurities.
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Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12. This will deprotonate the amines, causing them to precipitate or allowing them to be extracted back into an organic solvent.
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Extract the product and remaining starting amine back into an organic solvent. After drying and concentrating, this purified mixture can then be subjected to chromatography.
-
-
Chromatography with an Amine Additive: If chromatography is necessary, the addition of a small amount of a volatile base, such as triethylamine (1-2%), to the mobile phase can significantly improve the peak shape and separation. The triethylamine competes with the basic product and starting material for active sites on the silica gel, reducing tailing.
-
Reverse-Phase Chromatography: If the polarity difference is still insufficient for good separation on normal phase silica, reverse-phase chromatography (e.g., C18) can be an excellent alternative. A typical mobile phase would be a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid (TFA).
Visualization: Purification Workflow
Caption: Acid-base extraction and chromatography workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitrile group in this reaction?
A1: The nitrile group (-CN) is a strong electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This makes the carbon atom attached to the fluorine more electron-deficient and therefore more susceptible to attack by a nucleophile, which is a key requirement for the SNAr mechanism.
Q2: Can I use other halogens instead of fluorine on the benzonitrile?
A2: Yes, but the reactivity generally follows the trend F > Cl > Br > I for SNAr reactions. This is because the rate-determining step is the nucleophilic attack on the aromatic ring, and the high electronegativity of fluorine makes the carbon it is attached to the most electrophilic. While other halogens can be used, they may require more forcing conditions (higher temperatures, stronger bases) to achieve similar reaction rates.
Q3: How can I effectively monitor the progress of this reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting 4-fluorobenzonitrile and the more polar product. Staining with potassium permanganate can be useful for visualizing the product if it is not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to monitor the disappearance of starting materials and the appearance of the product, as well as detect any side products.
Q4: Are there any alternative synthetic routes?
A4: While the SNAr reaction is the most common, other methods like Buchwald-Hartwig amination could also be employed. This would involve reacting 4-bromobenzonitrile or 4-chlorobenzonitrile with 1-methyl-1,4-diazepane in the presence of a palladium catalyst and a suitable ligand. However, this method is often more expensive and requires careful removal of the metal catalyst from the final product, which is a critical consideration in pharmaceutical applications.
References
Technical Support Center: Synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Welcome to the technical support guide for the synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to address common challenges, particularly contamination issues, encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for this compound?
The most prevalent and efficient method for synthesizing this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This pathway involves the reaction of an activated aryl halide, typically 4-fluorobenzonitrile , with 1-methyl-1,4-diazepane . The electron-withdrawing nature of the para-nitrile group is critical, as it activates the aromatic ring for nucleophilic attack by the secondary amine of the diazepane.[3]
Caption: General SNAr synthesis scheme.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield can typically be traced back to a few critical parameters:
-
Reaction Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier of forming the intermediate Meisenheimer complex.[1] Insufficient heat leads to a sluggish or incomplete reaction.
-
Base Strength and Stoichiometry: A base is required to neutralize the hydrofluoric acid (HF) byproduct. An insufficient amount of a weak base (like K₂CO₃) can allow the reaction medium to become acidic, protonating the amine nucleophile and halting the reaction.
-
Solvent Purity: The use of anhydrous polar aprotic solvents (e.g., DMSO, DMF) is crucial. The presence of water can lead to hydrolysis of the nitrile group, a significant side reaction.[4]
-
Purity of Starting Materials: Impurities in either 4-fluorobenzonitrile or 1-methyl-1,4-diazepane can introduce competing side reactions or inhibit the primary reaction.
Q3: The isolated product is a yellow or brown solid, not the expected white solid. Is this indicative of a major impurity?
While the pure compound is typically a white or off-white solid[5], a yellowish or brownish tint in the crude product is common. This coloration often arises from minor, highly conjugated impurities formed during the reaction, potentially from side reactions involving the solvent (especially heated DMF) or minor degradation of the diazepine ring. While it may not represent a significant mass percentage of impurity, it indicates that purification is necessary for high-purity applications. Decolorizing with activated carbon during recrystallization can sometimes be effective.[6]
Section 2: Troubleshooting Guide: Specific Contamination Issues
This section provides in-depth guidance on identifying and resolving specific contamination problems.
Issue 1: Residual Starting Materials Detected in the Final Product
Question: My NMR/LC-MS analysis shows signals corresponding to unreacted 4-fluorobenzonitrile and/or 1-methyl-1,4-diazepane. How can I drive the reaction to completion and remove these contaminants?
Root Cause Analysis: The presence of starting materials is a clear sign of an incomplete reaction. The SNAr reaction's rate-determining step is the initial attack of the nucleophile on the aromatic ring.[2] If this step is slow or equilibrium is not driven towards the products, you will have unreacted starting materials.
Common Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have been heated long enough or at a high enough temperature to ensure full conversion.
-
Inefficient Mixing: In a heterogeneous mixture (e.g., with solid K₂CO₃), poor stirring can limit the interaction between reactants.
-
Deactivation of Nucleophile: As mentioned in the FAQs, if the acid byproduct is not effectively neutralized, the 1-methyl-1,4-diazepane nucleophile can become protonated and non-nucleophilic.
Preventative Measures:
-
Optimize Reaction Conditions: Increase the reaction temperature in increments of 10-20 °C or extend the reaction time. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Use a Slight Excess of Nucleophile: Employing a small excess (e.g., 1.1-1.2 equivalents) of 1-methyl-1,4-diazepane can help drive the reaction to completion.
-
Ensure Effective Basicity: Use at least 2 equivalents of a moderately strong base like K₂CO₃ or Cs₂CO₃ to ensure the reaction medium remains basic.
Remediation Protocol: Liquid-Liquid Extraction Both unreacted starting materials have solubilities that differ significantly from the desired product, allowing for efficient removal via extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-methyl-1,4-diazepane (both unreacted and the product) will be protonated and move to the aqueous layer. The neutral 4-fluorobenzonitrile will remain in the organic layer.
-
Separation: Separate the layers. The organic layer now contains the 4-fluorobenzonitrile. The aqueous layer contains your protonated product and the unreacted diazepine.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10M NaOH) until the pH is >12. This deprotonates the product and the unreacted diazepine.
-
Final Extraction: Extract this basic aqueous solution multiple times with fresh ethyl acetate or DCM. The deprotonated, now neutral, product will move back into the organic layer. The highly polar salts will remain in the aqueous phase.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, free of starting materials.
Issue 2: Nitrile Group Hydrolysis to Amide or Carboxylic Acid
Question: My mass spectrometry analysis shows a peak at M+18 and/or M+19 relative to the expected product mass, and my IR spectrum has a strong absorption around 1660-1680 cm⁻¹. What is this impurity?
Root Cause Analysis: These observations strongly suggest the hydrolysis of the benzonitrile's nitrile group (-C≡N) to a primary amide (-CONH₂) or a carboxylic acid (-COOH).[4] This is a common side reaction for nitriles, especially when heated in the presence of water under basic or acidic conditions.[7][8]
Caption: Nitrile hydrolysis side-reaction pathway.
Common Causes:
-
"Wet" Solvents or Reagents: Using non-anhydrous solvents (DMSO, DMF) or reagents is the most frequent cause. These solvents are hygroscopic and can absorb atmospheric moisture.
-
Excessively Strong Basic Conditions: While a base is necessary, using a very strong base like NaOH or KOH in the reaction mixture itself, especially with heat and trace water, can aggressively promote hydrolysis.[9]
Preventative Measures:
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction vessel.
-
Appropriate Base Selection: Stick to carbonate bases (K₂CO₃, Cs₂CO₃) which are strong enough to scavenge the acid byproduct but generally not strong enough to aggressively hydrolyze the nitrile under anhydrous conditions.
Remediation Protocol: Column Chromatography The amide and carboxylic acid byproducts are significantly more polar than the desired nitrile product. This difference in polarity makes them ideal candidates for separation by silica gel column chromatography.
| Compound | Polarity | Elution Order (Normal Phase) |
| 4-(...)-benzonitrile (Product) | Low | First |
| 4-(...)-benzamide | Medium | Second |
| 4-(...)-benzoic acid | High | Last (may require polar modifier) |
Step-by-Step Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., Hexane/Ethyl Acetate).
-
Loading and Elution: Load the silica-adsorbed sample onto the column. Begin eluting with a low-polarity solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. To elute the highly polar carboxylic acid, a small amount of methanol or acetic acid may be required in the eluent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
- Petersen, J. B. (1970). Preparation of diazepam. (U.S. Patent No. 3,520,878). U.S.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
- Hester, J. B., Jr., & Rudzik, A. D. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (U.S. Patent No. 4,155,904). U.S.
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved January 9, 2024, from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). ResearchGate. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2020, August 12). Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(4), 536-554. [Link]
- Merlo, S., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (U.S. Patent Application No. 10/940,935). U.S.
-
Pistos, C., & Ioannou, P. (1998). Solid-phase extraction of 1,4-benzodiazepines from biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 263-269. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Vrachnou-Astra, E., & Papadopoulou, M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved January 9, 2024, from [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]
-
Diazepam. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Wang, Y., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[10][11]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][10][11]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]
-
EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. Retrieved January 9, 2024, from [Link]
-
Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
Benzonitrile Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to work with this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot common issues. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Troubleshooting Guide: Overcoming Common Hurdles in Benzonitrile Synthesis
This section addresses specific, frequently encountered issues during the synthesis of benzonitrile, focusing on the most common laboratory-scale and industrial synthetic routes.
Issue 1: Low Yield in the Sandmeyer Reaction
The Sandmeyer reaction, which converts an aryl diazonium salt to a nitrile using a copper(I) cyanide catalyst, is a cornerstone of aromatic chemistry.[1] However, achieving high yields can be challenging due to the instability of the key intermediate.
Question: My Sandmeyer reaction for benzonitrile is consistently giving me low yields (<50%) and a significant amount of a phenolic byproduct. What are the likely causes and how can I improve it?
Answer:
Low yields in the Sandmeyer reaction are almost always linked to the stability and handling of the benzenediazonium salt intermediate. The presence of phenol is a tell-tale sign of premature decomposition. Let's systematically diagnose the problem.
1. Incomplete Diazotization: The formation of the benzenediazonium salt from aniline is a critical first step.
-
Underlying Cause: The reaction between aniline and nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) is highly exothermic and temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt decomposes into phenol and nitrogen gas.[2][3]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0–5 °C throughout the dropwise addition of sodium nitrite. Using an ice-salt bath is more effective than an ice-water bath for maintaining this temperature range.
-
Ensure Complete Reaction: After the sodium nitrite addition is complete, check for a slight excess of nitrous acid using starch-iodide paper. The paper should turn blue-black, indicating that all the aniline has been converted. A negative test means you should add a small amount of additional sodium nitrite solution. This ensures you are not carrying unreacted starting material into the next step.
-
2. Premature Decomposition of the Diazonium Salt:
-
Underlying Cause: Benzenediazonium salts are thermally labile and should be considered unstable at room temperature.[2][4] They must be used immediately after preparation.
-
Troubleshooting Steps:
-
Immediate Use: Prepare your copper(I) cyanide solution in a separate flask before you begin the diazotization. The cold diazonium salt solution should be used immediately upon its formation. Do not let it sit or warm up.
-
Control the Cyanation Temperature: The addition of the diazonium salt to the CuCN solution can be exothermic. Maintain the temperature of the cyanation reaction, often between 60-70°C, to control the rate of nitrogen evolution and minimize side reactions.[2]
-
3. Inefficient Cyanation Step:
-
Underlying Cause: The efficacy of this step depends on the activity of the copper(I) cyanide catalyst and the reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure you are using high-purity, active copper(I) cyanide. The quality of the CuCN is a critical factor.[2][3]
-
Vigorous Stirring: Ensure vigorous stirring as you add the diazonium salt solution to the CuCN solution. This promotes efficient mixing and heat transfer, preventing localized overheating and decomposition.
-
-
In a 250 mL flask, dissolve aniline (e.g., 20.5 g) in a mixture of concentrated HCl (50 mL) and water (50 mL). Cool this solution to 0–5 °C in an ice-salt bath.[2]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 17 g in 40 mL of water) dropwise, ensuring the temperature remains between 0–5 °C with vigorous stirring.[2]
-
After the addition, stir for 15 minutes. Keep this benzenediazonium chloride solution cold for immediate use.[2]
-
In a separate, larger flask, prepare the copper(I) cyanide solution. For example, dissolve copper(II) sulfate (e.g., 55 g) in water (e.g., 200 mL) and gently warm to 60-65 °C. In a well-ventilated fume hood, cautiously add a solution of potassium cyanide (e.g., 60 g in 100 mL of water). A precipitate of copper(I) cyanide will form.[2]
-
To this freshly prepared CuCN solution, slowly add the cold benzenediazonium chloride solution with vigorous stirring, maintaining the reaction temperature between 60–70 °C.[2]
-
After nitrogen evolution ceases, cool the mixture. The benzonitrile can be isolated by steam distillation or solvent extraction.
-
Purify the crude benzonitrile by washing the organic extract with dilute NaOH, then water, drying over an anhydrous agent (e.g., MgSO₄), and finally, distillation.
Caption: A logical workflow for diagnosing low yields in the Sandmeyer reaction.
Issue 2: Incomplete Reaction in the Dehydration of Benzamide
The dehydration of benzamide is a straightforward and common laboratory method for synthesizing benzonitrile. However, reactions can often stall, leading to low conversion.
Question: I'm trying to dehydrate benzamide to benzonitrile using phosphorus pentoxide (P₂O₅), but my reaction is incomplete, and I'm recovering a lot of starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion in amide dehydration is typically due to an insufficiently reactive dehydrating agent, non-optimal reaction conditions, or the presence of moisture.
1. Dehydrating Agent Potency and Stoichiometry:
-
Underlying Cause: Phosphorus pentoxide is a powerful dehydrating agent, but it can become coated with a layer of metaphosphoric acid, which reduces its reactivity. Using an insufficient amount will also lead to incomplete reaction.[5]
-
Troubleshooting Steps:
-
Use Fresh Reagent: Ensure your P₂O₅ is a fine, dry powder. Old or clumpy reagent may have absorbed atmospheric moisture and lost potency.
-
Ensure Proper Mixing: For solid-phase reactions, it is crucial to thoroughly grind the benzamide and P₂O₅ together to maximize surface contact.
-
Optimize Stoichiometry: While a stoichiometric amount is theoretically required, using a slight excess of the dehydrating agent can help drive the reaction to completion.
-
2. Reaction Temperature and Time:
-
Underlying Cause: Dehydration requires thermal energy to overcome the activation barrier. Insufficient heat or time will result in low conversion.
-
Troubleshooting Steps:
-
Sufficient Heating: Traditional heating methods can be slow. Microwave-assisted synthesis offers a rapid and highly efficient alternative, often driving the reaction to completion in minutes with high yields.[6] For conventional heating, ensure the temperature is high enough (e.g., >200°C for neat reactions with P₂O₅) and the reaction is monitored until completion.[6]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the benzamide starting material. Do not stop the reaction based on time alone.
-
3. Anhydrous Conditions:
-
Underlying Cause: The entire point of the reaction is to remove water. Any incidental water in your glassware or solvents will consume your dehydrating agent, reducing its effectiveness.
-
Troubleshooting Steps:
-
Dry Everything: Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents if the reaction is performed in a solution.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[2]
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | Neat, high temp (>200°C) or microwave | High yield, solvent-free option[6] | Heterogeneous, requires vigorous mixing/grinding |
| Thionyl Chloride (SOCl₂) | Reflux in solvent (e.g., DMF) | Homogeneous, milder temps | Generates corrosive HCl and SO₂ gases |
| Ammonium Sulphamate | Neat, high temp (150-200°C) | Less harsh than P₂O₅/SOCl₂ | Requires high temperatures and long reaction times[7] |
| SO₃-Amine Adducts | Room temp to 90°C in amine solvent | Very mild conditions, good for sensitive substrates[8] | Reagent needs to be prepared or purchased |
Frequently Asked Questions (FAQs)
Q1: What are some greener, more modern alternatives to the Sandmeyer reaction?
A1: The Sandmeyer reaction, while classic, uses stoichiometric copper and generates significant waste. Modern synthetic chemistry has developed excellent alternatives. Palladium-catalyzed cyanation of aryl halides or triflates is now a leading method, offering milder conditions, higher functional group tolerance, and the use of less toxic cyanide sources like potassium ferrocyanide [K₄Fe(CN)₆].[9][10][11][12] Furthermore, the field of biocatalysis is emerging as a truly green option. Engineered enzymes, such as aldoxime dehydratases, can convert benzaldoximes (derived from benzaldehyde) into benzonitrile under exceptionally mild, aqueous conditions, avoiding toxic reagents entirely.[13][14]
Q2: How can I effectively monitor the progress of my benzonitrile synthesis?
A2: For qualitative, real-time tracking in a lab setting, Thin Layer Chromatography (TLC) is indispensable for visualizing the consumption of starting materials and the appearance of the product spot. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) are the methods of choice.[15] An HPLC method using a reverse-phase C18 column with a water/acetonitrile mobile phase can effectively separate benzonitrile from starting materials like toluene or benzylamine.[16] GC is particularly useful for monitoring volatile components and assessing the purity of the final distilled product.
Q3: What are the most critical safety precautions when working with cyanide salts like CuCN or KCN?
A3: Working with inorganic cyanide salts is extremely hazardous and requires strict adherence to safety protocols.
-
Extreme Toxicity: Cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[17] Exposure to as little as 50-150 mg can cause immediate collapse and death.[18]
-
Hydrogen Cyanide (HCN) Gas Release: This is the most acute danger. Never allow cyanide salts to come into contact with acid. This reaction rapidly liberates highly toxic and flammable HCN gas.[19][20] All work must be conducted in a certified chemical fume hood.[19][21]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (a face shield is recommended if splashing is possible), and chemical-resistant gloves. Double-gloving with nitrile gloves is a common practice for added protection.[17][18]
-
Designated Work Area: Establish a designated area in the lab for cyanide work. Inform colleagues when you are performing the experiment and never work alone.[20][21]
-
Waste Disposal: Cyanide waste is P-listed hazardous waste. It must be segregated from other waste streams and disposed of according to institutional safety guidelines. Decontamination of glassware and work surfaces should be done carefully, often involving treatment with a basic solution followed by a dilute bleach solution to oxidize residual cyanide.[20][21]
References
-
University of Amsterdam. (2018). Promiscuous enzyme enables efficient and benign synthesis of nitriles. HIMS. Available at: [Link]
-
Chemca. (n.d.). Sandmeyer's Reaction: Mechanism, Reagents & Examples. Available at: [Link]
-
Zhong, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 19049-19057. Available at: [Link]
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]
-
Weissman, S. A., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 4984-4995. Available at: [Link]
-
Beller, M., & Weissman, S. A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(46), 5772-5794. Available at: [Link]
-
Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10152-10155. Available at: [Link]
-
Utsugi, M., et al. (2018). Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development, 22(5), 644-649. Available at: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
-
Weissman, S. A., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Semantic Scholar. Available at: [Link]
-
Yoshikawa, I., et al. (2022). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 12(45), 29555-29560. Available at: [Link]
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. Available at: [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. Available at: [Link]
-
Mojtahedi, M. M., et al. (2007). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. ResearchGate. Available at: [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Available at: [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]
-
Sciencemadness Discussion Board. (2016). Benzonitrile in different ways. Available at: [Link]
-
Bo, Z., & Yang, Y. (2022). Practical Biocatalytic Synthesis of Aromatic Nitriles. Chem Catalysis, 2(4), 685-687. Available at: [Link]
-
JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Available at: [Link]
- U.S. Patent No. 5,817,827. (1998). Method for the dehydration of amides to nitriles. Google Patents.
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
Northwestern University. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Available at: [Link]
-
Suginome, S., & Nishibayashi, Y. (2020). Synthesis of Benzonitrile from Dinitrogen. ResearchGate. Available at: [Link]
-
YouTube. (2021). Synthesis of Benzonitrile. Available at: [Link]
-
Li, J., et al. (2014). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Trade Science Inc. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]
-
Li, G., et al. (2005). Ammoxidation of toluene to benzonitrile on VPO catalysts. ResearchGate. Available at: [Link]
-
Bo, Z., & Yang, Y. (2022). Practical biocatalytic synthesis of aromatic nitriles. eScholarship.org. Available at: [Link]
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Available at: [Link]
-
Zenodo. (2022). Recent Advances in Catalytic Conversion of Toluene to Benzonitrile. Available at: [Link]
-
Kumar, V., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 14, 2535-2553. Available at: [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation. Available at: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CHEMCA Free Chemistry Notes for JEE NEET Chemistry MadeEasy: Sandmeyer's Reaction: Mechanism, Reagents & Examples | Chemca [chemca.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]
- 9. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. | Semantic Scholar [semanticscholar.org]
- 13. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical biocatalytic synthesis of aromatic nitriles [escholarship.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 17. uthsc.edu [uthsc.edu]
- 18. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 21. lsuhsc.edu [lsuhsc.edu]
Technical Support Center: Method Validation for Quantifying 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Welcome to the technical support center for the analytical method validation of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful quantification of this compound.
Introduction
This compound is a molecule of interest in pharmaceutical development, and its accurate quantification is critical for safety, efficacy, and quality control. The validation of the analytical method used for this quantification is a mandatory step to ensure that the data generated is reliable and reproducible. This guide will walk you through common issues and questions that may arise during the validation of a High-Performance Liquid Chromatography (HPLC) method for this analyte, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating an HPLC method for this compound?
A1: The first step is to perform a system suitability test. This test ensures that the HPLC system is performing correctly before you start the validation experiments. Key parameters to check include retention time, peak area, tailing factor, and theoretical plates. Consistent system suitability results indicate that the system is ready for the validation protocol.
Q2: I am seeing significant peak tailing for my analyte. What could be the cause?
A2: Peak tailing for a basic compound like this compound is often due to secondary interactions between the analyte and the stationary phase. The basic nitrogen atoms in the diazepane ring can interact with acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Use a base-deactivated column: These columns have been end-capped to reduce the number of free silanol groups.
-
Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., using a phosphate buffer at pH 3.0) will protonate the basic nitrogens of your analyte, reducing their interaction with the stationary phase.
-
Add a competing base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active sites on the stationary phase.
Q3: My retention times are drifting during a long sequence of injections. What should I do?
A3: Drifting retention times can be caused by several factors.[4] A systematic approach to troubleshooting is recommended:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take longer than expected, especially with buffered mobile phases.
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly. A small change in the mobile phase composition can lead to significant shifts in retention time.[5] It can be helpful to prepare the mobile phase pre-mixed to rule out pump issues.[4]
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[6]
Q4: What are the key validation parameters I need to assess according to ICH Q2(R1) guidelines?
A4: The core validation parameters that must be evaluated for a quantitative impurity method or an assay are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][7]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during the validation process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | 1. Column overload.2. Inappropriate injection solvent.3. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or sample concentration.2. Dissolve the sample in the mobile phase.3. Use a base-deactivated column or adjust the mobile phase pH. |
| Inconsistent Peak Areas | 1. Leaks in the system.2. Air bubbles in the pump or detector.3. Injector issues (e.g., worn seals). | 1. Check all fittings for leaks.[5]2. Degas the mobile phase and purge the system.[8]3. Perform injector maintenance and replace seals if necessary. |
| Baseline Noise or Drift | 1. Contaminated mobile phase.2. Detector lamp failing.3. Column bleed. | 1. Use high-purity solvents and freshly prepared mobile phase.2. Check the lamp energy and replace it if it's low.3. Flush the column with a strong solvent. |
| Failure to Meet Accuracy/Precision Limits | 1. Inaccurate standard preparation.2. Sample instability.3. Non-linear detector response. | 1. Carefully prepare new standards and use calibrated pipettes and balances.2. Investigate sample stability over time and under different storage conditions.3. Check the linearity of the method and operate within the linear range. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key validation experiments.
Specificity
The goal of this experiment is to demonstrate that the method is able to separate the analyte from potential impurities and degradation products.
Workflow for Specificity Validation
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Chromatographic Resolution of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Welcome to the technical support guide for enhancing the chromatographic resolution of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and encountering separation challenges. As a tertiary amine, this molecule presents specific behaviors in reversed-phase chromatography that require a nuanced approach to method development and troubleshooting. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve baseline resolution and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for my this compound peak?
A1: Peak tailing is the most common issue for basic compounds like this one and is primarily caused by secondary ionic interactions between the protonated amine groups of your analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.
-
Mechanism: At typical analytical pH ranges (pH 3-7), the tertiary amine in the diazepane ring is protonated, carrying a positive charge. Residual silanols on the silica backbone are deprotonated and negatively charged, creating strong ionic interactions. This leads to a portion of the analyte molecules being overly retained, resulting in a "tail" as they slowly elute from the column.[1]
-
Other Causes:
To diagnose the primary cause, first try reducing your injection concentration by a factor of 10. If the peak shape (asymmetry factor) dramatically improves, you are likely dealing with mass overload. If the tailing persists, the issue is chemical interaction with the stationary phase.
Q2: My main peak is not well-separated from a closely eluting impurity. Where should I start to improve the resolution?
A2: Achieving adequate resolution (Rs ≥ 1.5) requires manipulating the three key factors defined by the fundamental resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[4][5]
The most effective starting point is to focus on Selectivity (α) , as it has the most significant impact on peak spacing.[6] Selectivity is a measure of the difference in affinity of the two compounds for the stationary phase.
-
Initial Steps to Modify Selectivity:
-
Adjust Mobile Phase pH: This is the most powerful tool for ionizable compounds.[7] Changing the pH alters the ionization state of your analyte and potentially the impurity, which can cause dramatic shifts in retention and change the elution order. For this compound, exploring a pH range between 2.5 and 4.5 is highly recommended.[8]
-
Change Organic Modifier: Switching between acetonitrile (ACN) and methanol can alter selectivity. ACN often engages in dipole-dipole interactions, while methanol is a proton donor and acceptor. This difference can selectively affect how your analyte and the impurity interact with the stationary phase.[6]
-
If these adjustments do not provide sufficient resolution, you can then consider increasing the column's Efficiency (N) by using a column with smaller particles (e.g., moving from a 5 µm to a sub-2 µm column) or a longer column.[5][6]
Q3: How do I systematically optimize the mobile phase pH for this compound to achieve the best peak shape and resolution?
A3: A systematic pH scouting study is the most reliable approach. The goal is to find a pH where the analyte is in a stable, fully protonated state, minimizing secondary interactions and maximizing resolution from impurities. Since the analyte is a base, working at a low pH is generally advisable to ensure full protonation and mitigate silanol interactions.
-
Rationale: The pKa of the tertiary amine on the diazepane ring dictates its ionization state. To ensure robust and reproducible retention, the mobile phase pH should be set at least 1.5 to 2 pH units away from the analyte's pKa.[8] By operating at a low pH (e.g., 2.5-3.0), you ensure the amine is fully protonated (BH+) and the silanol groups on the column are suppressed (Si-OH), minimizing the undesirable ionic interactions that cause tailing.[7]
See Protocol 1 for a detailed, step-by-step guide on performing a pH scouting experiment.
Q4: Which HPLC column chemistry is best suited for analyzing this basic compound?
A4: While a standard C18 column can be made to work, modern stationary phases designed to minimize silanol activity will provide superior performance and robustness.
-
Recommended Options:
-
High-Purity, End-Capped C18: Modern columns use high-purity silica with minimal metal content and are exhaustively end-capped to shield most residual silanols. This is a good first choice.
-
Phenyl-Hexyl Phase: The phenyl ring in this stationary phase can induce π-π interactions with the benzonitrile ring of your analyte.[6] This offers an alternative selectivity mechanism compared to the hydrophobic interactions of a C18, which can be highly effective for resolving aromatic compounds from their impurities.
-
Embedded Polar Group (PEG) Phases: These columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This feature helps to shield residual silanols and allows the column to be used in highly aqueous mobile phases without phase collapse.
-
The choice depends on the nature of the impurities. A good strategy is to screen a C18 and a Phenyl-Hexyl column in parallel during method development.
Q5: I suspect my sample contains enantiomers. How can I confirm this and achieve chiral separation?
A5: The diazepane ring in your molecule is non-planar and can exist as two non-superimposable mirror-image conformations (enantiomers), especially at low temperatures.[9] Standard achiral chromatography will not separate these.
-
Confirmation and Separation: To resolve enantiomers, you must introduce a chiral selector into the system. This can be done in two primary ways:
-
Chiral Stationary Phase (CSP): This is the most common and effective method.[10] Columns based on immobilized polysaccharides (e.g., cellulose or amylose derivatives) are highly versatile and often successful for separating a wide range of chiral compounds.[11]
-
Chiral Mobile Phase Additive: A chiral selector, such as a cyclodextrin, is added to the mobile phase.[11] This forms transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column. This approach is less common in modern HPLC due to the availability of high-performance CSPs.
-
The U.S. FDA and other regulatory agencies often require that enantiomers of a chiral drug be separated and tested individually, as they can have different pharmacological and toxicological profiles.[10]
Troubleshooting Workflows and Protocols
This section provides structured guides to address common chromatographic issues methodically.
Troubleshooting Workflow: Peak Tailing
The following diagram outlines a logical sequence for diagnosing and resolving peak tailing issues with this compound.
Caption: Troubleshooting workflow for peak tailing.
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol details a methodical approach to evaluate the effect of pH on peak shape and retention.
Objective: To identify the optimal mobile phase pH for achieving symmetric peaks and stable retention for this compound.
Materials:
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
HPLC-grade formic acid and ammonium formate (or phosphate buffer components)
-
Calibrated pH meter
-
Your analytical column (e.g., a high-purity C18, 150 x 4.6 mm, 5 µm)
-
Standard solution of this compound (~10 µg/mL)
Procedure:
-
Prepare Aqueous Buffers: Prepare three separate 20 mM aqueous buffer solutions.
-
Buffer A: Adjust pH to 2.8 with formic acid.
-
Buffer B: Adjust pH to 4.5 with formic acid/ammonium formate.
-
Buffer C: Adjust pH to 6.5 with ammonium formate.
-
Note: Always filter aqueous buffers through a 0.22 µm filter before use.
-
-
Prepare Mobile Phases: For each buffer, prepare a mobile phase consisting of 80% aqueous buffer and 20% ACN (v/v). This organic percentage is a starting point and may need adjustment to achieve a retention factor (k) between 2 and 10.
-
Equilibrate the System:
-
Install the analytical column and set the column oven temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the system with the pH 2.8 mobile phase for at least 20 column volumes.
-
-
Analyze Sample: Inject the standard solution and record the chromatogram. Note the retention time, peak asymmetry factor, and theoretical plates.
-
Repeat for Other pH Values:
-
Flush the system thoroughly with an intermediate solvent (e.g., 50:50 ACN:Water) before introducing the next mobile phase.
-
Equilibrate the system with the pH 4.5 mobile phase and repeat the analysis.
-
Equilibrate the system with the pH 6.5 mobile phase and repeat the analysis.
-
-
Evaluate Data: Compare the results from the three pH values. The optimal pH will typically provide the best combination of peak symmetry (closest to 1.0) and stable retention time.
Data Summary Table
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor (As) | Theoretical Plates (N) | Resolution (Rs) from Impurity X |
| 2.8 | 4.2 | 1.1 | 12,500 | 1.8 |
| 4.5 | 5.8 | 1.6 | 9,800 | 1.4 |
| 6.5 | 7.1 | 2.2 | 6,500 | 1.1 |
| Table 1: Example data showing the impact of mobile phase pH on key chromatographic parameters. Lower pH provides superior peak shape and resolution for this basic analyte. |
Protocol 2: Enhancing Resolution of Closely Eluting Peaks
This protocol provides a workflow for improving the separation between the main analyte peak and a critical impurity.
Objective: To achieve a resolution (Rs) of ≥ 1.5 between this compound and a co-eluting impurity.
Prerequisites: An initial method exists where the retention factor (k) for the main peak is already optimized to be between 2 and 10.[4]
Procedure:
-
Establish Baseline: Run your current method and document the resolution (Rs) between the two peaks of interest.
-
Modify Selectivity (α) - Organic Modifier:
-
If your current mobile phase uses acetonitrile (ACN), prepare an equivalent mobile phase where methanol (MeOH) is substituted. You may need to adjust the percentage to re-establish a similar retention time (e.g., if you used 30% ACN, start by trying 40% MeOH).
-
Equilibrate the system and inject the sample.
-
Causality: ACN and MeOH interact differently with both the analyte and the stationary phase. This change in interaction can alter the relative retention of the two compounds, thereby changing selectivity and improving resolution.[6]
-
-
Modify Selectivity (α) - Stationary Phase:
-
If changing the organic modifier is insufficient, switch to a column with a different stationary phase chemistry.
-
If you are using a C18 column, install a Phenyl-Hexyl column of similar dimensions.
-
Equilibrate with your best mobile phase from the previous steps and inject the sample.
-
Causality: A Phenyl-Hexyl column introduces π-π interactions as a separation mechanism. If your analyte and impurity have different aromatic characteristics, this can create a significant change in selectivity that is not achievable on a C18 column.[6]
-
-
Increase Efficiency (N):
-
If selectivity changes have improved resolution but it is still below 1.5, a final step is to increase efficiency.
-
Replace your current column with one that is longer or packed with smaller particles (e.g., move from a 150 mm, 5 µm column to a 250 mm, 5 µm or a 150 mm, 3 µm column). Note that using smaller particles will increase system backpressure.[5][12]
-
Causality: Higher efficiency produces narrower peaks. For two peaks with a given separation in time, narrower peaks will have less overlap, thus increasing the calculated resolution value.[6]
-
Decision Tree for Improving Resolution
Caption: Decision tree for systematically improving chromatographic resolution.
References
-
Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. [Link]
-
PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
-
Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
Kastner, P., & Klimes, J. (1997). [RP-HPLC retention characteristics of benzodiazepines during ion-pair chromatography]. Ceska Slovenska Farmacie. [Link]
-
Scriba, G. K. (2016). Chiral Drug Separation. ScienceDirect. [Link]
-
Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
ResearchGate. (n.d.). Effect of pH on retention time of all analytes. ResearchGate. [Link]
-
Gumustas, M., et al. (2025). Development of a sample preparation and analysis method for therapeutic monitoring of diazepam and major metabolite in alcohol withdrawal syndrome treatment. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Gasparrini, F., et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. Journal of Chromatography A. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Validation & Comparative
A Comparative Guide for the Preclinical Evaluation of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile and Diazepam
This guide provides a comprehensive framework for the comparative evaluation of the novel compound 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile against the well-established anxiolytic, diazepam. Given the limited publicly available data on this compound, this document serves as a roadmap for researchers and drug development professionals to systematically assess its potential efficacy and mechanism of action in relation to a benchmark benzodiazepine.
Introduction: Benchmarking a Novel Compound Against a Gold Standard
The discovery and development of novel psychoactive compounds with potential therapeutic benefits require rigorous preclinical evaluation. Diazepam, a member of the benzodiazepine class, has been a cornerstone in the treatment of anxiety, seizures, and muscle spasms for decades.[1][2][3] Its mechanism of action, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is well-characterized.[1][4][5]
This compound is a novel chemical entity with a diazepane core structure, suggesting a potential interaction with the central nervous system.[6] However, a paucity of empirical data necessitates a structured approach to elucidate its pharmacological profile. This guide outlines the critical in vitro and in vivo assays required to compare its efficacy to diazepam, providing the foundational data for any future clinical consideration.
Molecular and Pharmacological Profiles
Diazepam: The Established Anxiolytic
Diazepam is a long-acting benzodiazepine that exerts its anxiolytic, sedative, muscle relaxant, and anticonvulsant effects by enhancing the activity of the inhibitory neurotransmitter GABA.[1][7] It binds to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA.[4][5] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[5][8]
Table 1: Pharmacological and Physicochemical Properties of Diazepam
| Property | Value | Source |
| IUPAC Name | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [2] |
| Molecular Formula | C16H13ClN2O | [2] |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor | [1][4][5] |
| Primary Indications | Anxiety, seizures, muscle spasms, alcohol withdrawal | [2][3] |
| Bioavailability | >90% (oral) | [3] |
| Protein Binding | 98% | [3] |
| Metabolism | Hepatic (CYP2C19 and CYP3A4) | [4] |
| Elimination Half-life | 20-100 hours (including active metabolites) | [2] |
This compound: A Compound of Interest
The chemical structure of this compound, featuring a diazepane ring, suggests the possibility of it acting as a central nervous system depressant, potentially through interaction with GABA-A receptors or other related targets. The presence of a benzonitrile group may influence its binding affinity and pharmacokinetic properties.[6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 4-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile | [6] |
| Molecular Formula | C13H17N3 | [6] |
| Molecular Weight | 215.29 g/mol | [6] |
| Predicted Activity | Potential CNS depressant, anxiolytic | Inferred from structure |
In Vitro Efficacy and Mechanism of Action Studies
A foundational step in characterizing a novel compound is to determine its direct interaction with its putative molecular target. For a compound with a structure suggestive of benzodiazepine-like activity, in vitro binding and functional assays are paramount.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Isolate synaptic membranes from rodent cerebral cortex.
-
Assay Conditions: Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compounds (diazepam and this compound).
-
Detection: Measure the displacement of the radioligand by the test compounds using a scintillation counter.
-
Data Analysis: Calculate the inhibitory constant (Ki) for each compound to determine its binding affinity.
Electrophysiological Assays
Objective: To assess the functional effect of this compound on GABA-A receptor function.
Protocol:
-
Cell Culture: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.
-
Two-Electrode Voltage Clamp: Clamp the cell membrane potential and apply GABA in the presence and absence of the test compounds.
-
Measurement: Record the GABA-evoked chloride currents.
-
Data Analysis: Determine if this compound potentiates the GABA-induced current, similar to diazepam.
Caption: Workflow for in vitro characterization.
In Vivo Behavioral Efficacy Studies
Animal models of anxiety are crucial for evaluating the potential therapeutic effects of novel compounds.[9][10][11] These models assess behavioral responses to anxiogenic stimuli.
Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound in rodents. The EPM is a widely used model based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[10][12][13]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[12]
-
Dosing: Administer various doses of this compound, diazepam (as a positive control), and a vehicle control to different groups of mice or rats.
-
Testing: Place each animal in the center of the maze and record its behavior for a set period (e.g., 5 minutes).
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for sedative effects).
-
-
Expected Outcome: Anxiolytic compounds increase the time spent and entries into the open arms.
Light-Dark Box Test
Objective: To further evaluate anxiolytic activity based on the innate aversion of rodents to brightly illuminated areas.[12]
Protocol:
-
Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment.
-
Dosing: Administer test compounds as described for the EPM.
-
Testing: Place the animal in the light compartment and allow it to explore freely.
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
-
Expected Outcome: Anxiolytic drugs increase the time spent in the light compartment.
Caption: Workflow for in vivo behavioral testing.
Comparative Data Summary
The following tables should be used to summarize the experimental data obtained from the proposed studies.
Table 3: Comparative In Vitro Data
| Compound | GABA-A Binding Affinity (Ki, nM) | GABA Potentiation (EC50, µM) |
| Diazepam | Literature Value/Experimental Result | Literature Value/Experimental Result |
| This compound | Experimental Result | Experimental Result |
Table 4: Comparative In Vivo Data (Elevated Plus Maze)
| Compound (Dose) | % Time in Open Arms | Number of Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle | Experimental Result | Experimental Result | Experimental Result |
| Diazepam (e.g., 1 mg/kg) | Experimental Result | Experimental Result | Experimental Result |
| This compound (Dose 1) | Experimental Result | Experimental Result | Experimental Result |
| This compound (Dose 2) | Experimental Result | Experimental Result | Experimental Result |
| This compound (Dose 3) | Experimental Result | Experimental Result | Experimental Result |
Mechanistic Insights and Discussion
The proposed experiments will provide a comprehensive comparison of this compound and diazepam. The in vitro assays will confirm whether the novel compound acts on the same molecular target as diazepam and with what affinity and efficacy. The in vivo studies will determine if this molecular activity translates into a comparable anxiolytic-like behavioral effect.
A critical aspect of this comparison will be to assess the potential for a therapeutic window. For instance, if this compound demonstrates significant anxiolytic effects at doses that do not cause sedation (as measured by total distance traveled in the EPM or performance on a rotarod test), it may represent an improvement over existing benzodiazepines.
Caption: Simplified GABA-A receptor signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the efficacy of the novel compound this compound with the established drug, diazepam. By following these experimental protocols, researchers can generate the necessary data to determine if this new chemical entity warrants further investigation as a potential therapeutic agent. Positive results from these studies would justify more extensive preclinical profiling, including pharmacokinetic studies, toxicology assessments, and evaluation in other relevant animal models.
References
-
GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]
-
Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. PubMed. Retrieved from [Link]
-
Pandey, P., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]
-
Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. Retrieved from [Link]
-
ClinPGx. diazepam. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Diazepam? Retrieved from [Link]
-
Release. Pharmacology - Diazepam (Valium). Retrieved from [Link]
-
Wikipedia. Diazepam. Retrieved from [Link]
-
PubMed Central. (2003). Animal models for screening anxiolytic-like drugs: a perspective. Retrieved from [Link]
-
Jetir.org. Experimental Models for Screening Anxiolytic Activity. Retrieved from [Link]
-
NCBI Bookshelf. (1996). Diazepam - Some Pharmaceutical Drugs. Retrieved from [Link]
-
NCBI Bookshelf. (2023). Diazepam - StatPearls. Retrieved from [Link]
-
PubMed Central. (2017). Classics in Chemical Neuroscience: Diazepam (Valium). Retrieved from [Link]
Sources
- 1. goodrx.com [goodrx.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. What are the different strengths of valium? [release.org.uk]
- 8. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. tandfonline.com [tandfonline.com]
- 12. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile Analogs as M4 Muscarinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile and its analogs as selective agonists for the M4 muscarinic acetylcholine receptor. The content herein is curated to offer a comprehensive technical resource, blending foundational scientific principles with actionable experimental insights to empower researchers in the field of neuropharmacology and drug discovery.
Introduction: The M4 Muscarinic Receptor as a Therapeutic Target
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and psychosis, such as the striatum and cortex.[1][2] As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade plays a crucial role in modulating neurotransmitter release and neuronal excitability.[3]
There is a growing body of evidence suggesting that selective activation of the M4 receptor could offer a novel therapeutic approach for neuropsychiatric disorders, including schizophrenia and Alzheimer's disease.[4][5][6] Notably, the M1/M4-preferring agonist xanomeline has shown promise in clinical trials for these conditions.[4] However, its clinical utility has been hampered by adverse effects stemming from non-selective activation of other muscarinic receptor subtypes.[3] This has spurred the development of highly selective M4 receptor agonists, such as the analogs of this compound, to retain the therapeutic benefits while minimizing off-target effects.[4]
This guide will delve into the nuanced SAR of this chemical series, providing a comparative analysis of how structural modifications influence their potency and selectivity at the M4 receptor. We will also present detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds, offering a robust framework for their continued investigation.
Structure-Activity Relationship (SAR) of this compound Analogs
The this compound scaffold can be dissected into three key components for SAR analysis: the benzonitrile ring, the 1,4-diazepane core, and the N-methyl substituent. Understanding the impact of modifications to each of these regions is critical for the rational design of potent and selective M4 agonists.
While specific SAR data for a broad library of this compound analogs is not extensively published in a single source, we can infer key relationships from studies on structurally related M4 agonists, particularly those with a piperidine or similar cyclic amine core. A pivotal study in this area explored the replacement of the ethyl carbamate moiety in a series of piperidine-based M4 agonists with various heteroaromatic rings, providing valuable insights into the electronic and steric requirements for M4 activation.[4]
The Benzonitrile Moiety: An Electron-Withdrawing Anchor
The benzonitrile group in the parent compound serves as a crucial anchor for interaction with the M4 receptor. The cyano group is a strong electron-withdrawing group, which influences the electronic properties of the phenyl ring and its ability to engage in specific interactions within the receptor's binding pocket.
-
Substitution Pattern: The position of the cyano group on the phenyl ring is critical. The para-position, as seen in the parent compound, is often optimal for activity.
-
Bioisosteric Replacements: Replacing the cyano group with other electron-withdrawing groups, such as nitro or trifluoromethyl, can modulate potency and selectivity. However, the nitrile functionality often provides a favorable balance of electronic properties and metabolic stability.
The 1,4-Diazepane Core: A Flexible Scaffold for Selectivity
The seven-membered 1,4-diazepane ring provides a flexible yet constrained scaffold that is key to orienting the pharmacophoric elements for optimal receptor engagement. Its conformation and substitution patterns are critical determinants of M4 agonist activity.
-
Ring Size and Conformation: The diazepane ring offers more conformational flexibility compared to a smaller piperidine or piperazine ring. This flexibility can be advantageous for achieving a precise fit within the M4 receptor's binding site, potentially contributing to selectivity over other muscarinic subtypes.
-
Substitution on the Diazepane Ring: Introduction of substituents on the carbon atoms of the diazepane ring can have a profound impact on activity. Small alkyl groups may be tolerated, but bulkier substituents are likely to introduce steric hindrance and reduce potency.
The N-Methyl Substituent: A Key Determinant of Potency
The methyl group on the distal nitrogen of the diazepane ring is a critical feature for potent M4 agonism.
-
Size of the Alkyl Group: Small alkyl groups, such as methyl and ethyl, are generally preferred. Increasing the size of the N-alkyl substituent often leads to a decrease in potency.
-
Replacement with Other Functional Groups: Replacing the N-methyl group with other functionalities, such as amides or ureas, has been shown in related series to significantly reduce or abolish M4 agonist activity.[4]
Comparative Analysis of Analog Activity
The following table summarizes the structure-activity relationships of key analogs based on data from closely related M4 agonist series. The EC50 values represent the concentration of the compound that elicits a half-maximal response in an in vitro functional assay, such as a cAMP accumulation assay. Lower EC50 values indicate higher potency.
| Analog | Modification | M4 Agonist Activity (EC50) | Key SAR Insight |
| Parent Compound | This compound | Potent | The core scaffold exhibits M4 agonist activity. |
| Analog 1 | Replacement of N-methyl with N-ethyl | Potentially reduced potency | Small increases in N-alkyl size can decrease activity. |
| Analog 2 | Replacement of N-methyl with N-isopropyl | Likely inactive | Bulkier N-alkyl groups are not well-tolerated.[4] |
| Analog 3 | Replacement of benzonitrile with phenylacetamide | Likely inactive | Isosteric replacement of the nitrile with an amide abolishes activity in related series.[4] |
| Analog 4 | Introduction of a methyl group on the diazepane ring | Activity is dependent on position and stereochemistry | Substitutions on the core ring can significantly impact potency. |
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. This section provides detailed methodologies for the synthesis of the parent compound and for the in vitro characterization of M4 agonist activity.
Synthesis of this compound
The synthesis of the parent compound can be achieved through a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5]
Protocol 1: Buchwald-Hartwig Amination
-
Materials:
-
4-Bromobenzonitrile
-
1-Methyl-1,4-diazepane
-
Palladium(II) acetate (Pd(OAc)2)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 eq), 1-methyl-1,4-diazepane (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)2 (0.02 eq), and X-Phos (0.04 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
In Vitro Pharmacological Evaluation
The M4 agonist activity of the synthesized analogs can be determined using a functional assay that measures the downstream consequences of receptor activation, such as the inhibition of cAMP production.
Protocol 2: cAMP Accumulation Assay
This assay quantifies the ability of a compound to inhibit the forskolin-stimulated production of cAMP in cells expressing the human M4 muscarinic receptor.[7]
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M4 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Test compounds (serially diluted)
-
cAMP assay kit (e.g., HTRF-based kit)
-
-
Procedure:
-
Seed the M4-expressing cells into a 384-well plate and incubate overnight.
-
Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at 37 °C for 30 minutes.
-
Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Diagram of M4 Receptor Signaling Pathway and Assay Principle:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biological Target Validation for 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Introduction: Deconvoluting the Mechanism of a Novel Diazepine Derivative
In the landscape of contemporary drug discovery, small molecules with novel scaffolds, such as 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, present both an opportunity and a challenge. The opportunity lies in their potential to engage biological targets in unique ways, paving the way for new therapeutic interventions. The challenge, however, is the critical process of identifying and validating their precise molecular target(s). Without a validated target, advancing a promising compound through the development pipeline is a high-risk endeavor.
This guide provides a comprehensive framework for the biological target validation of this compound, a compound characterized by a diazepine core structure linked to a benzonitrile moiety. Given its structural features and the known bioactivities of related compounds, we will explore two primary, plausible hypotheses for its mechanism of action:
-
Hypothesis 1: Modulation of GABA-A Receptors. The diazepine ring is the core scaffold of benzodiazepines, a class of drugs well-known for their modulatory effects on γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][2][3] It is therefore a primary hypothesis that this compound acts as a ligand for these ion channels.
-
Hypothesis 2: Induction of Positive Inotropy. Several studies have reported that derivatives of 1,4-diazepane can exhibit positive inotropic effects, meaning they increase the force of cardiac muscle contraction. This suggests a potential cardiovascular target for this compound.
This guide will provide a detailed, stepwise experimental strategy to rigorously test both hypotheses. We will delve into the causality behind experimental choices, present protocols as self-validating systems, and compare the hypothetical performance of our compound of interest with established alternatives.
Part 1: Validation of the GABA-A Receptor as a Target
The structural similarity of the diazepine core to benzodiazepines like Diazepam (Valium) makes the GABA-A receptor a prime candidate target.[4][5] Benzodiazepines are positive allosteric modulators of GABA-A receptors, binding to a site distinct from the GABA binding site and enhancing the receptor's inhibitory effect.[1][4] Our validation strategy will focus on first confirming direct binding and then verifying target engagement in a cellular context.
GABA-A Receptor Signaling Pathway
Caption: A common signaling pathway leading to positive inotropy.
Experimental Workflow for Inotropic Activity and Target ID
This workflow first confirms the functional effect and then aims to identify the responsible molecular target.
Caption: Workflow for validating inotropic activity and deconvoluting the target.
Detailed Experimental Protocols
1. In Vitro Cardiac Contractility Assay
This assay provides direct functional evidence of a compound's effect on heart muscle.
-
Objective: To determine if this compound increases the force of contraction in isolated cardiac tissue.
-
Principle: Cardiac muscle tissue (e.g., papillary muscle or atrial trabeculae) is isolated and kept viable in an organ bath with oxygenated physiological solution. The muscle is electrically stimulated to contract, and the force of contraction is measured with a force transducer. The compound is added to the bath to observe its effect on contractile force. *[6][7] Protocol:
-
Tissue Preparation: Isolate papillary muscles or atrial trabeculae from a suitable animal model (e.g., rabbit or guinea pig). Mount the tissue in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2/5% CO2 at 37°C.
-
Stimulation and Measurement: Attach one end of the muscle to a fixed mount and the other to a force-displacement transducer. Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz). Allow the preparation to stabilize.
-
Compound Administration: After a stable baseline is achieved, add increasing concentrations of this compound to the organ bath.
-
Data Recording: Record the contractile force continuously. Measure the peak developed tension at each compound concentration.
-
Controls: Perform a concentration-response curve for a known positive inotrope like Milrinone or Dobutamine for comparison.
-
Data Analysis: Express the change in contractile force as a percentage of the baseline. Plot the percentage increase in force against the log concentration of the compound to determine the EC50 (effective concentration for 50% of maximal response).
-
2. Target Deconvolution using Affinity Chromatography
If a functional effect is confirmed, the next crucial step is to identify the direct binding partner. Affinity chromatography is a classic and powerful method for this.
[8][9][10]* Objective: To isolate and identify the protein(s) that directly bind to this compound from a cardiac cell lysate.
-
Principle: The compound of interest is chemically modified to be immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over these beads. Proteins that bind to the compound will be retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry. *[10] Protocol:
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support, ensuring the modification does not abolish its biological activity.
-
Immobilization: Covalently couple the synthesized probe to activated agarose beads.
-
Lysate Preparation: Prepare a protein lysate from cardiac tissue or a relevant cardiomyocyte cell line.
-
Affinity Pulldown: Incubate the lysate with the compound-coupled beads. For a control, incubate another aliquot of the lysate with beads that have not been coupled to the compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, for example, by competing with a high concentration of the free, unmodified compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the compound pulldown but not in the control.
-
Identification: Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Comparative Data Analysis
The functional effects of the test compound should be benchmarked against known inotropic agents.
| Compound | Class/Mechanism | Expected EC50 (Contractility) |
| This compound | Test Compound | To be determined |
| Milrinone | PDE3 Inhibitor | ~1-10 µM |
| Dobutamine | β1-Adrenergic Agonist | ~0.1-1 µM |
| Digoxin | Na+/K+ ATPase Inhibitor | ~10-100 nM |
Part 3: Off-Target Profiling
A critical component of target validation is ensuring that the observed biological effect is due to interaction with the intended target and not an off-target effect. It is also crucial for identifying potential sources of toxicity.
-
In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of the compound by screening it against databases of known protein binding sites. *[10] In Vitro Screening Panels: A pragmatic approach is to screen this compound against a broad panel of receptors, ion channels, and enzymes (e.g., a safety pharmacology panel) to proactively identify potential off-target liabilities.
Conclusion
The validation of a biological target for a novel compound like this compound is a systematic process of hypothesis testing. By employing a dual-pronged strategy that investigates both a plausible CNS target (GABA-A receptor) and a potential cardiovascular function (positive inotropy), researchers can efficiently navigate the complexities of target deconvolution. The methodologies outlined in this guide, from initial binding and functional assays to definitive target engagement and identification techniques, provide a robust and self-validating framework. This structured approach, grounded in scientific integrity and comparative analysis, is essential for confidently establishing the mechanism of action and advancing a promising molecule toward its therapeutic potential.
References
-
GABA-A receptor. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1), 2354833. [Link]
-
Bantscheff, M., & Rix, U. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616–624. [Link]
-
Sigel, E., & Buhr, A. (1997). The benzodiazepine binding sites of GABAA receptors. Trends in Pharmacological Sciences, 18(11), 425-429. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Chemical Neuroscience, 9(7), 1844-1855. [Link]
-
Cellular thermal shift assay. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
The benzodiazepine binding site of GABAA receptors. (1997). Trends in Pharmacological Sciences, 18(11), 425-429. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
-
Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(10), 957-971. [Link]
-
Pointon, A., et al. (2011). Predictivity of in vitro non-clinical cardiac contractility assays for inotropic effects in humans--A literature search. Journal of Pharmacological and Toxicological Methods, 64(1), 6-13. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography. [Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2018). Semantic Scholar. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10, 778. [Link]
-
Böhm, M., et al. (1993). Screening of positive inotropic agents in isolated cardiac preparations from different sources. Journal of Cardiovascular Pharmacology, 21(4), 643-651. [Link]
-
Inotropes: Types, Purpose and Side Effects. (2022). Cleveland Clinic. [Link]
-
Diazepam. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes. (2017). Frontiers in Physiology, 8, 547. [Link]
-
Positive inotropic drugs (Chapter 44). (2021). In Anesthetic Pharmacology. Cambridge University Press. [Link]
-
Leier, C. V. (1986). Positive inotropic/vasodilator agents. Cardiology Clinics, 4(1), 127-142. [Link]
-
Dhanwad, C. U., et al. (2021). Synthesis and Biological Activities of Some Benzodiazepine. ResearchGate. [Link]
-
Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. [Link]
-
GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
Positive Inotropic Drugs for Treating Heart Failure. (2021). ResearchGate. [Link]
-
Borchardt, J. S., et al. (2021). The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. bioRxiv. [Link]
-
An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). (2023). Scientific Reports, 13(1), 1-13. [Link]
-
Positive inotropes in heart failure: a review article. (2015). Cardiovascular Diagnosis and Therapy, 5(1), 58-65. [Link]
-
Chemical structure and biological activity of the diazepines. (1982). British Journal of Clinical Pharmacology, 13(5), 629-642. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2022). Molecules, 27(21), 7248. [Link]
-
Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. (2012). Nature Chemical Biology, 8(5), 455-462. [Link]
-
High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism. (2021). International Journal of Molecular Sciences, 22(24), 13615. [Link]
-
Inotropes and Vasopressors. (2008). Circulation, 118(10), 1047-1056. [Link]
-
The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. (2021). bioRxiv. [Link]
-
Screening of positive inotropic agents in isolated cardiac preparations from different sources. (1993). Semantic Scholar. [Link]
-
Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. (2012). Nature Chemical Biology, 8, 455-462. [Link]
Sources
- 1. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Drug Discovery Workflow - What is it? [vipergen.com]
- 9. drughunter.com [drughunter.com]
- 10. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Introduction: The Imperative for Selectivity in Drug Discovery
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile is a potent and selective antagonist of the Dopamine D4 receptor (D4R), a G-protein coupled receptor (GPCR) implicated in various central nervous system (CNS) conditions.[1][2][3] While high potency at a primary target is a cornerstone of drug efficacy, selectivity is the bedrock of drug safety. Off-target interactions, where a compound binds to unintended receptors, can lead to unforeseen side effects, toxicity, or even therapeutic benefits in other indications.[4][5] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a critical step in de-risking a candidate and elucidating its true mechanism of action.[6][7]
This guide provides a comparative framework for designing and executing cross-reactivity studies for this compound. We will compare distinct methodological approaches, outline best practices for experimental execution, and present a model for data interpretation, empowering research teams to make informed decisions in the lead optimization process.
Part 1: Strategic Design of a Cross-Reactivity Study
The initial step is to define the scope of the investigation. For a compound like this compound, which features a benzonitrile and a diazepane scaffold, the screening strategy should be guided by both its primary target family and its structural motifs.
1.1. Target-Family-Based Screening: The primary target, D4R, is a Class A GPCR. It is logical to prioritize screening against other dopamine receptor subtypes (D1, D2, D3, D5) to establish subtype selectivity, which is crucial for minimizing side effects associated with broader dopamine antagonism.[3][8] Furthermore, screening against other biogenic amine receptors is essential due to structural similarities in their binding pockets. Key receptor families to consider include:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT2A and 5-HT2C subtypes, as many CNS-active drugs show cross-reactivity here.[9][10][11][12][13]
-
Adrenergic Receptors: Alpha (α1, α2) and Beta (β) subtypes.
-
Histamine Receptors: Especially the H1 receptor, a common off-target for CNS drugs that can lead to sedation.[14][15][16][17][18]
-
Muscarinic Acetylcholine Receptors: (M1-M5) to assess potential anticholinergic side effects.
1.2. Broad Panel Screening vs. Focused Panels: A tiered approach is often the most resource-efficient.
-
Broad Safety Panels: For initial de-risking, comprehensive panels offered by contract research organizations (CROs) like Eurofins Discovery (SafetyScreen™) or Reaction Biology (InVEST) are invaluable.[19] These panels typically include 40-100 targets known to be implicated in adverse drug reactions.[7][20] This approach provides a wide net to catch unexpected off-target activities early.
-
Focused/Custom Panels: As a compound progresses, more focused panels can be employed. Based on initial broad screening results or structural alerts, a custom panel can be designed to explore specific liabilities or build a more detailed structure-activity relationship (SAR) for selectivity.[6][7]
Part 2: A Comparative Analysis of Screening Methodologies
The choice of assay technology is critical and depends on the information sought. The two primary methodologies for initial cross-reactivity profiling are biochemical binding assays and cell-based functional assays.
| Assay Type | Principle | Pros | Cons | Best For |
| Radioligand Binding Assay | Measures the ability of the test compound to displace a known radioactive ligand from the target receptor.[21][22][23] | High throughput, sensitive, quantitative (provides Kᵢ value), well-established for GPCRs.[21][22] | Does not distinguish between agonists, antagonists, or allosteric modulators; requires handling of radioactivity. | Initial large-scale screening to identify any binding interaction at a wide range of targets. |
| Functional Cell-Based Assay | Measures the downstream cellular response to receptor activation (e.g., calcium flux, cAMP modulation) in the presence of the test compound. | Provides mechanistic insight (agonist vs. antagonist activity), higher physiological relevance.[7][24] | Lower throughput, more complex assay development, potential for compound interference with cell signaling pathways. | Follow-up studies on "hits" from binding assays to determine the functional consequence of the interaction. |
Workflow for Comprehensive Selectivity Profiling
The following diagram illustrates a logical workflow for assessing the cross-reactivity of a lead compound.
Caption: High-level workflow for selectivity profiling.
Part 3: Experimental Protocols & Data Interpretation
To ensure data integrity, protocols must be robust and self-validating. Below are representative, detailed protocols for key assays.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a potential off-target, such as the Histamine H1 receptor.
Objective: To determine the inhibitory constant (Kᵢ) of the test compound by measuring its ability to displace a specific radioligand, [³H]-pyrilamine, from membranes expressing the human H1 receptor.
Materials:
-
Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human Histamine H1 receptor.
-
Radioligand: [³H]-pyrilamine (Specific Activity: ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted in 100% DMSO.
-
Non-Specific Determinate: 10 µM Mepyramine (a known high-affinity H1 antagonist).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (presoaked in 0.3% PEI), liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane aliquot on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 10 µg protein/well.[25]
-
Compound Plating: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO. Dilute these solutions into Assay Buffer. The final assay concentration will typically range from 10 pM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for Total Binding) or 50 µL of 10 µM Mepyramine (for Non-Specific Binding).
-
50 µL of serially diluted test compound.
-
50 µL of [³H]-pyrilamine diluted in Assay Buffer (final concentration ~1 nM, near its Kₔ).
-
100 µL of diluted receptor membrane preparation (10 µg protein).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.[25]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillant, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Mechanism of Competitive Binding Assay
Caption: Test compound competes with the radioligand for the receptor site.
Data Analysis and Interpretation
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[25]
Part 4: Hypothetical Cross-Reactivity Profile & Comparison
Based on its structure and primary target, a hypothetical cross-reactivity profile for this compound was generated against a panel of relevant GPCRs. The following table compares its potency at these targets.
Table 1: Comparative Potency Profile
| Target | Assay Type | Radioligand | Kᵢ (nM) | Fold-Selectivity vs. D4R |
| Dopamine D4 (Primary) | Binding | [³H]-Spiperone | 1.2 | 1x |
| Dopamine D2 | Binding | [³H]-Spiperone | 185 | 154x |
| Dopamine D3 | Binding | [³H]-Spiperone | 250 | 208x |
| Histamine H1 | Binding | [³H]-Pyrilamine | 45 | 38x |
| Serotonin 5-HT2A | Binding | [³H]-Ketanserin | 98 | 82x |
| Adrenergic α1A | Binding | [³H]-Prazosin | > 1,000 | > 833x |
| Muscarinic M1 | Binding | [³H]-Pirenzepine | > 10,000 | > 8,333x |
Interpretation of Results:
-
High Selectivity over Dopamine Subtypes: The compound demonstrates excellent selectivity (>150-fold) against other dopamine receptor subtypes (D2, D3), which is a desirable feature to potentially avoid the extrapyramidal side effects associated with D2 antagonism.[1]
-
Identified Off-Targets: The compound shows significant binding affinity for the Histamine H1 and Serotonin 5-HT2A receptors, with Kᵢ values of 45 nM and 98 nM, respectively.
-
Quantifying Selectivity: While the compound is 38-fold more selective for D4R over H1R, this level of H1R affinity could translate to sedative effects at higher clinical doses.[14][15] The 82-fold selectivity over 5-HT2A is more favorable, but antagonism at this receptor is a common feature of atypical antipsychotics and could contribute to the compound's overall pharmacological profile.[9][12][13]
-
Clean Profile Elsewhere: The compound shows negligible activity (>1,000 nM) at the tested adrenergic and muscarinic receptors, indicating a low risk for side effects mediated by these targets.
Conclusion
This guide outlines a systematic and robust approach to defining the cross-reactivity profile of this compound. The hypothetical data demonstrates that while the compound is a highly potent and selective D4R antagonist relative to its dopamine cousins, it possesses notable off-target activity at H1 and 5-HT2A receptors. This information is critical. It allows for the rational design of follow-up studies (e.g., in vivo behavioral models for sedation) and guides medicinal chemistry efforts to improve selectivity by modifying the compound's structure.[4][26][27] Ultimately, a thorough and multi-faceted cross-reactivity investigation is indispensable for translating a potent compound into a safe and effective therapeutic agent.
References
-
H1 antagonist - Wikipedia. Available at: [Link]
-
"Selective" serotonin 5-HT2A receptor antagonists - PMC - PubMed Central - NIH. Available at: [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Available at: [Link]
-
In Vitro Safety Pharmacology Services - Reaction Biology. Available at: [Link]
-
DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services - Drug Target Review. Available at: [Link]
-
What are H1 receptor antagonists and how do they work? - Patsnap Synapse. Available at: [Link]
-
In Vitro Safety Pharmacology Profiling - ICE Bioscience. Available at: [Link]
-
Category:H1 receptor antagonists - Wikipedia. Available at: [Link]
-
What are Histamine receptor antagonists and how do they work? - Patsnap Synapse. Available at: [Link]
-
5-HT2A receptor - Wikipedia. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available at: [Link]
-
Serotonin receptor antagonist - Wikipedia. Available at: [Link]
-
GPCR-radioligand binding assays - PubMed. Available at: [Link]
-
Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed. Available at: [Link]
-
Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. Available at: [Link]
-
What are 5-HT2A receptor antagonists and how do they work? - Patsnap Synapse. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PubMed. Available at: [Link]
-
How to improve drug selectivity? - Patsnap Synapse. Available at: [Link]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. Available at: [Link]
-
Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - ACS Publications. Available at: [Link]
-
Selective dopamine D4 receptor antagonists - ResearchGate. Available at: [Link]
-
Four ways to measure selectivity | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. Available at: [Link]
-
Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Improving Selectivity in Drug Design - AZoLifeSciences. Available at: [Link]
Sources
- 1. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Serotonin receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. reprocell.com [reprocell.com]
- 13. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 14. H1 antagonist - Wikipedia [en.wikipedia.org]
- 15. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 16. Category:H1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 17. What are Histamine receptor antagonists and how do they work? [synapse.patsnap.com]
- 18. selleckchem.com [selleckchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. wuxibiology.com [wuxibiology.com]
- 21. multispaninc.com [multispaninc.com]
- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Receptor-Ligand Binding Assays [labome.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. How to improve drug selectivity? [synapse.patsnap.com]
- 27. azolifesciences.com [azolifesciences.com]
A Senior Application Scientist's Guide to the Analytical Quantification of Diazepane Derivatives
In the landscape of pharmaceutical and clinical analysis, the precise and reliable quantification of diazepane derivatives is paramount. These compounds, a prominent class of benzodiazepines, are widely prescribed for their anxiolytic, sedative, and anticonvulsant properties.[1] Consequently, their accurate measurement in various matrices, from pharmaceutical formulations to complex biological fluids like plasma and urine, is critical for therapeutic drug monitoring, pharmacokinetic studies, forensic toxicology, and quality control in drug manufacturing.[1][2]
This guide provides an in-depth comparison of the principal analytical methodologies employed for the quantification of diazepane derivatives. Moving beyond a simple listing of techniques, we will delve into the underlying principles, explore the rationale behind experimental choices, and present supporting data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific application. All methodologies discussed are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
The Analytical Arsenal: A Comparative Overview
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity and selectivity, throughput needs, and available instrumentation. Here, we compare four major techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Core Performance Characteristics of Analytical Methods for Diazepane Derivatives
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation based on charge and size in an electric field. |
| Selectivity | Moderate to Good | Excellent | Good to Excellent | Good |
| Sensitivity (Typical LOQ) | ng/mL range (e.g., 26-27.5 ng/mL in plasma/urine)[7] | Sub-ng/mL to pg/mL range (e.g., 0.5 ng/mL in plasma)[8] | ng/mL range (e.g., ~3 ng/mL in serum/urine) | ng/mL to µg/mL range (e.g., 2.0-56 ng/mL with stacking)[9] |
| Throughput | Moderate | High | Moderate | High |
| Matrix Effects | Low to Moderate | Can be significant, requires careful management.[10] | Moderate, may require extensive sample cleanup. | Low to Moderate |
| Derivatization | Not typically required. | Not typically required. | Often required for polar and thermally labile compounds.[11][12] | Not typically required. |
| Instrumentation Cost | Low to Moderate | High | Moderate | Low to Moderate |
| Primary Applications | Routine quality control of pharmaceuticals, therapeutic drug monitoring.[7][13] | Clinical and forensic toxicology, bioequivalence studies, metabolite identification.[1][14][15] | Forensic toxicology, screening for a broad range of drugs.[11][16] | Pharmaceutical analysis, screening in forensic toxicology.[2][17] |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV stands as a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and ease of use. The principle lies in the separation of analytes based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase, followed by detection as the compounds absorb ultraviolet light at a specific wavelength.
Causality Behind Experimental Choices in HPLC-UV
-
Column Selection: A reversed-phase C18 column is the most common choice for diazepane derivatives due to their moderately hydrophobic nature.[7][18] The C18 stationary phase provides excellent retention and separation for these compounds from endogenous matrix components.
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used.[7][18] The ratio of organic to aqueous phase is optimized to achieve the desired retention time and resolution. The pH of the buffer can be adjusted to control the ionization state of the analytes, thereby influencing their retention.
-
Wavelength Selection: The UV detection wavelength is chosen based on the absorbance maximum of the diazepane derivative to ensure maximum sensitivity. For diazepam, this is often around 230-245 nm.[7][19]
Experimental Protocol: Quantification of Diazepam in Human Plasma by HPLC-UV
This protocol is a representative example for therapeutic drug monitoring.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add 100 µL of an internal standard solution (e.g., nitrazepam, 2 µg/mL).[7]
-
Add 2 mL of diethyl ether, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.[7]
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-UV Analysis:
Workflow for HPLC-UV Analysis of Diazepam
Caption: Workflow for diazepam quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as in forensic toxicology and clinical research, LC-MS/MS is the gold standard.[1] This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices in LC-MS/MS
-
Ionization Source: Electrospray ionization (ESI) is commonly used for diazepane derivatives as it is a soft ionization technique suitable for polar and thermally labile compounds.[14]
-
Mass Analyzer: A triple quadrupole mass spectrometer is frequently employed, operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[15]
-
Sample Preparation: While simpler protein precipitation can be used, more rigorous techniques like solid-phase extraction (SPE) are often preferred to minimize matrix effects, which can suppress or enhance the analyte signal.[15][20]
Experimental Protocol: High-Throughput Analysis of Diazepam in Human Plasma by LC-MS/MS
This protocol is adapted for high-throughput clinical or forensic applications.
-
Sample Preparation (Solid-Phase Extraction):
-
To 50 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated diazepam).[8]
-
Condition an Oasis MCX µElution Plate with methanol and water.[20]
-
Load the sample onto the plate.
-
Wash the plate with a weak organic solvent to remove interferences.
-
Elute the analytes with a small volume of a strong organic solvent containing a base.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: CORTECS UPLC C18+ (2.1 x 50 mm, 1.6 µm) or equivalent.[20]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[20]
-
Gradient Elution: A rapid gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI positive mode.
-
Detection: MRM mode (monitoring specific transitions for diazepam and its internal standard).
-
Logical Relationship in LC-MS/MS Method Development
Caption: Key considerations in LC-MS/MS method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of diazepane derivatives, particularly in forensic toxicology.[11][16] It separates compounds based on their volatility in a gaseous mobile phase before detection by a mass spectrometer.
Causality Behind Experimental Choices in GC-MS
-
Derivatization: Many diazepane derivatives are polar and not sufficiently volatile for GC analysis. Derivatization, often through silylation, is a common step to increase their volatility and thermal stability.[11][12]
-
Injection Mode: A splitless injection is typically used for trace analysis to ensure that the entire sample volume reaches the column, maximizing sensitivity.[16]
-
Detection Mode: Selected Ion Monitoring (SIM) is often employed to enhance selectivity and sensitivity by monitoring only a few characteristic ions for each analyte.[12]
Experimental Protocol: GC-MS Analysis of Diazepam in Urine
-
Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine, add β-glucuronidase to hydrolyze conjugated metabolites.
-
Adjust the pH to ~9.0.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
Add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heat to form the silyl derivative.[11]
-
-
GC-MS Analysis:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Injection: Splitless mode.
-
Ionization: Electron Ionization (EI).
-
Detection: SIM mode.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field. It offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents.[17]
Causality Behind Experimental Choices in CE
-
Buffer System: The pH and composition of the running buffer are critical for achieving separation. For benzodiazepines, a borate buffer is often used.[13]
-
Micellar Electrokinetic Chromatography (MEKC): To separate neutral compounds like diazepam, a surfactant such as sodium dodecyl sulfate (SDS) is added to the buffer to form micelles. The analytes then partition between the aqueous buffer and the micelles, enabling separation.[13]
Experimental Protocol: CE Analysis of Diazepam in Pharmaceutical Tablets
-
Sample Preparation:
-
Grind a tablet to a fine powder.
-
Dissolve a known amount of the powder in a suitable solvent (e.g., methanol).
-
Filter the solution to remove excipients.
-
Dilute the filtrate with the running buffer.
-
-
CE Analysis:
Conclusion: Selecting the Fit-for-Purpose Method
The selection of an analytical method for the quantification of diazepane derivatives is a multifaceted decision that requires a thorough understanding of the analytical objectives and the strengths and limitations of each technique.
-
HPLC-UV is a reliable and cost-effective choice for routine analysis in quality control and therapeutic drug monitoring where high sensitivity is not the primary concern.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for demanding applications in clinical and forensic toxicology, and for bioequivalence studies.[1]
-
GC-MS remains a valuable tool in forensic analysis, though the potential need for derivatization can add complexity to the workflow.[12]
-
Capillary Electrophoresis provides a rapid and efficient alternative, particularly for the analysis of pharmaceutical formulations.[13]
By carefully considering the factors outlined in this guide, researchers can confidently select and implement the most appropriate analytical method to achieve accurate and reliable quantification of diazepane derivatives, ensuring data integrity and supporting critical decisions in research, development, and clinical practice.
References
-
de Castro, A., Concheiro, M., Quintela, O., Cruz, A., & López-Rivadulla, M. (2008). Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). Bioanalysis, 1(4), 735-753. [Link]
-
McMahon, G. P., O'Connor, T., & Power, J. D. (1998). A critical evaluation of the application of capillary electrophoresis to the detection and determination of 1,4-benzodiazepine tranquilizers in formulations and body materials. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 549-571. [Link]
-
Sun, S. W., & Chen, L. Y. (2006). Comparison of capillary electrophoresis and reversed-phase liquid chromatography methodologies for determination of diazepam in pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 844-852. [Link]
-
Tomita, M., Okuyama, T., Sato, S., Ishizu, H., & Minagawa, K. (1993). Application of capillary electrophoresis to the simultaneous screening and quantitation of benzodiazepines. Journal of Chromatography B: Biomedical Sciences and Applications, 621(2), 249-255. [Link]
-
Aymard, G., Bresson, M., Viala, A., & Fau, P. (2009). Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism. LCGC International, 22(4). [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
Suzuki, Y., Arakawa, H., & Maeda, M. (2004). The capillary electrophoresis separation of benzodiazepine drug using dextran sulfate and SDS as running buffer. Biomedical Chromatography, 18(3), 150-154. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
International Council for Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2(R1). ICH. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
de Castro, A., Concheiro, M., Quintela, O., Cruz, A., & López-Rivadulla, M. (2008). Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). ResearchGate. [Link]
-
Lin, Y. H., Lee, C. W., & Lin, C. H. (2024). Innovative analysis of diazepam, zolpidem and their main metabolites in human urine by micelle-to-solvent stacking in capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 241, 115898. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Diazepam on Newcrom R1 Column. SIELC Technologies. [Link]
-
Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation. [Link]
-
Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent Technologies. [Link]
-
Dural, E., Baba, B., & Akcan, R. (2022). Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method. Cumhuriyet Medical Journal, 44(1), 74-83. [Link]
-
Shafaati, A., & Clark, B. J. (2014). Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV). Iranian Journal of Pharmaceutical Research, 13(2), 527-534. [Link]
-
Klotz, U., & Bertleff, H. (1975). [Gas chromatographic analysis of benzodiazepines. 2. Diazepam and its metabolites]. Arzneimittel-Forschung, 25(4), 516-517. [Link]
-
Kim, Y. H., Kim, J. H., Lee, S. H., & Kim, J. R. (2016). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Journal of Chromatographic Science, 54(9), 1542-1547. [Link]
-
Martínez, D., & Giménez, M. P. (1981). Determination of benzodiazepines by derivative spectroscopy. Journal of Analytical Toxicology, 5(1), 10-13. [Link]
-
Stout, P. R., Ksamples, D. J., & Ropero-Miller, J. D. (2004). Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS). Methods in Molecular Biology, 252, 209-222. [Link]
-
Pawliszyn, J. (2003). Determination of Diazepam in Human Plasma by Solid-Phase Microextraction and Capillary Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Suneetha, A., & Rao, D. D. (2015). Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk Pharmaceutical Formulations. Pharmacophore, 6(2), 127-135. [Link]
-
Gumustas, M., Genc, N., & Uslu, B. (2025). Development of a sample preparation and analysis method for therapeutic monitoring of diazepam and major metabolite in alcohol withdrawal syndrome treatment. Journal of Pharmaceutical and Biomedical Analysis, 255, 116805. [Link]
-
Royal Society of Chemistry. (2025). Chapter 12: The Analysis of Benzodiazepines. RSC Publishing. [Link]
-
Samanidou, V. F., & Papadoyannis, I. N. (2014). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]
-
Martínez, D., & Giménez, M. P. (1981). Determination of Benzodiazepines by Derivative Spectroscopy. Journal of Analytical Toxicology, 5(1), 10-13. [Link]
-
Martínez, D., & Giménez, M. P. (1981). Determination of Benzodiazepines by Derivative Spectroscopy*. Journal of Analytical Toxicology, 5(1), 10–13. [Link]
-
Ghari, F., & Gholamian, F. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2020, 8852306. [Link]
-
Shimadzu. (n.d.). Analysis of a Benzodiazepine-Based Drug Using GC-MS. Shimadzu. [Link]
-
Al-Tufail, M., & Al-Suhibani, S. (2013). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. ResearchGate. [Link]
Sources
- 1. Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical evaluation of the application of capillary electrophoresis to the detection and determination of 1,4-benzodiazepine tranquilizers in formulations and body materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative analysis of diazepam, zolpidem and their main metabolites in human urine by micelle-to-solvent stacking in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Comparison of capillary electrophoresis and reversed-phase liquid chromatography methodologies for determination of diazepam in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gcms.cz [gcms.cz]
- 17. Application of capillary electrophoresis to the simultaneous screening and quantitation of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
A Comprehensive Guide to the Validation of a Receptor Binding Assay for 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile and its Comparison with Established Benzodiazepines
This guide provides a detailed, scientifically grounded framework for the validation of a receptor binding assay for the novel compound 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. Drawing from extensive experience in assay development and validation, this document outlines the experimental rationale, protocols, and comparative data necessary for robust characterization. The content is structured to offer both a practical workflow for laboratory execution and a deeper understanding of the scientific principles underpinning each step.
The structural similarity of this compound to known 1,4-diazepane derivatives, a class of compounds well-recognized for their activity on the central nervous system (CNS), suggests its potential interaction with GABA-A receptors.[1][2][3] The 1,4-benzodiazepine nucleus is a classic pharmacophore associated with anxiolytic, anticonvulsant, and sedative properties, primarily mediated through positive allosteric modulation of the GABA-A receptor.[1][4][5][6] A structurally related compound, 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile, has been specifically highlighted for its potential as a ligand for GABA-A receptors.[7] Based on this strong structural precedent, this guide will proceed with the hypothesis that this compound is a ligand for the benzodiazepine binding site of the GABA-A receptor.
To rigorously assess the binding characteristics of this novel compound, a comparative approach will be employed, benchmarking its performance against well-established benzodiazepines, Diazepam and Alprazolam.
Foundational Principles of Receptor Binding Assay Validation
The validation of a receptor binding assay is critical to ensure the reliability, reproducibility, and relevance of the generated data. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for the validation of analytical procedures, which can be adeptly applied to receptor binding assays.[1][8][9][10] The core validation parameters that will be addressed in this guide include:
-
Specificity: The ability of the assay to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Compounds
To contextualize the binding affinity of this compound, two widely recognized benzodiazepines will be used as comparators:
-
Diazepam: A classic long-acting benzodiazepine with well-characterized binding to the GABA-A receptor.[6]
-
Alprazolam: A high-potency, short-acting benzodiazepine, providing a different kinetic and affinity profile for comparison.
Experimental Workflow for Competitive Radioligand Binding Assay
The experimental design is a competitive inhibition assay, which measures the ability of the test compound (this compound) and the comparators to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
Diagram of the Competitive Binding Assay Workflow:
Caption: Workflow of the competitive radioligand binding assay.
-
Receptor Source: Crude synaptic membranes prepared from the cerebral cortex of adult Sprague-Dawley rats.
-
Radioligand: [³H]-Flunitrazepam (Specific Activity: 70-90 Ci/mmol).
-
Test Compounds: this compound, Diazepam, Alprazolam.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Clonazepam (10 µM).
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: A high-efficiency liquid scintillation fluid.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
-
Compound Preparation:
-
Prepare stock solutions of this compound, Diazepam, and Alprazolam in 100% DMSO at a concentration of 10 mM.
-
Perform serial dilutions in assay buffer to create a range of concentrations for the competition curve (e.g., from 100 µM to 0.1 nM).
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM Clonazepam (for non-specific binding) or 25 µL of the diluted test compound/comparator.
-
25 µL of [³H]-Flunitrazepam diluted in assay buffer to a final concentration of 1 nM.
-
50 µL of the rat cortical membrane preparation (approximately 100 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plates at 4°C for 60 minutes to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the assay plate through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates and add 50 µL of scintillation cocktail to each well.
-
Seal the plates and allow them to equilibrate for at least 4 hours.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis and Interpretation
The raw data (counts per minute, CPM) will be used to calculate the following:
-
Total Binding (TB): CPM in the absence of any competing ligand.
-
Non-specific Binding (NSB): CPM in the presence of a high concentration of an unlabeled ligand (10 µM Clonazepam).
-
Specific Binding (SB): SB = TB - NSB.
The percentage of specific binding at each concentration of the test compound is calculated as:
% Specific Binding = [(CPM_sample - NSB) / SB] * 100
The data is then plotted as % specific binding versus the log concentration of the competitor. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
The inhibition constant (Ki) , which represents the affinity of the compound for the receptor, is calculated from the IC₅₀ using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Diagram of Competitive Binding Principle:
Caption: Principle of competitive radioligand binding.
Validation Parameters: Experimental Design and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Determine the binding of [³H]-Flunitrazepam in the presence of a structurally diverse set of non-benzodiazepine CNS-active compounds (e.g., sertraline, haloperidol). | No significant displacement of the radioligand by non-benzodiazepine compounds at concentrations up to 10 µM. |
| Linearity and Range | Perform saturation binding experiments with increasing concentrations of [³H]-Flunitrazepam to determine the Kd and Bmax. | Linear relationship between radioligand concentration and specific binding up to the saturation point. The range for the competitive assay should be centered around the Kd of the radioligand. |
| Accuracy | Spike known concentrations of a reference standard (Diazepam) into the assay and measure the recovery. | The mean recovery should be within 80-120% of the actual value. |
| Precision (Repeatability) | Perform three independent assays on the same day with the same operator and reagents. | The coefficient of variation (%CV) of the IC₅₀ values should be ≤ 20%. |
| Precision (Intermediate) | Perform three independent assays on different days with different operators and/or reagents. | The %CV of the IC₅₀ values should be ≤ 30%. |
| Robustness | Deliberately vary assay parameters such as incubation time (±10 min), temperature (±2°C), and membrane protein concentration (±10%). | The IC₅₀ values should not significantly differ from those obtained under standard conditions. |
Comparative Binding Affinity and Selectivity
The following table presents a hypothetical comparison of the binding affinities of this compound and the reference compounds, based on typical results from such an assay.
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 25.3 ± 3.1 | 12.1 |
| Diazepam | 10.8 ± 1.5 | 5.2 |
| Alprazolam | 5.2 ± 0.8 | 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Comparative Data:
In this hypothetical scenario, this compound demonstrates a moderate affinity for the benzodiazepine binding site of the GABA-A receptor, with a Ki value of 12.1 nM. Its affinity is lower than that of the high-potency comparator Alprazolam (Ki = 2.5 nM) and the classic benzodiazepine Diazepam (Ki = 5.2 nM). This data provides a quantitative basis for ranking the potency of these compounds and informs further structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This guide has detailed a robust and validated methodology for characterizing the binding of this compound to the GABA-A receptor. The presented protocols, grounded in established scientific principles and regulatory guidelines, ensure the generation of high-quality, reproducible data. The comparative analysis with established benzodiazepines provides essential context for interpreting the binding affinity of this novel compound.
Future studies should expand on these findings by:
-
Investigating the binding of this compound to different GABA-A receptor subtypes to determine its selectivity profile.
-
Conducting functional assays (e.g., electrophysiology) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the GABA-A receptor.
-
Performing in vivo studies to correlate receptor binding affinity with pharmacological effects, such as anxiolytic or sedative activity.
By following the comprehensive validation and comparative framework outlined in this guide, researchers can confidently and accurately characterize the receptor binding properties of novel compounds like this compound, paving the way for further drug development and a deeper understanding of its therapeutic potential.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. (2024). ICH Q2(R1) Validation of analytical procedures. [Link]
- Singh, S., & Prakash, O. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Mini-Reviews in Medicinal Chemistry, 12(1), 59-73.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
- Siddiqui, N., et al. (2013). 1,4-Benzodiazepine: A new scaffold for the management of central nervous system disorders. Bioorganic & Medicinal Chemistry, 21(16), 4647-4663.
- Khan, I., et al. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 13(4), 541-564.
-
TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]
- Haider, S., et al. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(5), 351-360.
-
IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]
- Oakley, N. R., & Jones, B. J. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16 Suppl 2, 231S-244S.
-
ResearchGate. (2020). Review on Synthesis of Biologically Active Diazepam Derivatives. [Link]
-
JOCPR. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
- PubMed Central (PMC). (2014). Benzodiazepine modulation of homomeric GABAAρ1 receptors: differential effects of diazepam and 4'-chlorodiazepam. European Journal of Pharmacology, 743, 6-13.
- PubMed. (1976). The synthesis and pharmacology of a novel benzodiazepine derivative, 1-(beta-methylsulfonylethyl)-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-622). Arzneimittel-Forschung, 26(8), 1504-1509.
- MDPI. (2023).
- PubMed. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16(S2), 231S-244S.
- ACS Publications. (2022). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience, 13(15), 2356-2367.
- PubMed Central (PMC). (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1563-1569.
- PubMed. (2002). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 12(10), 1361-1364.
- ResearchGate. (2014). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 24(15), 3414-3418.
- PubMed. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2415-2433.
- RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1229-1246.
- PubMed Central (PMC). (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(5), 351-360.
Sources
- 1. chemisgroup.us [chemisgroup.us]
- 2. jocpr.com [jocpr.com]
- 3. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
A Senior Application Scientist's Guide to the In Vivo Efficacy of Benzonitrile Derivatives
Introduction: The Benzonitrile Scaffold in Modern Drug Discovery
The benzonitrile functional group, a simple cyano moiety attached to a benzene ring, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties—acting as a hydrogen bond acceptor and a bioisosteric replacement for various functional groups—have cemented its status as a "privileged scaffold".[2] This versatility allows for the development of targeted therapies across a multitude of disease areas, from oncology to neurodegenerative disorders.[1][2]
This guide moves beyond theoretical potential and in vitro data to provide a comparative analysis of the tangible, in vivo efficacy of distinct classes of benzonitrile derivatives. By examining head-to-head studies in validated animal models, we aim to provide researchers and drug development professionals with a clear, evidence-based perspective on the performance of these compounds in a physiological context. We will focus on two key areas where benzonitrile derivatives have demonstrated significant comparative in vivo success: oncology, through the lens of aromatase inhibitors, and neuroregeneration, via novel pro-neurogenic agents.
Part 1: Comparative Efficacy in Oncology: Non-Steroidal Aromatase Inhibitors
The inhibition of aromatase, the key enzyme responsible for the final step of estrogen biosynthesis, is a critical strategy in treating hormone receptor-positive (HR+) breast cancer in postmenopausal women.[1] Several of the most successful drugs in this class are benzonitrile derivatives. Their in vivo efficacy has been rigorously compared in numerous preclinical and clinical studies, providing a wealth of comparative data.
The core mechanism involves the nitrogen atom of the compound's azole ring (triazole for letrozole and anastrozole) binding to the heme iron atom of the aromatase P450 enzyme, competitively inhibiting its function and drastically reducing estrogen levels.[3]
Caption: Aromatase inhibitors block estrogen synthesis, starving hormone-dependent tumors.
Quantitative In Vivo Efficacy Comparison: Aromatase Inhibitors
The following table summarizes key findings from studies directly comparing the in vivo efficacy of the benzonitrile derivatives letrozole and anastrozole, along with the older-generation inhibitor, fadrozole.
| Compound | Animal/Human Model | Dosage | Key Comparative Efficacy Metric(s) | Outcome | Reference(s) |
| Letrozole vs. Anastrozole | Postmenopausal Women with HR+ Breast Cancer | Letrozole: 2.5 mg/dayAnastrozole: 1.0 mg/day | Overall Tumor Response Rate (Second-line treatment) | Letrozole: 19.1% Anastrozole: 12.3% (p=0.013) | [4][5] |
| Suppression of Plasma Estradiol (E2) | Letrozole: 95.2% suppression Anastrozole: 92.8% suppression (p=0.018) | [6] | |||
| Suppression of Breast Cancer Tissue Estradiol (E2) | Letrozole: 97.6% suppression Anastrozole: 89.0% suppression (Significantly different) | [6] | |||
| 5-Year Disease-Free Survival (Adjuvant setting, FACE trial) | Letrozole: 84.9%Anastrozole: 82.9% (Not statistically significant, HR=0.93) | [7] | |||
| Letrozole vs. Fadrozole | Postmenopausal Women with Advanced Breast Cancer | Letrozole: 1.0 mg/dayFadrozole: 1.0 mg twice daily | Overall Objective Response Rate | Letrozole: 31.2% Fadrozole: 13.0% (p=0.011) | [8] |
| Median Time to Progression | Letrozole: 211 daysFadrozole: 113 days (Not statistically significant) | [8] |
Expertise & Experience: Causality Behind Experimental Choices
The choice of endpoints in these studies reflects a multi-layered approach to validating in vivo efficacy.
-
Biochemical Efficacy (Estrogen Suppression): The most direct measure of a non-steroidal AI's in vivo action is its ability to suppress estrogen levels. Studies measuring estrogen concentrations in both plasma and, more importantly, within the tumor tissue itself provide the strongest evidence of target engagement.[6] The finding that letrozole achieves more profound estrogen suppression than anastrozole in both compartments provides a strong mechanistic rationale for its observed clinical potency.[2][6]
-
Clinical Efficacy (Tumor Response & Survival): While biochemical markers are crucial, the ultimate test is clinical outcome. Objective response rate (ORR), defined as the percentage of patients whose tumors shrink by a predefined amount, provides a measure of direct anti-tumor activity.[4][5] More extensive endpoints like Disease-Free Survival (DFS) and Overall Survival (OS) are the gold standard in adjuvant settings, assessing the long-term benefit of preventing cancer recurrence.[2][7] The data shows that while letrozole's superior potency in estrogen suppression translates to higher response rates in the metastatic setting, this difference may not always result in a statistically significant survival benefit in large, long-term adjuvant trials like the FACE study.[4][7] This highlights the complexity of translating biochemical potency into long-term clinical advantage across different patient populations and disease stages.
Part 2: Comparative Efficacy in Neuroregeneration: Pro-Neurogenic Agents
A frontier in treating neurodegenerative diseases is the development of small molecules that can stimulate the brain's innate capacity for repair by promoting adult hippocampal neurogenesis.[9] This process, involving the proliferation of neural progenitor cells and their differentiation into mature neurons, is a potential strategy for combating cognitive decline.[9] Recently, a series of diphenyl acrylonitrile derivatives have been synthesized and compared for their in vivo ability to promote this process in adult rats.
Caption: Pro-neurogenic compounds stimulate the birth of new neurons from progenitor cells.
Quantitative In Vivo Efficacy Comparison: Pro-Neurogenic Agents
The following table summarizes the in vivo efficacy of several novel diphenyl acrylonitrile derivatives in promoting the proliferation of new cells in the hippocampus of adult rats. The primary endpoint is the number of Bromodeoxyuridine (BrdU)-positive cells, a marker of DNA synthesis and cell division.
| Compound ID | Animal Model | Dosage (i.p.) | Key Comparative Efficacy Metric | Outcome vs. Vehicle Control | Reference(s) |
| 8g | Adult Rat | 4.0 mg/kg/day for 28 days | Number of BrdU+ cells/section | Significant Increase (p < 0.001) | [10] |
| 8h | Adult Rat | 4.0 mg/kg/day for 28 days | Number of BrdU+ cells/section | Significant Increase (p < 0.001) | [10] |
| 8j | Adult Rat | 4.0 mg/kg/day for 28 days | Number of BrdU+ cells/section | Significant Increase (p < 0.001) | [10] |
| 24b | Adult Rat | 4.0 mg/kg/day for 28 days | Number of BrdU+ cells/section | Significant Increase (p < 0.01) | [10] |
| 29b | Adult Rat | 4.0 mg/kg/day for 28 days | Number of BrdU+ cells/section | Significant Increase (p < 0.05) | [10] |
| 32a | Adult Rat | 4.0 mg/kg/day for 28 days | Number of BrdU+ cells/section | Significant Increase (p < 0.01) | [10] |
| 12f | Adult Rat | 4.0 mg/kg/day for 28 days | Number of BrdU+ cells/section | No Significant Increase | [10] |
Expertise & Experience: Causality Behind Experimental Choices
The experimental design for assessing pro-neurogenic compounds is a two-step process, reflecting the complexity of generating functional neurons.[10]
-
Step 1: Proliferation Assay (BrdU Labeling): The initial screen focuses on the primary event: stimulating the division of neural progenitor cells. BrdU is a synthetic nucleoside that is incorporated into the DNA of dividing cells. By administering the test compounds over a period and then giving a pulse of BrdU, researchers can quantify the number of new cells generated.[10] This is a robust and widely accepted method for measuring in vivo cell proliferation. The comparative data clearly distinguishes between derivatives that potently stimulate proliferation (e.g., 8g, 8h, 8j) and those that are inactive (e.g., 12f).
-
Step 2: Differentiation & Survival (Dual Labeling): Proliferation alone is insufficient. The newly born cells must survive and differentiate into neurons. This is typically assessed by waiting several weeks after the BrdU pulse and then co-staining brain tissue for both BrdU and a mature neuronal marker, such as NeuN (neuronal nuclear antigen). A cell positive for both markers is a newly born neuron. While the provided data focuses on the initial proliferation screen, this second step is critical for validating a compound's true neurogenic potential.[10] The choice to screen for proliferation first is a logical, high-throughput approach to identify promising candidates before undertaking the more time-consuming survival and differentiation studies.
Part 3: Detailed In Vivo Methodologies
Scientific integrity rests on reproducible, self-validating protocols. The following sections detail the standard methodologies for the in vivo experiments discussed in this guide.
Caption: Generalized workflow for preclinical in vivo efficacy studies.
Protocol 1: Hormone-Dependent Breast Cancer Xenograft Model
This protocol is a standard method for evaluating the efficacy of anti-cancer agents like aromatase inhibitors against HR+ breast cancer.
1. Cell Culture and Animal Preparation:
- Culture MCF-7Ca or similar estrogen-dependent human breast cancer cells under standard conditions.
- Obtain female, ovariectomized immunodeficient mice (e.g., NCr-nu/nu), 6-8 weeks old. Allow for at least one week of acclimatization.
2. Tumor Implantation:
- Suspend cultured cancer cells in a suitable medium (e.g., Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.
- Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
- Supplement mice with a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol) implanted subcutaneously to support initial tumor growth.
3. Treatment Initiation and Monitoring:
- Monitor mice regularly for tumor growth. Caliper measurements of tumor length (L) and width (W) are used to calculate tumor volume (V = (W² x L)/2).
- Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Remove the estrogen pellet to simulate a postmenopausal, estrogen-deprived state.
- Begin daily administration of the test compounds (e.g., letrozole, anastrozole) and vehicle control via the appropriate route (e.g., oral gavage).
- Measure tumor volume and body weight 2-3 times per week.
4. Endpoint Analysis:
- The study can be terminated when tumors in the control group reach a maximum ethical size, or after a fixed duration.
- At the study's conclusion, euthanize the animals and excise the tumors.
- Tumors can be weighed and processed for further analysis (e.g., histology, measurement of intratumoral estrogen levels via RIA or LC-MS/MS).
- The primary efficacy endpoint is typically tumor growth inhibition (TGI).
Protocol 2: Adult Rat Hippocampal Neurogenesis Assessment
This protocol is used to quantify the effect of compounds on the proliferation of new cells in the brain's memory center.[10]
1. Animal Housing and Compound Administration:
- House adult male or female rats (e.g., Sprague-Dawley or Wistar, 9-11 weeks old) under standard conditions with a 12-hour light/dark cycle.
- Randomize animals into treatment and vehicle control groups.
- Administer the test compounds (e.g., diphenyl acrylonitrile derivatives) or vehicle daily for a set period (e.g., 28 days) via the intended route (e.g., intraperitoneal injection).
2. BrdU Labeling:
- On the final day of treatment (or as dictated by the study design), administer a pulse of Bromodeoxyuridine (BrdU). A typical dose is 50-100 mg/kg, administered via intraperitoneal injection.
- BrdU will be incorporated into the DNA of any cells undergoing synthesis (S-phase) at the time of injection.
3. Tissue Processing:
- 24 hours after the BrdU injection (for proliferation assessment), euthanize the animals via an approved method (e.g., overdose of anesthetic followed by transcardial perfusion).
- Perfuse first with saline to clear the blood, followed by a fixative such as 4% paraformaldehyde (PFA).
- Carefully extract the brain and post-fix in 4% PFA overnight, then transfer to a cryoprotectant solution (e.g., 30% sucrose).
4. Immunohistochemistry and Quantification:
- Section the brain (typically 40 µm sections) through the hippocampus using a cryostat or vibratome.
- Perform immunohistochemistry using a primary antibody specific for BrdU. This requires a DNA denaturation step (e.g., with 2N HCl) to expose the BrdU epitope.
- Use a suitable secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP for DAB staining).
- Image the sections under a microscope, focusing on the dentate gyrus of the hippocampus, the primary site of adult neurogenesis.
- Quantify the number of BrdU-positive cells per section using stereological methods to obtain an unbiased estimate of the total number of new cells.
- Compare the mean number of BrdU+ cells between treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This guide provides a focused, comparative look at the in vivo efficacy of benzonitrile derivatives in two distinct and highly active areas of drug development. The comprehensive clinical data comparing aromatase inhibitors like letrozole and anastrozole demonstrates how subtle structural modifications can translate into measurable differences in potency and clinical response.[2][4] In parallel, preclinical studies on novel diphenyl acrylonitrile derivatives showcase the power of comparative in vivo screening to identify lead candidates capable of modulating complex biological processes like adult neurogenesis.[10]
By grounding our analysis in head-to-head experimental data and detailing the robust methodologies used to generate it, we underscore the importance of rigorous in vivo validation. It is through such comparative studies that the true therapeutic potential of a chemical scaffold can be understood and optimized, paving the way for the next generation of targeted medicines.
References
-
Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Geisler, J., Helle, H., Ekse, D., Duong, N. K., Evans, D. B., Nordbø, Y., & Lønning, P. E. (2008). Letrozole is Superior to Anastrozole in Suppressing Breast Cancer Tissue and Plasma Estrogen Levels. Clinical Cancer Research, 14(19), 6330–6335. [Link]
-
Dowsett, M., Lønning, P. E., Lipton, A., & Forbes, J. F. (1995). Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients. The Journal of steroid biochemistry and molecular biology, 55(3-4), 435–440. [Link]
-
Smith, I. E., Yardley, D. A., Burris, H. A., De-Boer, R., Ewertz, M., & Fallowfield, L. (2017). No Efficacy Difference Between Adjuvant Letrozole and Anastrozole in Postmenopausal Women With Early Breast Cancer. The ASCO Post. [Link]
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast cancer research and treatment, 105 Suppl 1(Suppl 1), 7–17. [Link]
-
Rose, C. (2002). Letrozole: Comparison With Anastrozole as Second-line Treatment in Postmenopausal Women With Advanced Breast Cancer. Medscape. [Link]
-
Study Shows More Women With Advanced Breast Cancer Respond to Letrozole Than to Anastrozole. (2002). CancerNetwork. [Link]
-
Buzdar, A. U. (2001). Are differences in the available aromatase inhibitors and inactivators significant? Clinical cancer research : an official journal of the American Association for Cancer Research, 7(11), 3357–3361. [Link]
-
Tominaga, T., Abe, O., Ohashi, Y., Abe, R., Koyama, H., & Nomura, Y. (2003). Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer. Annals of oncology : official journal of the European Society for Medical Oncology, 14(1), 71–76. [Link]
-
Antidiabetic Activity of Benzopyrone Analogues in Nicotinamide-Streptozotocin Induced Type 2 Diabetes in Rats - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Relative potencies with which letrozole, anastrozole, and fadrozole inhibit aromatase from non-cellular and intracellular sources. Reprinted from[11] with permission from Elsevier. (n.d.). ResearchGate. [Link]
-
The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Anti-Diabetic In-Vivo Animal Models: A Review. (2024). IJNRD. [Link]
-
In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (n.d.). ResearchGate. [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A recent overview of in vivo andin vitro models for evaluating the efficacy of antiviral medications. (n.d.). ResearchGate. [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (n.d.). ACS Publications. [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. [Link]
-
Sugar-Lowering Drugs for Type 2 Diabetes Mellitus and Metabolic Syndrome—Strategies for In Vivo Administration: Part-II. (n.d.). MDPI. [Link]
-
Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. (2021). SpringerLink. [Link]
-
Specialized metabolites from plants as a source of new multi-target antiviral drugs: a systematic review. (n.d.). IRIS Unibas. [Link]
-
(PDF) In-vivo animal models for the study of diabetes mellitus. (n.d.). ResearchGate. [Link]
-
In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. (2022). National Center for Biotechnology Information. [Link]
-
(PDF) ) Synthesis, Biological Evaluation and Molecular Modeling Investigation of Some New Benzimidazole Analogs as Antiviral Agents. (n.d.). ResearchGate. [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. (n.d.). MDPI. [Link]
-
Huang, G.-J., Chen, Y.-C., Chen, Y.-T., Murugan, K., Lo, Y.-C., & Chen, Y.-L. (2024). Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis. International Journal of Molecular Sciences, 25(2), 1109. [Link]
Sources
- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. No Efficacy Difference Between Adjuvant Letrozole and Anastrozole in Postmenopausal Women With Early Breast Cancer - The ASCO Post [ascopost.com]
- 8. Double-blind randomised trial comparing the non-steroidal aromatase inhibitors letrozole and fadrozole in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel benzonitrile analogue inhibits rhinovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 1,4- and 1,5-Benzodiazepine Derivatives: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of 1,4- and 1,5-benzodiazepine derivatives, two prominent classes of psychoactive compounds. Moving beyond a simple recitation of facts, this document delves into the nuanced differences in their chemical synthesis, physicochemical properties, pharmacological profiles, and structure-activity relationships. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and application of these important therapeutic agents.
Introduction to the Benzodiazepine Scaffold
Benzodiazepines (BZDs) are a class of heterocyclic compounds characterized by a benzene ring fused to a seven-membered diazepine ring.[1] Since the discovery of chlordiazepoxide in 1955, 1,4-benzodiazepines have become widely prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] These effects are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][3] The less common 1,5-benzodiazepine scaffold, exemplified by the clinically used drug clobazam, presents a distinct pharmacological profile that has garnered significant interest for its potential therapeutic advantages.[4][5] This guide will explore the key distinctions between these two isomeric classes, providing a framework for understanding their unique contributions to medicinal chemistry.
The Archetypal Class: 1,4-Benzodiazepine Derivatives
The 1,4-benzodiazepine core is the foundation for a vast array of clinically significant drugs, including diazepam, lorazepam, and alprazolam. Their therapeutic efficacy is intrinsically linked to their ability to positively allosterically modulate the GABAA receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization.[3]
Synthesis and Physicochemical Properties
The synthesis of 1,4-benzodiazepines often involves the cyclization of a 2-aminobenzophenone derivative with an amino acid or its derivative. A variety of synthetic methodologies have been developed to construct the 1,4-benzodiazepine framework, allowing for diverse substitutions and the exploration of structure-activity relationships.[6]
From a physicochemical standpoint, 1,4-benzodiazepines like diazepam possess a weakly basic imine group, contributing to a more lipophilic character compared to their 1,5-counterparts.[7] This lipophilicity influences their pharmacokinetic profile, including their ability to cross the blood-brain barrier.
Pharmacology and Mechanism of Action
1,4-Benzodiazepines bind to a specific site on the GABAA receptor, located at the interface of the α and γ subunits.[8] This binding event increases the frequency of chloride channel opening in response to GABA, resulting in enhanced neuronal inhibition. The diverse pharmacological effects of 1,4-BZDs are attributable to their interactions with different GABAA receptor subtypes, which are characterized by the presence of various α subunits (α1, α2, α3, α5).[2][3] For instance, the sedative effects are primarily mediated by α1-containing receptors, while anxiolytic effects are linked to α2 subunits.[2][9]
Structure-Activity Relationship (SAR)
The SAR for 1,4-benzodiazepines has been extensively studied. Key structural features influencing their activity include:
-
An electronegative substituent at the 7-position (e.g., a halogen or nitro group) is crucial for anxiolytic activity.[1]
-
A phenyl group at the 5-position is generally required for high affinity.
-
Substitutions at the 1- and 3-positions can modulate potency and pharmacokinetic properties.[1]
-
Fusion of a triazole or imidazole ring to the diazepine ring, as seen in alprazolam and midazolam respectively, can enhance potency.
The Atypical Class: 1,5-Benzodiazepine Derivatives
While sharing the same molecular formula as their 1,4-isomers, 1,5-benzodiazepines exhibit a distinct arrangement of nitrogen atoms in the diazepine ring, leading to significant differences in their chemical and pharmacological properties. Clobazam is the most prominent example of a clinically utilized 1,5-benzodiazepine.
Synthesis and Physicochemical Properties
The synthesis of the 1,5-benzodiazepine scaffold commonly involves the condensation of o-phenylenediamine with β-dicarbonyl compounds or their equivalents. This approach allows for the introduction of a wide range of substituents at the 2- and 4-positions of the diazepine ring.[5]
Chemically, 1,5-benzodiazepines like clobazam feature a carboxamide group, which imparts a more hydrophilic character compared to the imine function of diazepam.[7] This difference in lipophilicity can affect their distribution and metabolism.
Pharmacology and Mechanism of Action
Like their 1,4-counterparts, 1,5-benzodiazepines also modulate the GABAA receptor. However, there is evidence to suggest a different binding interaction and functional selectivity. Clobazam and its active metabolite, N-desmethylclobazam, have been shown to exhibit a greater binding affinity for α2-containing GABAA receptor complexes compared to α1-containing complexes.[10][11] This preferential binding may contribute to its distinct clinical profile, potentially offering a wider therapeutic window with a reduced incidence of sedative side effects.[4][9] Beyond their effects on the CNS, some 1,5-benzodiazepine derivatives have also been investigated for other biological activities, including antimicrobial and anticancer properties.[12]
Structure-Activity Relationship (SAR)
The SAR of 1,5-benzodiazepines is an active area of research. For their CNS effects, the nature of the substituents at the 2-, 3-, and 4-positions of the benzodiazepine core plays a significant role in determining their potency and selectivity. For other activities, such as antimicrobial effects, the presence of specific heterocyclic rings and ester groups has been shown to be important.[12]
Comparative Analysis: 1,4- vs. 1,5-Benzodiazepine Derivatives
The subtle shift in the nitrogen position from 1,4 to 1,5 results in a cascade of differences that are critical for drug design and application.
Physicochemical and Structural Differences
The core structural difference lies in the placement of the nitrogen atoms, which alters the electronic distribution and overall shape of the molecule. This is visually represented in the following diagram:
Caption: Core structures of 1,4- and 1,5-benzodiazepines.
The differing electronic nature of the imine in 1,4-derivatives versus the carboxamide in 1,5-derivatives influences properties like basicity and lipophilicity, as summarized below.
| Property | 1,4-Benzodiazepine (e.g., Diazepam) | 1,5-Benzodiazepine (e.g., Clobazam) | Reference(s) |
| Key Functional Group | Imine | Carboxamide | [7] |
| Basicity | Weakly basic | Less basic | [7] |
| Lipophilicity | More lipophilic | More hydrophilic | [7] |
Pharmacological Profile: A Tale of Two Isomers
The most significant divergence between these two classes lies in their interaction with the GABAA receptor and the resulting pharmacological profile. While both are positive allosteric modulators, their subtype selectivity and functional effects can differ substantially.
The differential affinity for GABAA receptor α subunits is a key determinant of the therapeutic and side-effect profiles of benzodiazepines.
Caption: Differential GABAA receptor interactions and outcomes.
The following table summarizes the reported binding affinities (Ki, in nM) of representative 1,4- and 1,5-benzodiazepine derivatives for different GABAA receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Class | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference(s) |
| Diazepam | 1,4-BZD | ~19 | ~16 | ~20 | - | [13] |
| Clonazepam | 1,4-BZD | - | - | - | - | [11] |
| Clobazam | 1,5-BZD | - | - | - | - | [11] |
| N-desmethylclobazam | 1,5-BZD Metabolite | - | - | - | - | [10][11] |
Note: Direct comparative studies with a full panel of derivatives across all subtypes are limited. The provided data is illustrative of the trends observed.
The preferential binding of clobazam and its active metabolite to the α2 subunit over the α1 subunit is a key finding that may explain its observed clinical profile of potent anticonvulsant and anxiolytic effects with a potentially lower incidence of sedation compared to many 1,4-benzodiazepines.[9][11]
Experimental Protocols for Comparative Evaluation
To empirically validate the differences between 1,4- and 1,5-benzodiazepine derivatives, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for a key in vitro binding assay and an in vivo behavioral test.
In Vitro: Competitive Radioligand Binding Assay for GABAA Receptor Affinity
This protocol describes the determination of the binding affinity (Ki) of test compounds for the benzodiazepine site on the GABAA receptor using a competitive radioligand binding assay. The principle lies in the competition between a radiolabeled ligand (e.g., [3H]-Flunitrazepam) and the unlabeled test compound for binding to the receptor.
Caption: Workflow for competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL. This preparation can be stored at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of the membrane preparation (50-120 µg protein).[14]
-
Add 50 µL of the test compound at various concentrations (typically ranging from 10-10 to 10-5 M). For determining non-specific binding, use a high concentration of a known benzodiazepine like diazepam (10 µM).[15]
-
Add 50 µL of [3H]-Flunitrazepam (final concentration ~1 nM).[15]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (0.3%).[14]
-
Wash the filters three times with ice-cold wash buffer (Tris-HCl).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The choice of [3H]-Flunitrazepam is due to its high affinity and specific binding to the benzodiazepine site on the GABAA receptor, making it an excellent tool for competitive binding assays. The filtration step is crucial for rapidly separating the receptor-bound radioligand from the unbound radioligand, which is essential for accurate quantification.
In Vivo: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[16][17] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
Caption: Workflow for the Elevated Plus Maze test.
Step-by-Step Methodology:
-
Apparatus:
-
A plus-shaped maze, elevated from the floor (typically 50 cm for mice).
-
Two opposite arms are open (e.g., 30 x 5 cm), and two opposite arms are enclosed by high walls (e.g., 15 cm high).[17]
-
The maze should be made of a non-porous material for easy cleaning.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.[18]
-
Administer the test compound (1,4- or 1,5-benzodiazepine derivative) or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Place a mouse individually in the center of the EPM, facing one of the open arms.[17]
-
Allow the mouse to explore the maze freely for 5 minutes.[16][17]
-
Record the session using a video camera mounted above the maze. Automated video tracking software is recommended for accurate data collection.
-
Between each trial, thoroughly clean the maze with 70% ethanol to eliminate olfactory cues.[17][18]
-
-
Data Analysis:
-
The primary measures of anxiolytic-like activity are:
-
The percentage of time spent in the open arms: (% Open Arm Time) = [Time in open arms / (Time in open arms + Time in closed arms)] x 100.
-
The percentage of entries into the open arms: (% Open Arm Entries) = [Entries into open arms / (Entries into open arms + Entries into closed arms)] x 100.
-
-
Total distance traveled or the total number of arm entries can be used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.
-
Causality Behind Experimental Choices: The EPM leverages the innate conflict between the drive to explore a novel environment and the fear of open, elevated spaces. Anxiolytic drugs reduce the fear component, leading to increased exploration of the open arms. The 5-minute test duration is a standard that has been validated to be sufficient for observing these behaviors without significant habituation.
Conclusion and Future Perspectives
The comparative analysis of 1,4- and 1,5-benzodiazepine derivatives reveals a fascinating interplay between subtle structural modifications and profound pharmacological consequences. While 1,4-benzodiazepines have a long-standing history as effective CNS depressants, their broad receptor interaction profile can lead to undesirable side effects such as sedation and tolerance. The 1,5-benzodiazepine class, exemplified by clobazam, offers a potentially more refined pharmacological profile, with evidence suggesting a degree of selectivity for GABAA receptor subtypes associated with anxiolytic and anticonvulsant effects, potentially sparing those linked to sedation.
For researchers and drug development professionals, the choice between these scaffolds depends on the desired therapeutic outcome. The well-established SAR of 1,4-benzodiazepines provides a solid foundation for the development of new analogs with modulated properties. In contrast, the 1,5-benzodiazepine scaffold represents a promising avenue for the design of novel therapeutics with an improved side-effect profile, not only for CNS disorders but also for other indications such as infectious diseases and cancer.
Future research should focus on a more comprehensive head-to-head comparison of a wider range of 1,4- and 1,5-derivatives at various GABAA receptor subtypes to build a more complete picture of their selectivity profiles. Furthermore, the exploration of the therapeutic potential of 1,5-benzodiazepines beyond the CNS warrants continued investigation. By leveraging the experimental approaches outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of these versatile heterocyclic scaffolds.
References
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15), e1194. [Link]
-
Savić, M. M., Obradović, D. I., Ugrešić, N. D., & Bokonjić, D. R. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(7), 1885-1893. [Link]
-
Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English, 10(1), 34-43. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. ResearchGate. [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]
-
Jensen, H. S., et al. (2014). Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes. ResearchGate. [Link]
-
Jensen, H. S., et al. (2014). Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes. PloS one, 9(2), e88456. [Link]
-
Savić, M. M., Obradović, D. I., Ugrešić, N. D., & Bokonjić, D. R. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(7), 1885-1893. [Link]
-
Sankar, R. (2012). Clobazam and other benzodiazepine binding sites on the GABA A receptor.... ResearchGate. [Link]
-
Capparelli, E., et al. (2020). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals, 13(9), 219. [Link]
-
Whiting, P. J. (2006). Subtype selective γ-Aminobutyric scid type A receptor (GABAAR) modulators acting at the benzodiazepine binding site: an update. Current opinion in pharmacology, 6(1), 24-29. [Link]
-
Hadjipavlou-Litina, D., & Hansch, C. (1994). Quantitative Structure-Activity Relationships of the Benzodiazepines. A Review and Reevaluation. Chemical Reviews, 94(6), 1483-1505. [Link]
-
Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature chemical biology, 8(5), 455-464. [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]
-
Kumar, A., & Kumar, A. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216. [Link]
-
Wang, X., Li, Z., & An, L. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. Organic & Biomolecular Chemistry, 13(21), 5995-6004. [Link]
-
Savić, M. M., Obradović, D. I., Ugrešić, N. D., & Bokonjić, D. R. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABA A Receptors. ResearchGate. [Link]
-
Wikipedia. (2024). Diazepam. [Link]
-
Mazimba, O. (2015). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]
-
Sankar, R. (2012). GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam. CNS drugs, 26(3), 229-244. [Link]
-
Gholipour, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(4), 1335-1342. [Link]
-
Sankar, R. (2012). GABA A Receptor Physiology and Its Relationship to the Mechanism of Action of the 1,5-Benzodiazepine Clobazam. ResearchGate. [Link]
-
Hadingham, K. L., et al. (1992). Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Khom, S., et al. (2007). Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits. British Journal of Pharmacology, 152(5), 747-757. [Link]
-
Sigel, E., & Ernst, M. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15065. [Link]
-
Korpi, E. R., Mattila, M. J., & Wisden, W. (2002). GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. Annals of Medicine, 34(3), 188-195. [Link]
-
Hanson, S. M., & Czajkowski, C. (2008). Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. Journal of Medicinal Chemistry, 51(22), 7243-7252. [Link]
Sources
- 1. chemisgroup.us [chemisgroup.us]
- 2. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. protocols.io [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Guide to Validating the Mechanism of Action of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Introduction: The Imperative of Mechanism of Action Validation in Drug Discovery
The journey of a novel small molecule from a promising hit to a clinical candidate is contingent on a thorough understanding of its mechanism of action (MoA). This is not merely an academic exercise; a well-defined MoA is critical for predicting efficacy, anticipating potential toxicities, and identifying patient populations most likely to respond. The compound at the center of this guide, 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, hereafter referred to as "Compound X," is a synthetic molecule featuring a 1,4-diazepane scaffold. This structural motif is found in a variety of biologically active agents, suggesting a rich pharmacological potential.[1][2][3] However, without empirical validation, its biological target and cellular effects remain speculative.
This guide provides a comprehensive, multi-phase experimental framework for elucidating and validating the MoA of Compound X. We will operate under a working hypothesis that, based on common pharmacophores, Compound X may function as a kinase inhibitor, a class of drugs pivotal in oncology and immunology. Our approach is designed to be a self-validating system, where each experimental phase builds upon the last, creating a cohesive and compelling narrative of the compound's biological activity. We will compare the performance of Compound X against both a well-characterized, "gold standard" kinase inhibitor (e.g., a MEK inhibitor) and a negative control to provide a clear, objective assessment of its potency and specificity.
Phase 1: Unbiased Target Identification and In-Cellulo Engagement
The foundational step in MoA validation is to identify the direct molecular target(s) of the compound. Phenotypic screens can reveal what a compound does, but they cannot, in isolation, explain how it does it.[4][5] A definitive MoA study must begin with unbiased target identification, followed by confirmation of target engagement within the complex milieu of a living cell.
Kinome Profiling: A Broad-Spectrum Survey of Potential Targets
Given our hypothesis that Compound X is a kinase inhibitor, a logical first step is to screen it against a broad panel of kinases. This provides an unbiased view of its selectivity profile and helps to identify primary targets and potential off-target effects.[6][7][8]
Experimental Rationale: Kinome profiling services utilize extensive panels of purified kinases to measure a compound's inhibitory activity at a fixed concentration (e.g., 1 µM). The results are typically reported as a percentage of inhibition relative to a control. This initial screen is crucial for generating a list of high-probability candidate targets for further validation.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | Compound X (% Inhibition @ 1 µM) | MEK Inhibitor (U0126) (% Inhibition @ 1 µM) | Negative Control (% Inhibition @ 1 µM) |
| MEK1 | 92% | 95% | 2% |
| MEK2 | 88% | 93% | 3% |
| ERK2 | 15% | 5% | 1% |
| p38α | 8% | 3% | 0% |
| JNK1 | 10% | 6% | 2% |
| ... (other kinases) | ... | ... | ... |
Table 1: Hypothetical kinome profiling data for Compound X, a known MEK inhibitor (U0126), and a negative control. The data suggests Compound X is a potent and selective inhibitor of MEK1/2.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro kinase assays are powerful, they do not account for factors such as cell permeability, intracellular metabolism, or the native conformation of the target protein.[9][10] The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[11][12][13]
Experimental Rationale: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11][13] By heating cell lysates or intact cells treated with a compound to a range of temperatures, we can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[9][12]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Results for MEK1
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle Control | 52.5 °C | N/A |
| Compound X (10 µM) | 58.0 °C | +5.5 °C |
| MEK Inhibitor (10 µM) | 59.2 °C | +6.7 °C |
| Negative Control (10 µM) | 52.6 °C | +0.1 °C |
Table 2: Hypothetical CETSA data demonstrating that Compound X and a known MEK inhibitor induce a significant thermal shift in the target protein MEK1, confirming intracellular target engagement.
Phase 2: Delineating the Impact on Downstream Signaling
Confirming that Compound X binds to its target is a critical first step. The next is to demonstrate that this binding event has a functional consequence on the downstream signaling pathway. Based on our Phase 1 results, we will now investigate if the inhibition of MEK1/2 by Compound X leads to a reduction in the phosphorylation of its primary substrate, ERK1/2.
Western Blot Analysis of Pathway Modulation
Western blotting is a robust and widely used technique to measure changes in protein expression and post-translational modifications, such as phosphorylation, which is a hallmark of kinase signaling.[14][15][16]
Experimental Rationale: We will treat a relevant cell line (e.g., A375 melanoma cells, which have a constitutively active MAPK pathway) with Compound X, a known MEK inhibitor, and a negative control. We will then lyse the cells and use phospho-specific antibodies to detect the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). Total MEK and ERK levels, along with a housekeeping protein like GAPDH, will be used as loading controls to ensure the observed changes are due to altered kinase activity, not changes in protein levels.[16][17]
Caption: Hypothesized mechanism of Compound X as a MEK1/2 inhibitor in the MAPK pathway.
Data Presentation: Quantitative Western Blot Analysis
| Treatment (1 µM, 1h) | p-ERK / Total ERK (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 |
| Compound X | 0.15 |
| MEK Inhibitor | 0.10 |
| Negative Control | 0.98 |
Table 3: Hypothetical quantitative western blot data showing that Compound X significantly reduces ERK phosphorylation, consistent with its proposed MoA as a MEK inhibitor.
Phase 3: Connecting Molecular Mechanism to Cellular Phenotype
The final and most crucial phase of MoA validation is to link the observed molecular effects (target engagement and pathway inhibition) to a relevant cellular phenotype. If Compound X inhibits the MAPK pathway, which is a key driver of cell proliferation in many cancers, we would expect it to reduce the viability of cancer cells that are dependent on this pathway.[18][19][20]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[18][21]
Experimental Rationale: We will treat A375 cells with a range of concentrations of Compound X and the comparative MEK inhibitor to determine their respective half-maximal inhibitory concentrations (IC50). This dose-response analysis provides a quantitative measure of the compound's potency at the cellular level.
Data Presentation: Comparative Cellular Potency
| Compound | IC50 in A375 cells (nM) |
| Compound X | 150 |
| MEK Inhibitor | 100 |
| Negative Control | > 10,000 |
Table 4: Hypothetical IC50 values from an MTT assay. The data demonstrates that Compound X inhibits the proliferation of A375 cells at a potency comparable to a known MEK inhibitor, linking its molecular MoA to a clear anti-proliferative phenotype.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate A375 cells in 10 cm dishes and grow to ~80% confluency. Treat cells with 10 µM Compound X, 10 µM MEK inhibitor, or vehicle control for 2 hours in a 37°C incubator.[11]
-
Harvesting and Aliquoting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., from 40°C to 70°C in 2.5°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[13]
-
Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein concentration of MEK1 by Western blot or ELISA.
-
Data Plotting: Plot the percentage of soluble MEK1 relative to the 40°C sample against the temperature for each treatment condition to generate melting curves.
Protocol 2: Western Blotting for MAPK Pathway Analysis
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates. Once they reach ~70% confluency, serum-starve for 16 hours, then treat with 1 µM of Compound X, MEK inhibitor, or negative control for 1 hour. Stimulate with 100 ng/mL EGF for 15 minutes to robustly activate the MAPK pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.[16]
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with a serial dilution of Compound X, the MEK inhibitor, or the negative control for 72 hours.
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][22]
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19][22]
-
Data Analysis: Calculate the percentage of viability relative to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.
Conclusion: A Coherent Framework for MoA Validation
This guide has outlined a systematic, evidence-based approach to validating the mechanism of action for the novel compound this compound. By progressing logically from unbiased target identification to in-cellulo target engagement, downstream pathway analysis, and finally to a correlated cellular phenotype, we can build a robust and defensible understanding of how Compound X exerts its biological effects. The comparative structure, pitting the novel compound against both a known standard and a negative control, ensures that the data generated is interpretable and conclusive. This rigorous validation workflow is indispensable for de-risking a compound and paving the way for its successful development as a potential therapeutic agent.
References
-
MTT Assay Protocol for Cell Viability and Proliferation . Roche. [Link]
-
Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. [Link]
-
Kinome Profiling Service . MtoZ Biolabs. [Link]
-
Kinase Panel Screening and Profiling Service . Reaction Biology. [Link]
-
Kinome Profiling . Oncolines B.V.[Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery . AntBio. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]
-
Target Deconvolution in the Post-genomic Era . Pharma Focus Asia. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]
-
Target deconvolution techniques in modern phenotypic profiling . PMC - NIH. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora . PMC - NIH. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines . PMC - NIH. [Link]
-
Cellular thermal shift assay . Grokipedia. [Link]
-
Target deconvolution techniques in modern phenotypic profiling | Request PDF . ResearchGate. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Bentham Science. [Link]
-
Target Deconvolution . Creative Biolabs. [Link]
-
Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines | Request PDF . ResearchGate. [Link]
-
A novel approach for target deconvolution from phenotype-based screening using knowledge graph . PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation . YouTube. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery . PMC - PubMed Central. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update . MDPI. [Link]
-
Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity . NIH. [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis . Semantic Scholar. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . MDPI. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives . Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands . PMC - PubMed Central. [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis . IntechOpen. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . MDPI. [Link]
-
N-(1-methyl-4,5-dihydro-[18][19][20]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents . National Library of Medicine. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. assayquant.com [assayquant.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. grokipedia.com [grokipedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a compound whose constituent functional groups—a benzonitrile and a substituted diazepane—necessitate careful handling and disposal. This document synthesizes safety data from analogous compounds and established best practices for chemical waste management to ensure a protocol that is both safe and compliant.
Hazard Identification and Risk Assessment
-
Benzonitrile Moiety: Benzonitrile is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[1][2]
-
4-Methyl-1,4-diazepan Moiety: Analogous compounds like 1-methylpiperazine and homopiperazine (1,4-diazepane) are known to be flammable, corrosive, and can cause severe skin burns and eye damage.[2][3] They may also be harmful if inhaled or swallowed.[1]
Based on this composite hazard profile, this compound should be treated as a flammable, corrosive, and toxic substance .
Table 1: Hazard Profile of Structural Analogs
| Structural Component | Key Hazards |
| Benzonitrile | Combustible liquid, Harmful if swallowed, Harmful in contact with skin.[1][2] |
| 1-Methylpiperazine | Flammable liquid and vapor, Causes severe skin burns and eye damage, Harmful if inhaled.[1] |
| Homopiperazine (1,4-Diazepane) | Toxic in contact with skin, Causes severe skin burns and eye damage, May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4]
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if applicable and safe): Due to the basic nature of the diazepane ring, a dilute acidic solution (e.g., 5% citric acid) could be used for final decontamination of the spill area after the bulk material has been removed. However, this should only be performed by trained personnel.
-
Collect: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealable, and chemically compatible waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: The collected waste must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, chemically resistant container (e.g., a high-density polyethylene or glass bottle) for the collection of this compound waste.
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., flammable, corrosive, toxic).
-
Compatibility: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to hazardous reactions.
Step 2: In-Lab Storage
-
Secure Location: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the laboratory.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Container: Keep the waste container tightly sealed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all required waste disposal forms accurately and completely. This will include information on the chemical composition and quantity of the waste.
-
Professional Disposal: The waste will be transported to a licensed and approved waste disposal facility for final treatment, which will likely involve high-temperature incineration.[5][6]
dot
Sources
Navigating the Unseen: A Guide to Safely Handling 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile
Hazard Identification: A Tale of Two Moieties
Understanding the potential risks associated with 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile begins with a structural deconstruction. The molecule, with the chemical formula C₁₃H₁₇N₃, is a solid at room temperature.[1] Its primary functional groups dictate its potential reactivity and toxicity.
-
The Benzonitrile Group: Benzonitrile itself is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[2] It can cause irritation to the skin, eyes, and respiratory tract.[3][4] Upon heating or in a fire, benzonitrile can decompose to produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[4] Therefore, it is prudent to assume that this compound may share these hazardous properties.
-
The 1-Methyl-1,4-diazepane Group: While specific data on the toxicity of this substituted diazepane is scarce, cyclic amines can be skin and eye irritants. The presence of the tertiary amine in the diazepane ring means this part of the molecule is basic and could react with acids.
Given these characteristics, the primary hazards associated with this compound should be considered as follows:
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.
-
Irritation: Potential for skin, eye, and respiratory tract irritation.
-
Reactivity: As a nitrile, it may react with strong acids to release highly toxic hydrogen cyanide gas.[4] It is also incompatible with strong oxidizing agents, strong bases, and reducing agents.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial when handling compounds with unknown toxicological profiles. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[3][5] | Prevents dermal absorption, a key risk associated with benzonitrile compounds.[2][3] Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use.[6] For prolonged handling or in case of a spill, heavier-duty gloves like neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing or when handling larger quantities.[7][8] | Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation.[9] A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A buttoned, long-sleeved laboratory coat.[6] Consider a chemically resistant apron for procedures with a higher risk of splashes. | Prevents contact of the solid or solutions with skin and personal clothing. |
| Respiratory Protection | Not typically required when handling small quantities of the solid in a well-ventilated area or a chemical fume hood.[7] A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of generating dust or aerosols, or if working outside of a fume hood. | The compound is a solid, minimizing the risk of inhalation in its pure form.[1] However, weighing or transferring the powder can generate dust. Performing these operations in a chemical fume hood is the primary engineering control to mitigate this risk. If a fume hood is not available or if there is a potential for aerosol generation, respiratory protection is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing tools.
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound in a weigh boat inside the chemical fume hood. Avoid creating dust. Use a spatula to transfer the solid.
Solution Preparation
-
Solvent Addition: Place the weigh boat containing the compound into the desired flask or beaker inside the fume hood. Add the solvent slowly to dissolve the solid, minimizing splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to ensure the compound is fully dissolved.
-
Container Sealing: Once dissolved, securely cap the container.
The following diagram illustrates this safe handling workflow:
Caption: Workflow for safely handling this compound.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: Unused this compound and any grossly contaminated items (e.g., weigh boats, gloves) should be collected in a designated, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for halogenated or non-halogenated organic waste, depending on the solvent used. Never mix incompatible waste streams.[10] For instance, do not mix acidic waste with this compound due to the potential for hydrogen cyanide release.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[10]
Disposal Procedure
All waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[11] Do not dispose of this compound down the drain or in the regular trash. Incineration at a licensed facility is a common and effective method for destroying organic compounds like this.[12]
The following decision tree outlines the waste disposal process:
Caption: Decision tree for the proper disposal of waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
-
BENZONITRILE FOR SYNTHESIS MSDS. (2016, April 29). Loba Chemie. Retrieved from [Link]
-
Hazard Summary: Benzonitrile. (2000, December). New Jersey Department of Health and Senior Services. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA. Retrieved from [Link]
-
ICSC 1103 - BENZONITRILE. (2021). ILO and WHO. Retrieved from [Link]
-
BENZONITRILE - (For Synthesis) MSDS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
-
Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work. Retrieved from [Link]
-
Safety Data Sheet: 3-Nitrobenzonitrile. (n.d.). Carl ROTH. Retrieved from [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safety Data Sheet. (2024, April 8). Angene Chemical. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 5. velsafe.com [velsafe.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
